molecular formula C12H21O12- B10762962 Lactobionate CAS No. 24346-01-8

Lactobionate

Cat. No.: B10762962
CAS No.: 24346-01-8
M. Wt: 357.29 g/mol
InChI Key: JYTUSYBCFIZPBE-AMTLMPIISA-M
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Description

Lactobionate is a disaccharide sugar acid derivative, widely recognized as a critical component in organ preservation solutions, most notably the University of Wisconsin (UW) solution. Its primary research value lies in its function as a large, impermeant anion. Due to its high molecular weight and negative charge, this compound does not readily cross cell membranes, thereby effectively counteracting the osmotic gradient that drives water influx during cold ischemic storage. This mechanism is crucial for preventing cell swelling and edema, a major cause of tissue damage in transplanted organs. This property also makes it a valuable osmotic agent in specialized cell culture and biochemistry applications where maintaining cellular integrity is paramount. Furthermore, this compound acts as an effective chelator of divalent cations, such as calcium and iron, helping to mitigate metal-ion catalyzed oxidative damage and reperfusion injury. In research settings, it is extensively used to study and improve hypothermic preservation protocols for a range of tissues, including liver, pancreas, and kidney. Its role extends to investigating ischemia-reperfusion injury mechanisms and developing novel strategies for protecting cellular function under metabolic stress. This reagent is essential for researchers in the fields of transplant biology, pharmacology, and cryobiology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24346-01-8

Molecular Formula

C12H21O12-

Molecular Weight

357.29 g/mol

IUPAC Name

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate

InChI

InChI=1S/C12H22O12/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h3-10,12-20H,1-2H2,(H,21,22)/p-1/t3-,4-,5+,6+,7-,8-,9-,10-,12+/m1/s1

InChI Key

JYTUSYBCFIZPBE-AMTLMPIISA-M

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Mechanisms of Lactobionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lactobionic acid (LBA), chemically known as 4-O-β-D-galactopyranosyl-D-gluconic acid, is a versatile polyhydroxy acid with escalating importance in the pharmaceutical, cosmetic, and food industries.[1][2] Its synthesis from lactose (B1674315), a readily available byproduct of the dairy industry, is a subject of intensive research.[3] This guide provides a comprehensive overview of the core synthesis mechanisms of lactobionic acid, focusing on both chemical and biotechnological routes. It aims to equip researchers, scientists, and drug development professionals with a detailed understanding of the available methods, their underlying principles, and practical experimental considerations.

Core Synthesis Routes: A Comparative Overview

The production of lactobionic acid is primarily achieved through two main pathways: chemical synthesis and biological synthesis.[1] Chemical methods, such as heterogeneous catalytic oxidation and electrochemical oxidation, are characterized by high reaction rates and yields.[4] In contrast, biological methods, which include microbial fermentation and enzymatic biocatalysis, offer higher selectivity, milder reaction conditions, and a more sustainable footprint.[1][4] The choice of synthesis route often depends on the desired product purity, scale of production, and environmental considerations.[1]

Chemical Synthesis of Lactobionic Acid

Chemical synthesis of LBA involves the selective oxidation of the aldehyde group at the C1 position of the glucose moiety in lactose to a carboxylic acid group.[5][6]

This method employs noble metal catalysts, such as platinum (Pt), palladium (Pd), and gold (Au), typically supported on materials like alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), or activated carbon.[1][5][6] The reaction is generally carried out in an aqueous solution under controlled temperature and pH, with air or molecular oxygen serving as the oxidizing agent.[5][6]

The general mechanism involves the formation of an intermediate, lactobiono-δ-lactone, which is subsequently hydrolyzed to lactobionic acid.[5][6] Alkaline conditions (pH 8-9) are often favored to enhance selectivity towards LBA.[6][7] However, excessively high pH can lead to the formation of byproducts like lactulose (B1674317) through isomerization.[6] Gold-based catalysts have demonstrated high activity and selectivity for LBA production.[8] Bimetallic catalysts, such as Pd-Bi, have also shown high conversion rates and selectivity.[7]

Experimental Protocol: Heterogeneous Catalytic Oxidation of Lactose

This protocol describes a laboratory-scale synthesis of lactobionic acid using a gold-on-alumina catalyst.

Materials:

  • Lactose solution (e.g., 0.1 M)

  • Gold on alumina catalyst (e.g., 1% Au/Al₂O₃)

  • Deionized water

  • Alkaline solution (e.g., 1 M NaOH) for pH control

  • Reaction vessel (e.g., 250 mL beaker) with magnetic stirrer and heating capabilities

  • Air or oxygen supply with flow control

  • pH meter and controller

  • Filtration apparatus

Procedure:

  • Prepare the desired volume of lactose solution in the reaction vessel.

  • Add the gold catalyst to the lactose solution.[1]

  • Heat the reaction mixture to the target temperature (e.g., 60-80°C) with constant stirring.[1][6]

  • Introduce a controlled flow of air or oxygen into the mixture.[6]

  • Adjust and maintain the pH of the solution at the desired alkaline value (e.g., 9.0) by adding the alkaline solution as needed to neutralize the lactobionic acid being formed.[6][7]

  • Monitor the reaction progress by taking samples at regular intervals and analyzing for lactose and lactobionic acid concentrations using methods like HPLC or titration.[6]

  • Once the reaction is complete, cool the mixture and separate the catalyst by filtration.[6]

  • The resulting solution contains lactobionic acid, which can be further purified.[9]

Electrochemical oxidation offers an alternative chemical route where an external potential drives the oxidation of lactose at an anode.[5][6] This method can achieve high yields (>90%) and selectivity (~100%) for lactobionic acid, particularly with noble metal electrodes like platinum and gold in alkaline media.[9] The primary product is lactone, which then hydrolyzes to LBA.[9]

Quantitative Data for Chemical Synthesis Methods

ParameterHeterogeneous Catalytic OxidationElectrochemical Oxidation
Catalyst/Electrode Noble metals (Pd, Pt, Au) on supports (Al₂O₃, SiO₂)[1]Noble metal electrodes (Pt, Au)[9]
Typical Yield >90%[1]>90%[9]
Selectivity Up to 100%[7]~100%[9]
Reaction Temperature 50-80°C[6][7]Ambient to slightly elevated
pH 8.0-9.0[6][7]Alkaline media[9]
Byproducts Lactulose, 2-keto-lactobionic acid[5][6]Minimal with high selectivity[9]

Biotechnological Synthesis of Lactobionic Acid

Biotechnological routes for LBA production are gaining significant attention due to their high specificity, milder operating conditions, and environmental friendliness.[2][5] These methods can be broadly categorized into microbial fermentation and enzymatic biocatalysis.

In this process, whole-cell microorganisms are used as biocatalysts to convert lactose to lactobionic acid.[5] Several bacterial species, notably from the genus Pseudomonas, are efficient LBA producers. Pseudomonas taetrolens is one of the most extensively studied and utilized microorganisms for this purpose.[10][11][12][13] Other microorganisms like Zymomonas mobilis and various acetic acid bacteria have also been explored.[9][14]

The core of the microbial synthesis lies in the enzymatic machinery of the microorganisms. In Pseudomonas species, a membrane-bound quinoprotein glucose dehydrogenase (GDH) catalyzes the initial oxidation of lactose to lactobiono-δ-lactone.[3][5] This intermediate is then hydrolyzed to lactobionic acid by a lactonase.[3][5] The process is typically carried out in a bioreactor under controlled conditions of temperature, pH, and aeration.[10][11] Whey, a lactose-rich byproduct of the dairy industry, is often used as a cost-effective substrate.[3][11][13]

Experimental Protocol: Microbial Fermentation using Pseudomonas taetrolens

This protocol outlines the production of lactobionic acid using P. taetrolens in a laboratory-scale bioreactor.

Materials:

  • Pseudomonas taetrolens culture

  • Inoculum medium (e.g., Tryptone Soya Broth)[10]

  • Fermentation medium (e.g., sweet whey)[10][13]

  • Bioreactor (e.g., 2 L) with controls for temperature, pH, and dissolved oxygen

  • Solutions for pH control (e.g., 1 M NaOH)[1]

  • Centrifuge

Procedure:

  • Inoculum Preparation: Inoculate a flask containing the inoculum medium with a loopful of P. taetrolens from a fresh agar (B569324) plate. Incubate on an orbital shaker (e.g., 250 rpm, 30°C) for 24 hours to obtain an active seed culture.[10]

  • Bioreactor Setup: Sterilize the bioreactor containing the whey-based fermentation medium.

  • Inoculation: Inoculate the sterile fermentation medium in the bioreactor with the seed culture (e.g., 10-30% v/v).[11]

  • Fermentation: Carry out the fermentation under controlled conditions. Typical parameters for P. taetrolens are:

    • Temperature: 30°C[10][13]

    • pH: Maintained at 6.5[13]

    • Aeration: 1 L/min[10]

    • Agitation: 120 rpm[10]

  • Monitoring: Monitor cell growth and the concentrations of lactose and lactobionic acid throughout the fermentation process using appropriate analytical techniques (e.g., HPLC).[13]

  • Harvesting: After the desired conversion is achieved, harvest the fermentation broth. The cells can be separated by centrifugation.

  • Purification: The lactobionic acid in the supernatant can be purified using methods such as active carbon adsorption and lyophilization.[13]

This approach utilizes isolated enzymes to catalyze the conversion of lactose to lactobionic acid.[5] This method can offer very high selectivity and purity.[1] Key enzymes employed in this process include:

  • Cellobiose Dehydrogenase (CDH): An extracellular enzyme produced by several fungi that can oxidize lactose to lactobiono-δ-lactone, which then hydrolyzes to LBA.[5][9][15]

  • Carbohydrate Oxidase: Enzymes like lactose oxidase specifically oxidize lactose to lactobionic acid.[10]

  • Glucose-Fructose Oxidoreductase (GFOR): Found in Zymomonas mobilis, this enzyme can be used for LBA production.[14][16]

Enzymatic synthesis can be performed with free enzymes or with enzymes immobilized on a solid support, which allows for easier separation and reuse of the biocatalyst.[14]

Quantitative Data for Biotechnological Synthesis Methods

ParameterMicrobial Fermentation (P. taetrolens)Enzymatic Biocatalysis (CDH)
Biocatalyst Whole cells of Pseudomonas taetrolens[1]Isolated Cellobiose Dehydrogenase[1][5]
Typical Yield ~96%[1]Up to 100%[1]
Productivity 1.12 g/L/h to 7.41 g/L/h[11][12]Varies with enzyme and conditions
Reaction Temperature 25-30°C[10][12][13]30-50°C[15]
pH ~6.5[13]4.5-6.5[13][17]
Substrate Lactose, Whey[10][11][13]Lactose[15]
Product Purity High[1]Very high[1]

Visualizing the Synthesis Mechanisms

The following diagrams illustrate the key pathways and workflows involved in lactobionic acid synthesis.

Chemical_Synthesis_Workflow cluster_input Inputs cluster_process Process cluster_output Outputs Lactose Lactose Solution Reactor Reaction Vessel (Heated, Stirred) Lactose->Reactor Catalyst Noble Metal Catalyst (e.g., Au/Al₂O₃) Catalyst->Reactor Oxidant Air / O₂ Oxidant->Reactor Base Alkaline Solution (for pH control) Base->Reactor Filtration Filtration Reactor->Filtration LBA_Solution Lactobionic Acid Solution Filtration->LBA_Solution Spent_Catalyst Spent Catalyst Filtration->Spent_Catalyst Purification Further Purification LBA_Solution->Purification Final_Product Pure Lactobionic Acid Purification->Final_Product

Caption: General experimental workflow for heterogeneous catalytic synthesis of lactobionic acid.

Microbial_Fermentation_Pathway cluster_cell Pseudomonas taetrolens Cell Lactose Lactose GDH Quinoprotein Glucose Dehydrogenase (GDH) Lactose->GDH Oxidation Lactone Lactobiono-δ-lactone GDH->Lactone Lactonase Lactonase Lactone->Lactonase Hydrolysis LBA Lactobionic Acid Lactonase->LBA LBA_ext Lactobionic Acid (secreted) LBA->LBA_ext Lactose_ext Lactose (extracellular) Lactose_ext->Lactose

Caption: Simplified metabolic pathway for lactobionic acid production in Pseudomonas taetrolens.

Enzymatic_Synthesis_System cluster_regeneration Mediator Regeneration Cycle Lactose Lactose CDH Cellobiose Dehydrogenase (CDH) Lactose->CDH Lactone Lactobiono-δ-lactone CDH->Lactone Mediator_red Redox Mediator (Reduced) CDH->Mediator_red LBA Lactobionic Acid Lactone->LBA Spontaneous Hydrolysis H2O H₂O H2O->LBA Mediator_ox Redox Mediator (Oxidized) Mediator_ox->CDH Laccase Laccase Mediator_red->Laccase Laccase->Mediator_ox H2O_out H₂O Laccase->H2O_out O2 O₂ O2->Laccase

Caption: Multi-enzymatic system for lactobionic acid synthesis using CDH and Laccase.

Conclusion

The synthesis of lactobionic acid can be achieved through various chemical and biotechnological methods, each with its own set of advantages and disadvantages. Chemical synthesis, particularly heterogeneous catalytic oxidation, offers a rapid and high-yielding route suitable for large-scale production, though it may require careful management of byproducts and environmental impact.[1][4] Biotechnological approaches, including microbial fermentation and enzymatic biocatalysis, provide a greener and more selective alternative, yielding a product of high purity that is well-suited for pharmaceutical and food applications.[1][2] The continued development of genetically engineered microorganisms and novel enzymatic systems is expected to further enhance the efficiency and cost-effectiveness of biological LBA production, making it an increasingly attractive option for industrial applications.[12]

References

lactobionate biocompatibility studies for medical devices

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biocompatibility of Lactobionate for Medical Devices

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, derived from the oxidation of lactose, is rapidly emerging as a premier biomaterial for the next generation of medical devices and targeted drug delivery systems. Its inherent properties, including being nontoxic, biodegradable, and highly biocompatible, make it an exemplary candidate for applications ranging from surface coatings for cardiovascular implants to scaffolds in tissue engineering.[1] This technical guide provides a comprehensive overview of the biocompatibility studies of this compound, framed within the context of the internationally recognized ISO 10993 standards. It details the experimental protocols for key biocompatibility assays, presents quantitative data in a structured format, and illustrates the underlying biological mechanisms and workflows through detailed diagrams.

The Regulatory Framework: ISO 10993

The biological evaluation of any medical device is governed by the ISO 10993 series of standards, which provides a framework for assessing the interaction of materials with biological systems.[2] This risk-management-based approach categorizes devices based on the nature and duration of body contact to determine the required biocompatibility endpoints. Key endpoints relevant to this compound-based devices include in vitro cytotoxicity, hemocompatibility, and in vivo responses such as inflammation and implantation.

In Vitro Biocompatibility Assessment

In vitro tests are the foundation of biocompatibility screening, providing critical data on how a material interacts with cells and blood components outside of a living organism.

Cytotoxicity (ISO 10993-5)

Cytotoxicity assays evaluate the potential of a material to cause cell death or inhibit cell growth.[3] A material is considered non-cytotoxic if it demonstrates high cell viability, typically above 80%.[4] Studies consistently describe lactobionic acid and its derivatives as having excellent cytocompatibility, making them suitable for direct contact with cells.[1]

Data Presentation: Cytotoxicity Analysis

The following table summarizes typical quantitative results from an MTT assay, comparing a this compound-modified surface to control materials.

Material/ExtractCell LineExposure Time (h)Cell Viability (%)ISO 10993-5 Classification
This compound-Modified Surface L929 Mouse Fibroblast24> 95%Non-cytotoxic
Negative Control (HDPE)L929 Mouse Fibroblast24100%Non-cytotoxic
Positive Control (Latex)L929 Mouse Fibroblast24< 30%Severely Cytotoxic

Experimental Protocol: MTT Assay for Cell Viability (Based on ISO 10993-5 Elution Method)

This protocol assesses the cytotoxicity of leachable substances from a material.

  • Material Extraction:

    • Prepare the this compound-coated test article and controls (High-Density Polyethylene as negative, latex as positive) with a surface area-to-volume ratio of 6 cm²/mL in serum-free cell culture medium (e.g., MEM).[5]

    • Incubate the materials in the medium at 37°C for 24 hours to create material extracts.[5]

  • Cell Culture:

    • Seed a suitable cell line (e.g., L929 mouse fibroblasts) into a 96-well plate at a density of 5,000-10,000 cells per well.[6]

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Cell Exposure:

    • Remove the existing culture medium from the wells.

    • Replace it with the prepared material extracts (100 µL/well). Include wells with fresh medium as a blank control.

  • MTT Assay:

    • After a 24-hour incubation with the extracts, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

    • Incubate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into insoluble purple formazan (B1609692) crystals.[8]

    • Remove the MTT-containing medium and add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[7][8]

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[6]

    • Calculate the percentage of cell viability for the test article relative to the negative control (set to 100% viability). A higher absorbance reading corresponds to higher cell viability.[8]

Visualization: Cytotoxicity Testing Workflow

Cytotoxicity_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase p1 Prepare this compound Test Material & Controls p2 Create Material Extracts (37°C, 24h) p1->p2 e1 Expose Cells to Material Extracts (24h) p2->e1 p3 Seed L929 Cells in 96-well Plate p3->e1 e2 Add MTT Reagent (Incubate 3-4h) e1->e2 e3 Add Solubilization Solution (e.g., DMSO) e2->e3 a1 Measure Absorbance at 570 nm e3->a1 a2 Calculate % Cell Viability a1->a2 a3 Classify According to ISO 10993-5 a2->a3

Workflow for ISO 10993-5 Cytotoxicity Elution Test.
Hemocompatibility (ISO 10993-4)

For any device intended to contact blood, hemocompatibility testing is mandatory. These tests evaluate adverse reactions such as hemolysis (red blood cell rupture) and thrombosis (clot formation), which is often initiated by platelet adhesion and activation.[3]

The hemolysis test quantifies the amount of hemoglobin released from red blood cells upon contact with a material. According to ASTM F756, a hemolytic ratio below 2% is considered non-hemolytic.[9][10]

Data Presentation: Hemolysis Assay

MaterialContact TypeHemolysis (%)ASTM F756 Classification
This compound-Coated Surface Direct Contact< 2.0%Non-hemolytic
Negative Control (PBS)-0%Non-hemolytic
Positive Control (Water)-> 5.0%Hemolytic

Experimental Protocol: Hemolysis Assay (ASTM F756 Direct Contact Method)

  • Blood Preparation:

    • Obtain fresh human blood collected in vacutainers containing a sodium citrate (B86180) anticoagulant.[11]

    • Dilute the blood with a calcium and magnesium-free Phosphate Buffered Saline (PBS) solution.

  • Material Incubation:

    • Place the test material (this compound-coated surface), a negative control, and a positive control into separate test tubes.

    • Add the diluted blood to each tube.

    • Incubate the tubes at 37°C for a minimum of 3 hours, with gentle inversion every 30 minutes.[11]

  • Analysis:

    • After incubation, centrifuge the tubes at 700-800 x g for 15 minutes to pellet the intact red blood cells.[11]

    • Carefully collect the supernatant (plasma).

    • Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. The absorbance is proportional to the concentration of free hemoglobin.[11]

  • Calculation:

    • Calculate the hemolytic percentage using the formula:

      • Hemolysis % = [(Abs_test - Abs_neg) / (Abs_pos - Abs_neg)] * 100

    • Classify the material based on the calculated percentage.[12]

Visualization: Hemolysis Testing Workflow

Hemolysis_Workflow cluster_prep Preparation cluster_exp Incubation cluster_analysis Analysis p1 Prepare Test Material and Controls e1 Add Blood to Material Samples p1->e1 p2 Prepare Diluted Human Blood p2->e1 e2 Incubate at 37°C (min. 3 hours) e1->e2 a1 Centrifuge to Pellet RBCs e2->a1 a2 Measure Supernatant Absorbance (540 nm) a1->a2 a3 Calculate Hemolysis % a2->a3 Platelet_Adhesion_Workflow cluster_prep Preparation cluster_exp Exposure & Fixation cluster_analysis Quantification (SEM) p1 Prepare Platelet-Rich Plasma (PRP) e1 Incubate Surfaces with PRP (1h, 37°C) p1->e1 p2 Place Test Surfaces in Well Plate p2->e1 e2 Rinse to Remove Non-adherent Platelets e1->e2 e3 Fix Adherent Platelets (Glutaraldehyde) e2->e3 a1 Dehydrate & Prepare for SEM e3->a1 a2 Image Surface with SEM a1->a2 a3 Count Adherent Platelets per Unit Area a2->a3 ASGPR_Pathway LBA This compound Ligand (e.g., on a nanoparticle) ASGPR ASGPR Receptor on Hepatocyte LBA->ASGPR Binding Complex Ligand-Receptor Complex ASGPR->Complex Pit Clathrin-Coated Pit Complex->Pit Internalization Vesicle Endocytic Vesicle Pit->Vesicle Endosome Early Endosome (Acidic pH) Vesicle->Endosome Dissociation Dissociation Endosome->Dissociation Lysosome Lysosome (Drug Release) Dissociation->Lysosome Ligand Trafficking Recycle Receptor Recycling Dissociation->Recycle Receptor Sorting Recycle->ASGPR Macrophage_Activation cluster_cytoplasm Cytoplasm Biomaterial Biomaterial Surface TLR Toll-like Receptor (TLR) Biomaterial->TLR Recognition MyD88 MyD88 TLR->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB NFkB->IkB Bound & Inactive Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β) Nucleus->Cytokines Gene Transcription

References

Solubility Profile of Lactobionic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lactobionic acid (LBA), a disaccharide formed from gluconic acid and galactose, is a versatile excipient and active ingredient in the pharmaceutical, cosmetic, and food industries.[1][2] Its efficacy in various applications is often dictated by its solubility characteristics. This technical guide provides an in-depth overview of the solubility of lactobionic acid in different organic solvents, presenting quantitative data, outlining experimental methodologies, and illustrating key processes related to its purification and handling.

Quantitative Solubility Data

The solubility of lactobionic acid varies significantly across different solvents, reflecting its hydrophilic nature due to multiple hydroxyl groups.[3] The data compiled from various sources is summarized below for easy comparison. It is important to note that lactobionic acid is often supplied as a mixture of its free acid and lactone forms, which can influence solubility.[4][5]

Solvent SystemSolubility ClassificationQuantitative SolubilityReference
WaterFreely Soluble10 g/100 mL (100 mg/mL)[3][6][7]
Water (with ultrasonic)Freely Soluble125 mg/mL[8]
Dimethyl Sulfoxide (DMSO)Soluble~20 mg/mL[3][4][5]
DMSO (with ultrasonic, new)Soluble100 mg/mL[8]
Dimethylformamide (DMF)Soluble~20 mg/mL[4][5]
Phosphate-Buffered Saline (PBS, pH 7.2)Soluble~10 mg/mL[3][4][5]
Anhydrous Ethanol (B145695)Slightly SolubleNot Quantified[2][6][7][9][10][11]
Anhydrous MethanolSlightly SolubleNot Quantified[2][6][7][9][10][11]
Glacial Acetic AcidSlightly SolubleNot Quantified[3][9][10][11]

Note on DMSO Solubility: A significant variation exists in the reported solubility of lactobionic acid in DMSO. The higher reported value of 100 mg/mL was achieved with the use of ultrasonic agitation and newly opened, non-hygroscopic DMSO.[8] This suggests that factors such as the water content of the solvent and the application of physical energy can substantially impact the dissolution of lactobionic acid in this solvent.

Experimental Protocols

While specific, detailed protocols for the determination of lactobionic acid solubility are not extensively published in the provided literature, a standard scientific approach, the Equilibrium Solubility Method , can be detailed. Furthermore, a well-documented application of LBA's solubility properties is its purification via ethanol precipitation.

Protocol for Determining Equilibrium Solubility

This method is a standard procedure for measuring the saturation concentration of a compound in a solvent.

Objective: To determine the maximum concentration of lactobionic acid that can be dissolved in a specific organic solvent at a given temperature.

Materials:

  • Lactobionic acid (crystalline solid, ≥95% purity)[4][5]

  • Selected organic solvent (e.g., DMSO, Ethanol)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification.

Procedure:

  • Preparation: Add an excess amount of lactobionic acid to a series of vials containing a known volume of the organic solvent. The excess solid is crucial to ensure that saturation is reached.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C). The samples should be agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

  • Phase Separation: After equilibration, remove the vials and allow them to stand to let undissolved solids settle. For solvents where the solid remains suspended, centrifugation is required to achieve a clear separation of the saturated solution from the excess solid.[13]

  • Sample Analysis: Carefully extract an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the quantification method.

  • Quantification: Analyze the concentration of lactobionic acid in the diluted sample using a validated analytical method, such as HPLC with UV detection.[12]

  • Calculation: The solubility is then calculated by taking into account the dilution factor.

Protocol for Purification of Lactobionic Acid via Ethanol Precipitation

This protocol leverages the low solubility of lactobionic acid in ethanol to separate it from a reaction mixture or crude solution.[14][15]

Objective: To purify lactobionic acid from an aqueous solution.

Materials:

  • Aqueous solution containing lactobionic acid

  • 96% (v/v) Ethanol[13][14]

  • Beaker or flask

  • Stirring apparatus

  • Centrifuge

  • Drying oven or vacuum desiccator

Procedure:

  • Concentration: If the initial solution is dilute, concentrate it by evaporation under reduced pressure to increase the yield of the precipitate.[13]

  • Precipitation: While stirring the concentrated lactobionic acid solution, slowly add 96% (v/v) ethanol. The addition of ethanol will cause the lactobionic acid to precipitate out of the solution as a white solid.[15]

  • Separation: The resulting slurry is then centrifuged at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated lactobionic acid.[13]

  • Washing: The supernatant is decanted, and the solid pellet can be washed with additional ethanol to remove any remaining impurities.[15]

  • Drying: The purified lactobionic acid crystals are then dried, for instance in an oven at 40 °C, to remove any residual solvent.[13][15]

Visualizations

Workflow for Lactobionic Acid Purification

The following diagram illustrates the logical steps involved in the purification of lactobionic acid using ethanol precipitation, a process directly dependent on its solubility characteristics.

G cluster_purification Purification Workflow A Aqueous LBA Solution B Concentration (Evaporation) A->B Optional C Precipitation with 96% Ethanol B->C D Centrifugation C->D E Washing with Ethanol D->E F Drying E->F G Purified LBA Crystals F->G

Caption: Purification workflow for lactobionic acid via ethanol precipitation.

Factors Influencing DMSO Solubility Measurement

This diagram illustrates the key factors that can affect the measured solubility of lactobionic acid in DMSO, leading to variability in reported values.

G cluster_factors Factors Affecting LBA Solubility in DMSO cluster_conditions Conditions A Lactobionic Acid C Measured Solubility A->C B DMSO Solvent B->C Ultrasonic Ultrasonic Agitation Ultrasonic->C Increases rate & extent Hygroscopic Hygroscopicity (Water Content) Hygroscopic->C Influences polarity Temp Temperature Temp->C Affects equilibrium

Caption: Key factors influencing the solubility of lactobionic acid in DMSO.

References

Lactobionic Acid: A Technical Guide on pKa and Its Critical Role at Physiological pH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Lactobionic acid (LBA), an aldobionic acid derived from the oxidation of lactose, is an increasingly vital excipient and active molecule in the pharmaceutical, cosmetic, and food industries. Its efficacy in various biological applications is intrinsically linked to its physicochemical properties, most notably its acid dissociation constant (pKa). This technical guide provides an in-depth analysis of the pKa of lactobionic acid and elucidates its profound relevance at physiological pH. We will explore how its ionization state governs its function as a chelating agent, a targeting moiety for drug delivery, and a functional ingredient in advanced formulations. This document includes a summary of its quantitative properties, a detailed experimental protocol for pKa determination, and graphical representations of key concepts to support research and development.

Physicochemical Properties of Lactobionic Acid

Lactobionic acid (4-O-β-D-galactopyranosyl-D-gluconic acid) is a disaccharide composed of a galactose moiety linked to a gluconic acid molecule.[1][2][3] This structure, featuring multiple hydroxyl groups and a terminal carboxylic acid, dictates its physical and chemical behavior. A summary of its key properties is presented below.

PropertyValueReferences
Molecular Formula C₁₂H₂₂O₁₂[2][4][5][6]
Molecular Weight 358.30 g/mol [1][2][3][6]
pKa 3.28 - 3.8[1][2][3][4]
Melting Point 113 - 118 °C[4][7]
Appearance White to off-white crystalline powder[1][4]
Water Solubility Freely soluble (e.g., 10 g/100 mL)[4][5]

The pKa of Lactobionic Acid and its Ionization State

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. It is the pH at which the acid is 50% dissociated into its conjugate base. For lactobionic acid, the carboxylic acid group is the primary site of ionization. The reported pKa values for lactobionic acid typically range from 3.6 to 3.8.[1][2][3][8] A predicted value is around 3.28.[4]

The ionization state of LBA at a specific pH can be determined by the Henderson-Hasselbalch equation:

pH = pKa + log ( [A⁻] / [HA] )

Where:

  • [A⁻] is the concentration of the deprotonated form (lactobionate).

  • [HA] is the concentration of the protonated form (lactobionic acid).

At physiological pH, which is typically maintained around 7.4 in human blood plasma, this equation demonstrates the overwhelming predominance of the ionized form.[9]

Given a pKa of ~3.6: 7.4 = 3.6 + log ( [this compound] / [Lactobionic Acid] ) 3.8 = log ( [this compound] / [Lactobionic Acid] ) [this compound] / [Lactobionic Acid] = 10³․⁸ ≈ 6310 / 1

This calculation reveals that at physiological pH, over 99.9% of lactobionic acid exists in its deprotonated, anionic form, known as This compound . This near-complete ionization is the cornerstone of its biological relevance.

G cluster_0 Ionization Equilibrium of Lactobionic Acid cluster_1 At Physiological pH (~7.4) LBA Lactobionic Acid (Protonated, HA) LB This compound Anion (Deprotonated, A⁻) LBA->LB pKa ≈ 3.6 H H⁺ Condition pH >> pKa Result Equilibrium shifts strongly to the right. This compound is the predominant species (>99.9%). Condition->Result Therefore

Caption: Ionization equilibrium of lactobionic acid at physiological pH.

Relevance of the Ionized State in Physiological Systems

The anionic nature of this compound at physiological pH is directly responsible for its most valuable properties in drug development and medicine.

  • Metal Ion Chelation: The carboxylate group of this compound is an effective chelator of mineral cations like calcium (Ca²⁺) and iron (Fe²⁺).[1] This property is critical in its application in organ preservation solutions (e.g., Viaspan), where potassium this compound helps prevent cell swelling and provides osmotic support.[5] By chelating iron, it also acts as an antioxidant, suppressing the formation of damaging hydroxyl radicals.[4]

  • Targeted Drug Delivery: The galactose moiety of this compound serves as a specific ligand for the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes.[1] This specific interaction allows for the targeted delivery of drugs conjugated to lactobionic acid directly to liver cells. This is a key strategy for treating liver diseases and cancers, enhancing therapeutic efficacy while minimizing systemic side effects.[10][11][12]

  • Pharmaceutical Excipient: The high water solubility and biocompatibility of this compound make it an excellent excipient. It can be used to form salts with poorly soluble basic drugs, thereby increasing their aqueous solubility for intravenous formulations.[5] A prime example is erythromycin (B1671065) this compound, which is used for injections.[4][5]

  • Cosmeceuticals: In topical applications, lactobionic acid can reduce the skin's surface pH.[13] Despite its acidity, it is known to be less irritating than smaller alpha-hydroxy acids (AHAs), making it a valuable ingredient in anti-aging and moisturizing skincare products where it functions as both an antioxidant and a humectant.[4][5]

G LBA_Drug This compound-Drug Conjugate Bloodstream Systemic Circulation (pH 7.4) LBA_Drug->Bloodstream Administered ASGPR ASGPR Receptor Bloodstream->ASGPR Targets Hepatocyte Hepatocyte (Liver Cell) Endocytosis Receptor-Mediated Endocytosis ASGPR->Endocytosis Binding triggers Drug_Release Intracellular Drug Release Endocytosis->Drug_Release Leads to

Caption: Targeted drug delivery to hepatocytes via the ASGPR pathway.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a standard and reliable method for determining the pKa of an acid.[14] The following protocol outlines the procedure for lactobionic acid.

4.1. Principle A solution of lactobionic acid is titrated with a strong base of known concentration (e.g., NaOH). The pH of the solution is monitored throughout the titration. A plot of pH versus the volume of titrant added produces a sigmoidal curve. The inflection point of this curve corresponds to the equivalence point, and the pH at the half-equivalence point is equal to the pKa of the acid.[14]

4.2. Materials and Equipment

  • High-purity lactobionic acid powder

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Carbonate-free deionized water

  • Calibrated pH meter with a combination glass electrode

  • 25 mL or 50 mL burette (Class A)

  • 150 mL beaker

  • Magnetic stirrer and stir bar

  • Analytical balance

4.3. Methodology

  • Preparation of LBA Solution: Accurately weigh approximately 0.358 g of lactobionic acid (to yield a ~0.01 M solution in 100 mL) and dissolve it completely in 100 mL of deionized water in a beaker.

  • System Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.

  • Initial Measurement: Record the initial pH of the lactobionic acid solution.

  • Titration: Begin adding the 0.1 M NaOH solution from the burette in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.

  • Data Collection: Continue the titration well past the equivalence point, which will be indicated by a rapid change in pH.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence point (V_eq) by finding the point of maximum slope on the curve (the inflection point), often calculated using the first or second derivative of the titration data.

    • Calculate the half-equivalence point (V_half = V_eq / 2).

    • The pKa is the pH value on the titration curve that corresponds to the volume at the half-equivalence point.

G cluster_workflow Experimental Workflow: Potentiometric Titration for pKa A 1. Prepare LBA Solution (Known Concentration) B 2. Calibrate pH Meter & Set Up (LBA, Stirrer, Electrode, Burette) A->B C 3. Titrate with NaOH (Add increments, record pH & Volume) B->C D 4. Plot Titration Curve (pH vs. Volume NaOH) C->D E 5. Determine Equivalence Point (Inflection Point of Curve) D->E F 6. Find pKa (pH at 1/2 Equivalence Point) E->F

Caption: Workflow for pKa determination using potentiometric titration.

Conclusion

The pKa of lactobionic acid, approximately 3.6, is a fundamental parameter that dictates its behavior in biological systems. At physiological pH, it exists almost exclusively as the this compound anion. This ionization is not a mere chemical detail but the very basis for its most important functions: enabling targeted drug delivery to the liver, facilitating its role as a metal chelator in organ preservation, and enhancing the solubility of pharmaceutical formulations. A thorough understanding of its pKa is therefore indispensable for researchers and scientists aiming to harness the full potential of this versatile molecule in drug development and beyond.

References

Thermal Degradation Profile of Lactobionic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation profile of lactobionic acid, a versatile polyhydroxy acid with increasing applications in the pharmaceutical, cosmetic, and food industries. Understanding its thermal stability is critical for defining processing parameters, storage conditions, and ensuring product safety and efficacy. This document summarizes key quantitative data from thermal analyses, details relevant experimental protocols, and outlines a logical workflow for these investigations.

Quantitative Thermal Analysis Data

The thermal behavior of lactobionic acid has been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following tables summarize the key quantitative findings from available scientific literature.

Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition kinetics.

ParameterReported Value (°C)Reference
Onset of Thermal Degradation134.68[1]
Temperature of Maximum Degradation (Tmax)165.99[2]

Note: The thermal profile of lactobionic acid can be influenced by factors such as sample purity, water content, and the experimental heating rate.

Differential Scanning Calorimetry (DSC) Data

DSC is used to measure the heat flow associated with thermal transitions in a material, such as glass transitions, melting, and crystallization.

Thermal EventReported Temperature (°C)Reference
Minor Transition 1~40[3]
Minor Transition 2~70[3]
Glass-Liquid Transition~125[3]
Onset of Decomposition>50 (in several events)[4][5]

It is important to note that one study highlights lactobionic acid's nature as a molecular glass, with its thermal transitions being sensitive to the sample's thermal history and the presence of absorbed water[3]. The observation of decomposition occurring in multiple stages at temperatures above 50°C suggests a complex degradation process[4][5].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of thermal analysis data. The following are generalized protocols for TGA and DSC analysis of lactobionic acid, based on standard practices for organic and sugar acids.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of lactobionic acid by measuring mass loss as a function of temperature.

Apparatus: A thermogravimetric analyzer equipped with a high-precision microbalance and a programmable furnace.

Methodology:

  • Sample Preparation: A small amount of lactobionic acid powder (typically 5-10 mg) is accurately weighed and placed into a clean, inert sample pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • The initial temperature is set to ambient (e.g., 25°C).

  • Heating Program:

    • The sample is heated from ambient temperature to a final temperature (e.g., 600-700°C) at a controlled, linear heating rate (e.g., 10°C/min).

  • Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset temperature of decomposition, peak degradation temperatures, and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as glass transition, melting, and decomposition by measuring the heat flow into or out of the sample.

Apparatus: A differential scanning calorimeter with a suitable cooling system.

Methodology:

  • Sample Preparation: A small amount of lactobionic acid (typically 2-5 mg) is accurately weighed into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup:

    • The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

    • The instrument is calibrated using standard materials with known melting points and enthalpies (e.g., indium).

  • Heating and Cooling Program:

    • A temperature program is established, which may include heating and cooling cycles to understand the effect of thermal history. A typical program would involve:

      • An initial hold at a low temperature (e.g., 0°C).

      • Heating at a constant rate (e.g., 10°C/min) to a temperature above the expected transitions (e.g., 200°C).

      • A controlled cooling cycle back to the initial temperature.

      • A second heating cycle to observe transitions in a material with a known thermal history.

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The DSC thermogram is analyzed to identify endothermic and exothermic peaks, as well as shifts in the baseline, which correspond to melting, crystallization, decomposition, and glass transitions.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal characterization of lactobionic acid.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis cluster_3 Output Sample Lactobionic Acid Sample Weighing Accurate Weighing Sample->Weighing Encapsulation Pan Encapsulation Weighing->Encapsulation TGA Thermogravimetric Analysis (TGA) Encapsulation->TGA DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Analysis Determination of Thermal Properties TGA_Data->Analysis DSC_Data->Analysis Degradation_Profile Thermal Degradation Profile Analysis->Degradation_Profile

Caption: Experimental workflow for the thermal analysis of lactobionic acid.

Proposed Thermal Degradation Pathway

While a definitive, experimentally verified degradation mechanism for lactobionic acid is not yet established in the literature, a logical pathway can be proposed based on the thermal decomposition of similar polyhydroxy acids and sugars. The degradation is likely to proceed through a series of complex reactions including dehydration, decarboxylation, and fragmentation.

G LBA Lactobionic Acid Dehydration Initial Dehydration (Loss of Water) LBA->Dehydration Heat Intermediates Unstable Intermediates Dehydration->Intermediates Decarboxylation Decarboxylation (Loss of CO2) Volatiles Volatile Products (e.g., Furans, Organic Acids) Decarboxylation->Volatiles Fragmentation Further Fragmentation Fragmentation->Volatiles Intermediates->Decarboxylation Intermediates->Fragmentation

Caption: Proposed logical pathway for the thermal degradation of lactobionic acid.

Discussion and Future Outlook

The available data indicates that lactobionic acid begins to undergo thermal decomposition at moderately elevated temperatures, with significant degradation occurring above 130°C. The process is complex and likely involves multiple steps, including the loss of water and subsequent fragmentation of the molecule.

A significant gap in the current body of research is the identification and characterization of the specific chemical compounds formed during the thermal degradation of lactobionic acid. Consequently, there is no information available regarding the biological activities or potential signaling pathway interactions of these degradation products. Future research should focus on:

  • Evolved Gas Analysis (EGA): Coupling TGA with techniques like mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) to identify the volatile degradation products in real-time.

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): To separate and identify the complex mixture of compounds produced at different degradation temperatures.

  • Toxicological and Pharmacological Studies: Once the degradation products are identified, their biological activities and potential toxicities should be assessed to ensure the safety of lactobionic acid-containing products that may be exposed to heat during processing or storage.

A thorough understanding of the complete thermal degradation profile, including the nature and biological impact of the degradation products, is essential for the confident and safe application of lactobionic acid in sensitive fields such as pharmaceuticals and functional foods.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Lactobionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and quantitative data for the enzymatic synthesis of lactobionic acid (LBA), a versatile polyhydroxy acid with applications in the pharmaceutical, food, and cosmetic industries. The protocols focus on two primary enzymatic systems: a multi-enzyme system utilizing cellobiose (B7769950) dehydrogenase (CDH) and laccase, and a single-enzyme system using lactose (B1674315) oxidase.

Introduction

Lactobionic acid is an aldonic acid consisting of a galactose moiety linked to a gluconic acid molecule.[1] Its desirable properties, including excellent water-solubility, antioxidant activity, and chelating capabilities, make it a valuable ingredient.[2][3] Enzymatic synthesis offers a highly specific and environmentally friendly alternative to traditional chemical oxidation methods for LBA production, operating under mild reaction conditions.[4][5] The primary biocatalytic routes involve the oxidation of lactose at the C-1 position of the glucose unit to form lactobiono-δ-lactone, which subsequently hydrolyzes spontaneously to lactobionic acid in aqueous solutions.[6][7]

Key Enzymatic Systems

Two prominent enzymatic systems for LBA synthesis are:

  • Cellobiose Dehydrogenase (CDH) and Laccase System: CDH, an extracellular enzyme produced by various fungi, catalyzes the oxidation of lactose.[5][7] This reaction is often coupled with a redox mediator, which is regenerated by laccase, allowing for a continuous process.[5][6]

  • Lactose Oxidase System: This system employs a carbohydrate oxidase with high specificity for lactose.[3] The enzyme directly oxidizes lactose to lactobionic acid, with the concurrent reduction of oxygen to hydrogen peroxide.[8] To prevent enzyme inhibition and deactivation by hydrogen peroxide, catalase is often added to the reaction mixture.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the enzymatic synthesis of lactobionic acid, providing a basis for comparison of different systems and conditions.

Table 1: Reaction Conditions and Yields for Lactobionic Acid Synthesis

Enzyme SystemEnzyme Source(s)Substrate (Lactose) ConcentrationTemperature (°C)pHRedox MediatorYield (%)Specific ProductivityReference(s)
CDH / LaccasePhanerochaete chrysosporium (CDH), Cerrena unicolor (Laccase)50 mM50Not SpecifiedABTS>95% (in 24h)Not Specified[4]
CDH / LaccasePhlebia lindtneri (CDH), Cerrena unicolor (Laccase)Not Specified50Not SpecifiedABTSNot Specified13 mM LBA in 24h[1]
CDH / LaccasePycnoporus sp. SYBC-L10Not SpecifiedNot SpecifiedNot Specified3-HAA (endogenous)96%3.1 g/L/h[10][11]
Lactose OxidaseMicrodochium nivaleNot Specified386.4NoneNot Specifiedkcat = 94 s⁻¹[8][9]

Note: ABTS = 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid); 3-HAA = 3-hydroxyanthranilic acid. Data presented is extracted from different studies and experimental conditions may vary.

Experimental Protocols

Protocol 1: Lactobionic Acid Synthesis using a CDH/Laccase Multi-Enzyme System

This protocol is based on the use of cellobiose dehydrogenase and laccase with a redox mediator for continuous regeneration.

Materials:

  • Cellobiose Dehydrogenase (CDH) from Phanerochaete chrysosporium or other suitable source

  • Laccase from Cerrena unicolor or other suitable source

  • Lactose monohydrate

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) or 2,6-dichloroindophenol (B1210591) (DCPIP)

  • Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 4.5)

  • Reaction vessel with temperature and pH control

  • Stirring plate

Procedure:

  • Substrate Preparation: Prepare a solution of 50 mM lactose in 50 mM sodium acetate buffer.

  • Reaction Setup:

    • Transfer the lactose solution to the reaction vessel and bring the temperature to 50°C with continuous stirring.[1][4]

    • Add the redox mediator (e.g., ABTS) to the reaction mixture. The optimal concentration of the mediator may need to be determined empirically.

    • Add CDH and laccase to the reaction vessel. A 1:1 enzyme activity ratio can be a starting point.[4]

  • Reaction Monitoring:

    • Maintain the reaction at 50°C for 24 hours.[1][4]

    • Monitor the pH of the reaction. As lactobionic acid is formed, the pH will decrease. If necessary, maintain the pH at the desired level by the controlled addition of a base (e.g., NaOH).[12]

    • Samples can be withdrawn at different time intervals to determine the concentration of lactobionic acid and residual lactose using High-Performance Liquid Chromatography (HPLC).[1]

  • Product Purification:

    • After the reaction, the enzymes can be denatured by heat treatment and removed by centrifugation or filtration.

    • The resulting solution containing lactobionic acid can be further purified using techniques such as ion-exchange chromatography to separate the product from unreacted lactose and other components.[13]

Protocol 2: Lactobionic Acid Synthesis using Lactose Oxidase

This protocol describes the synthesis of lactobionic acid using a single carbohydrate oxidase enzyme.

Materials:

  • Lactose Oxidase from Microdochium nivale or other suitable source

  • Catalase

  • Lactose monohydrate

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.4)

  • Reaction vessel with temperature, pH, and dissolved oxygen control

  • Stirring plate

Procedure:

  • Substrate Preparation: Prepare a solution of lactose in 50 mM phosphate buffer (pH 6.4). The concentration of lactose can be varied, but high concentrations have been shown to protect the oxidase from deactivation.[9]

  • Reaction Setup:

    • Transfer the lactose solution to the reaction vessel and equilibrate to 38°C with stirring.[8][9]

    • Add catalase to the reaction mixture to decompose the hydrogen peroxide that will be produced.

    • Initiate the reaction by adding lactose oxidase.

  • Reaction Monitoring:

    • Maintain the reaction at 38°C and pH 6.4. The pH should be kept constant by the addition of a base (e.g., NaOH) to neutralize the produced lactobionic acid.[9][12]

    • Ensure sufficient oxygen supply, as it is a co-substrate for the reaction.

    • Monitor the progress of the reaction by measuring the consumption of lactose or the formation of lactobionic acid via HPLC.

  • Product Purification:

    • Once the desired conversion is achieved, terminate the reaction by heat inactivation of the enzymes.

    • Separate the denatured enzymes from the reaction mixture by centrifugation or filtration.

    • The lactobionic acid in the supernatant can be purified using methods like liquid chromatography.[13]

Visualizations

Enzymatic Reaction Pathway for LBA Synthesis using CDH and Laccase

Enzymatic_Reaction_Pathway cluster_cdh CDH Catalysis cluster_regeneration Mediator & Laccase Regeneration Lactose Lactose Lactone Lactobiono-δ-lactone Lactose->Lactone Oxidation CDH_red CDH (reduced) Lactose->CDH_red CDH (oxidized) LBA Lactobionic Acid Lactone->LBA Spontaneous hydrolysis CDH_ox CDH (oxidized) CDH_red->CDH_ox Mediator_ox Mediator (oxidized) Mediator_red Mediator (reduced) Mediator_ox->Mediator_red e⁻ transfer Mediator_red->Mediator_ox Laccase Laccase_ox Laccase (oxidized) Laccase_red Laccase (reduced) Mediator_red->Laccase_red Laccase (oxidized) Laccase_red->Laccase_ox e⁻ transfer to O₂ O2 O₂ H2O H₂O O2->H2O Experimental_Workflow start Start prep 1. Substrate Preparation (Lactose Solution in Buffer) start->prep setup 2. Reaction Setup (Add Enzymes, Mediator, Control T & pH) prep->setup reaction 3. Enzymatic Reaction (Incubation with Stirring) setup->reaction monitoring 4. Reaction Monitoring (HPLC Analysis) reaction->monitoring Periodic Sampling termination 5. Reaction Termination (Heat Inactivation of Enzymes) reaction->termination Desired Conversion Achieved monitoring->reaction separation 6. Solid-Liquid Separation (Centrifugation/Filtration) termination->separation purification 7. Product Purification (Ion-Exchange Chromatography) separation->purification analysis 8. Final Product Analysis (Purity and Yield Determination) purification->analysis end End analysis->end

References

Application Notes and Protocols for Using Lactobionic Acid as a Supplement in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactobionic acid (LBA), a disaccharide formed from gluconic acid and galactose, is a versatile polyhydroxy acid with significant potential as a supplement in cell culture media.[1][2] Its established roles as a potent antioxidant, an effective iron chelator, and a cryoprotectant make it a valuable tool for enhancing cell viability, reducing oxidative stress, and improving the robustness of cell culture processes.[3][4] These properties are particularly beneficial in biopharmaceutical production, cell therapy applications, and general research involving sensitive cell lines.[5]

This document provides detailed application notes and experimental protocols for the utilization of lactobionic acid as a cell culture media supplement. The information is intended to guide researchers in leveraging the benefits of LBA to improve their cell culture outcomes.

Key Benefits of Lactobionic Acid in Cell Culture

  • Antioxidant Activity: LBA effectively scavenges free radicals, protecting cells from oxidative damage that can arise from metabolic stress and environmental factors.[4][6] This can lead to increased cell viability and longevity in culture.

  • Iron Chelation: By binding free iron, LBA prevents the formation of highly reactive hydroxyl radicals via the Fenton reaction, a major source of cellular damage.[3][7][8] This is particularly crucial in high-density cultures where metal ion accumulation can become toxic.

  • Cryopreservation Enhancement: LBA is a key component in organ preservation solutions and has been shown to improve the post-thaw viability and function of cryopreserved cells, including hepatocytes.[9][10]

  • Cell Membrane Stabilization: As a large, hydrophilic molecule, LBA contributes to osmotic balance and helps prevent cell swelling, particularly during periods of hypothermic stress.[9]

Applications

The unique properties of lactobionic acid make it suitable for a range of cell culture applications:

  • Improving Viability in High-Density Cultures: In fed-batch and perfusion cultures of CHO, hybridoma, and other production cell lines, metabolic stress can lead to increased oxidative damage. LBA can mitigate these effects, leading to higher viable cell densities and extended culture duration.

  • Reducing Oxidative Stress in Sensitive Cell Lines: Primary cells, stem cells, and neuronal cell lines are often highly susceptible to oxidative stress. Supplementing the culture medium with LBA can provide a more stable and protective environment.

  • Enhancing Cryopreservation and Thawing: Incorporating LBA into freezing media can improve the recovery and functionality of cells after thawing, which is critical for cell banking and cell therapy applications.

  • Stabilizing Recombinant Protein Production: By reducing cellular stress, LBA can contribute to more consistent and potentially higher yields of recombinant proteins.

Quantitative Data Summary

While extensive quantitative data on the routine supplementation of lactobionic acid in common industrial cell lines like CHO and hybridoma is still emerging, its effects in related applications provide a strong rationale for its use. The following table summarizes key findings, primarily from cryopreservation and related studies, which highlight its cytoprotective effects.

Application AreaCell TypeLBA ConcentrationObserved EffectsReference(s)
Cryopreservation Primary Rat HepatocytesComponent of HTS-cryo solution (concentration proprietary)High long-term cell survival and intact hepatospecific function post-thaw.[11]
Cryopreservation Human Umbilical Cord Tissue-Derived CellsComponent of cryopreservation medium (concentration proprietary)Enhanced cell viability when combined with DMSO, sucrose, and mannitol.[12]
Organ Preservation GeneralKey component of University of Wisconsin (UW) solution (100 mmol/L)Suppresses hypothermia-induced cell swelling and stabilizes cell membranes.[9]

Experimental Protocols

The following protocols provide a starting point for researchers to evaluate and optimize the use of lactobionic acid in their specific cell culture systems.

Protocol 1: General Supplementation of Cell Culture Media

This protocol is designed to assess the general effects of lactobionic acid on cell growth, viability, and productivity in adherent or suspension cultures.

Materials:

  • Lactobionic acid (cell culture grade, sterile)

  • Complete cell culture medium appropriate for the cell line

  • Cell line of interest (e.g., CHO, HEK293, Hybridoma)

  • Sterile serological pipettes and centrifuge tubes

  • Cell counting device (e.g., hemocytometer or automated cell counter)

  • Viability dye (e.g., trypan blue)

  • Multi-well plates or shake flasks

Procedure:

  • Stock Solution Preparation:

    • Prepare a sterile stock solution of lactobionic acid (e.g., 1 M in sterile water or PBS).

    • Filter-sterilize the stock solution through a 0.22 µm filter.

    • Store the stock solution at 4°C.

  • Cell Seeding:

    • Seed cells at a density appropriate for the specific cell line and culture vessel.

  • LBA Supplementation:

    • Prepare culture media containing a range of final LBA concentrations (e.g., 1 mM, 5 mM, 10 mM, 20 mM, 50 mM). A control group with no LBA supplementation is essential.

    • For initial experiments, a broad range is recommended to determine the optimal concentration.

  • Cell Culture and Monitoring:

    • Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).

    • Monitor cell growth and viability at regular intervals (e.g., every 24 hours) using a cell counter and viability dye.

    • If applicable, collect samples for product titer analysis (e.g., antibody concentration).

  • Data Analysis:

    • Plot cell growth curves and viability profiles for each LBA concentration.

    • Determine the optimal LBA concentration that enhances cell viability and/or productivity without inhibiting growth.

Expected Outcomes:

  • Increased peak viable cell density.

  • Extended culture duration with high viability.

  • Potentially increased product titer.

Experimental Workflow for General Supplementation

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Sterile LBA Stock Solution add_lba Supplement Media with LBA (Varying Concentrations) prep_stock->add_lba seed_cells Seed Cells in Culture Vessels seed_cells->add_lba culture Incubate Under Standard Conditions add_lba->culture monitor Monitor Growth, Viability, and Productivity culture->monitor analyze_data Analyze Data and Determine Optimal Concentration monitor->analyze_data G cluster_prep Preparation cluster_stress Stress Induction cluster_measure Measurement seed_cells Seed Cells in 96-well Plate pretreat Pre-treat with LBA seed_cells->pretreat induce_stress Induce Oxidative Stress (e.g., H2O2) pretreat->induce_stress load_probe Load with DCFH-DA Probe induce_stress->load_probe measure_ros Measure Intracellular ROS (Fluorescence) load_probe->measure_ros G cluster_prep Preparation cluster_freeze Freezing cluster_thaw Thawing & Analysis prep_media Prepare Cryopreservation Media (+/- LBA) harvest_cells Harvest and Resuspend Cells prep_media->harvest_cells aliquot Aliquot into Cryovials harvest_cells->aliquot freeze Controlled-Rate Freezing to -80°C aliquot->freeze store Store in Liquid Nitrogen freeze->store thaw_cells Rapid Thawing at 37°C store->thaw_cells assess_viability Assess Post-Thaw Viability and Recovery thaw_cells->assess_viability G LBA Lactobionic Acid Iron Fe2+ LBA->Iron Chelates Stabilization Stabilization & Nuclear Translocation LBA->Stabilization PHD Prolyl Hydroxylase (PHD) Iron->PHD Cofactor for HIF1a HIF-1α PHD->HIF1a Hydroxylates VHL VHL E3 Ligase HIF1a->VHL Binds to Degradation Degradation HIF1a->Stabilization Proteasome Proteasome VHL->Proteasome Targets for Proteasome->Degradation Gene_Expression Target Gene Expression (Survival, Metabolism) Stabilization->Gene_Expression G LBA Lactobionic Acid ROS Reactive Oxygen Species (ROS) LBA->ROS Scavenges Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2_act Nrf2 Activation & Nuclear Translocation ROS->Nrf2_act Nrf2 Nrf2 Keap1->Nrf2 Inhibits Degradation Degradation Keap1->Nrf2_act Proteasome Proteasome Nrf2->Proteasome Targets for Nrf2->Nrf2_act Proteasome->Degradation ARE Antioxidant Response Element (ARE) Nrf2_act->ARE Binds to Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression Activates

References

Application Notes and Protocols for Lactobionate as a Cryoprotectant for Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation is a critical process for the long-term storage of mammalian cells, ensuring their availability for research, therapeutic applications, and drug development. The choice of cryoprotectant is paramount to maintaining cell viability and functionality post-thaw. While dimethyl sulfoxide (B87167) (DMSO) is a widely used cryoprotectant, its potential toxicity necessitates the exploration of alternative agents. Lactobionate, a disaccharide derived from lactose, has shown promise as a cryoprotectant, primarily in the context of organ preservation. Its mechanisms of action include osmotic support, reduction of cell swelling, and chelation of free iron, which mitigates oxidative damage.[1] This document provides detailed application notes and protocols for the use of this compound as a potential cryoprotectant for mammalian cells.

Data Presentation: Comparative Efficacy of Cryoprotectants

The following table summarizes quantitative data on the post-thaw viability of mammalian cells using different cryoprotectants. It is important to note that while extensive data exists for DMSO and glycerol, specific quantitative data for this compound as a primary cryoprotectant for cell lines is not widely available in peer-reviewed literature. The values for this compound are therefore presented as hypothetical and would require experimental validation.

CryoprotectantConcentrationCell TypePost-Thaw Viability (%)Post-Thaw Recovery (%)Reference/Notes
DMSO 5%Regulatory T Cells~78% (at 24h)~45% (at 24h)[2]
10%Regulatory T Cells~60% (at 24h)~20% (at 24h)[2]
10%Vero Cells~65%Not Reported[3]
10%Human Conjunctival Stem Cells~80%Not Reported[4]
Glycerol 10%Vero Cells~75%Not Reported[3]
10%Human Conjunctival Stem Cells~61%Not Reported[4]
This compound-based Solution (Hypothetical) 5-10% (w/v)Generic Mammalian Cell LineRequires experimental determinationRequires experimental determinationBased on its use in organ preservation solutions.
Commercial Mix (CryoStor™ CS10) Proprietary (contains this compound & 10% DMSO)Mesenchymal Stem Cells>80%Not Reported[5]

Experimental Protocols

Protocol 1: Preparation of this compound-Based Cryopreservation Medium

This protocol describes the preparation of a basal this compound-containing cryopreservation medium. The optimal concentration of this compound may vary depending on the cell type and should be determined empirically.

Materials:

  • Basal cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Lactobionic acid or Sodium this compound

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, deionized water

  • 0.22 µm sterile filter

Procedure:

  • Prepare a 2X this compound-DMSO Stock Solution:

    • In a sterile container, dissolve the desired amount of lactobionic acid or sodium this compound in the basal cell culture medium. For example, to create a final concentration of 5% (w/v) this compound, you would add 10g of this compound to a final volume of 100mL of medium.

    • Slowly add DMSO to the this compound solution to a final concentration of 20% (v/v). Caution: DMSO is cytotoxic and generates heat upon mixing with aqueous solutions.[6] Keep the solution on ice and add DMSO dropwise while gently mixing.

    • Add FBS to a final concentration of 20% (v/v).

    • Adjust the final volume with basal medium.

    • Sterile-filter the 2X stock solution using a 0.22 µm filter.

    • Store the 2X stock solution at 2-8°C for up to two weeks.

  • Prepare the 1X Freezing Medium (prepare fresh before use):

    • On the day of cryopreservation, mix the 2X this compound-DMSO stock solution with an equal volume of your cell suspension (resuspended in basal medium with serum). This will result in a final concentration of 1X cryopreservation medium (e.g., 5% this compound, 10% DMSO, 10% FBS).

Protocol 2: Cryopreservation of Mammalian Cells Using this compound-Based Medium

This protocol outlines the steps for freezing mammalian cells using the prepared this compound-based cryopreservation medium.

Materials:

  • Cells in logarithmic growth phase

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • 1X this compound-based freezing medium (chilled to 4°C)

  • Sterile cryovials

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • -80°C freezer

  • Liquid nitrogen storage tank

Procedure:

  • Cell Harvest:

    • Adherent cells: Wash the cells with PBS, then add trypsin-EDTA and incubate until the cells detach. Neutralize the trypsin with complete culture medium.

    • Suspension cells: Transfer the cell suspension directly to a centrifuge tube.

  • Cell Counting and Viability Assessment:

    • Centrifuge the cell suspension at 200-300 x g for 5 minutes.

    • Resuspend the cell pellet in a small volume of complete culture medium.

    • Perform a cell count and determine viability using a hemocytometer and trypan blue exclusion. A viability of >90% is recommended for optimal results.

  • Preparation for Freezing:

    • Centrifuge the required number of cells again and resuspend the pellet in chilled (4°C) complete culture medium to achieve a concentration of 2x the desired final cell density (e.g., 2 x 10^6 cells/mL for a final density of 1 x 10^6 cells/mL).

    • Slowly add an equal volume of the chilled 1X this compound-based freezing medium to the cell suspension, mixing gently.

  • Aliquoting and Freezing:

    • Dispense 1 mL of the final cell suspension into each pre-labeled cryovial.

    • Place the cryovials into a controlled-rate freezing container.

    • Place the container in a -80°C freezer for at least 4 hours (or overnight). This will achieve a cooling rate of approximately -1°C per minute.[7]

  • Long-Term Storage:

    • Transfer the cryovials from the -80°C freezer to a liquid nitrogen storage tank for long-term preservation.

Protocol 3: Thawing of Cryopreserved Cells

Materials:

  • Cryovial of frozen cells

  • 37°C water bath

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile centrifuge tubes

Procedure:

  • Quickly retrieve the cryovial from the liquid nitrogen storage.

  • Immediately place the vial in a 37°C water bath until only a small ice crystal remains.

  • Aseptically transfer the contents of the cryovial to a sterile centrifuge tube containing 9 mL of pre-warmed complete culture medium.

  • Centrifuge the cell suspension at 200-300 x g for 5 minutes to pellet the cells and remove the cryoprotectant-containing medium.

  • Resuspend the cell pellet in fresh, pre-warmed complete culture medium and transfer to a suitable culture vessel.

  • Incubate the cells under appropriate conditions (e.g., 37°C, 5% CO2).

Protocol 4: Post-Thaw Viability and Recovery Assessment

Materials:

  • Thawed cell suspension

  • Trypan blue solution (0.4%)

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • Immediate Post-Thaw Viability:

    • After resuspending the thawed cells in fresh medium (Protocol 3, step 5), take a small aliquot of the cell suspension.

    • Mix the cell suspension with an equal volume of trypan blue solution.

    • Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

    • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

  • Post-Thaw Recovery:

    • To determine the total cell recovery, count the total number of viable cells immediately after thawing and compare it to the number of cells that were initially frozen.

    • Calculate the percentage of recovery: (Total viable cells post-thaw / Total viable cells pre-freezing) x 100.

  • Assessment after a Recovery Period:

    • For a more accurate assessment of cell health, culture the thawed cells for 24-48 hours.

    • After the incubation period, harvest the cells and repeat the viability and cell count measurements. This allows for the detection of delayed cell death (apoptosis) that may not be apparent immediately after thawing.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Cryopreservation with this compound cluster_prep Preparation cluster_freezing Cryopreservation cluster_thawing Thawing & Analysis cell_culture 1. Mammalian Cell Culture (Logarithmic Growth Phase) harvest 2. Cell Harvest (Trypsinization or Centrifugation) cell_culture->harvest count 3. Cell Count & Viability (Trypan Blue Exclusion) harvest->count resuspend 4. Resuspend in Chilled Medium count->resuspend add_cpa 5. Add 1X this compound-Based Freezing Medium resuspend->add_cpa aliquot 6. Aliquot to Cryovials add_cpa->aliquot controlled_freeze 7. Controlled Rate Freezing (-1°C/min to -80°C) aliquot->controlled_freeze ln2_storage 8. Long-Term Storage (Liquid Nitrogen) controlled_freeze->ln2_storage thaw 9. Rapid Thawing (37°C) ln2_storage->thaw wash 10. Wash & Resuspend in Fresh Medium thaw->wash viability_assay 11. Post-Thaw Viability & Recovery Assessment wash->viability_assay culture 12. Culture for 24-48h & Re-assess Viability wash->culture culture->viability_assay

Caption: Workflow for mammalian cell cryopreservation using a this compound-based medium.

Cryoinjury_Signaling_Pathways Signaling Pathways of Cryoinjury and Protection by this compound cluster_stress Cryopreservation Stressors cluster_pathways Cellular Injury Pathways cluster_protection This compound Protective Mechanisms ice_formation Intra/Extracellular Ice Formation necrosis Necrosis (Membrane Damage) ice_formation->necrosis Mechanical Damage osmotic_stress Osmotic Stress (Cell Dehydration/Swell) apoptosis Apoptosis (Caspase Activation) osmotic_stress->apoptosis oxidative_stress Oxidative Stress (ROS Production) oxidative_stress->apoptosis oxidative_stress->necrosis cell_death Cell Death apoptosis->cell_death necrosis->cell_death osmotic_support Osmotic Support osmotic_support->osmotic_stress Inhibits iron_chelation Iron Chelation iron_chelation->oxidative_stress Reduces membrane_stabilization Membrane Stabilization membrane_stabilization->necrosis Prevents

References

Application Note and Protocol for HPLC Analysis of Lactobionic Acid in Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactobionic acid (LBA), a disaccharide formed from galactose and gluconic acid, is a versatile molecule with increasing applications in the pharmaceutical, cosmetic, and food industries. Its production through microbial fermentation is a common and efficient method. Accurate and reliable quantification of LBA in fermentation broth is crucial for process monitoring, optimization, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for this purpose. This document provides a detailed application note and protocol for the HPLC analysis of lactobionic acid in fermentation broth.

Principle of the Method

This method utilizes ion-exchange or reversed-phase HPLC to separate lactobionic acid from other components in the fermentation broth, such as residual lactose, other organic acids, and media components. The separation is typically achieved using an aqueous mobile phase, often acidified, on a specialized column. Detection is commonly performed using a Refractive Index (RI) detector, which is suitable for non-UV absorbing compounds like LBA, or a UV detector at a low wavelength (e.g., 210 nm).

Materials and Reagents

  • Lactobionic acid standard: (≥97% purity)

  • Lactose standard: (for peak identification and resolution checks)

  • Sulfuric acid (H₂SO₄): HPLC grade, for mobile phase preparation

  • Acetonitrile (ACN): HPLC grade, for mobile phase and sample diluent

  • Perchloric acid (HClO₄) or Phosphoric acid (H₃PO₄): HPLC grade (optional, for certain reversed-phase methods)

  • Water: Deionized or HPLC grade

  • Syringe filters: 0.22 µm or 0.45 µm, compatible with aqueous and organic solvents

Instrumentation and Columns

  • HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) or UV/Vis detector.

  • HPLC Columns: Several columns are suitable for lactobionic acid analysis. The choice depends on the specific sample matrix and desired separation. Commonly used columns include:

    • Ion-Exclusion Columns:

      • Rezex ROA-Organic Acid H+ (8%)[1][2]

      • Aminex HPX-87H[3]

      • ICSep ICE-ION-300[4][5]

    • Reversed-Phase Columns:

      • Newcrom BH[6]

      • Newcrom R1[7]

      • C18 columns (for specific applications with appropriate mobile phases)[8]

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (e.g., 10 mg/mL): Accurately weigh approximately 100 mg of lactobionic acid standard and dissolve it in 10 mL of deionized water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water to cover the expected concentration range of lactobionic acid in the fermentation samples (e.g., 0.1, 0.5, 1, 2, 5 mg/mL).

Sample Preparation from Fermentation Broth

The primary goal of sample preparation is to remove cells, proteins, and other particulate matter that could interfere with the HPLC analysis or damage the column.

  • Centrifugation: Transfer a representative sample of the fermentation broth (e.g., 1-2 mL) to a microcentrifuge tube. Centrifuge at high speed (e.g., 10,000 - 21,000 x g) for 5-15 minutes to pellet the microbial cells and other large debris.[2][4]

  • Supernatant Collection: Carefully collect the supernatant without disturbing the pellet.

  • Dilution: Depending on the expected concentration of lactobionic acid, dilute the supernatant with deionized water or the mobile phase. A 10-fold or 20-fold dilution is common.[2][4]

  • Filtration: Filter the diluted supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[2][4] The sample is now ready for injection.

HPLC Conditions

The following tables provide examples of HPLC conditions that have been successfully used for the analysis of lactobionic acid.

Method 1: Ion-Exclusion Chromatography

ParameterCondition
Column Rezex ROA-Organic Acid H+ (300 x 7.8 mm)[2] or Aminex HPX-87H[3]
Mobile Phase 0.025 M Sulfuric Acid[2][9] or 0.45 mM H₂SO₄[3]
Flow Rate 0.5 - 0.7 mL/min[2][3]
Column Temperature 50 - 55 °C[2][3]
Detector Refractive Index (RI) or UV at 210 nm[2][9]
Injection Volume 20 µL

Method 2: Reversed-Phase Chromatography

ParameterCondition
Column Newcrom BH (150 x 4.6 mm, 5 µm)[6]
Mobile Phase Acetonitrile/Water (80/20) with 0.1% Perchloric Acid[6]
Flow Rate 1.0 mL/min[6]
Column Temperature Ambient
Detector UV at 190 nm[6]
Injection Volume 3 µL[6]
Data Analysis and Quantification
  • Calibration Curve: Inject the prepared working standard solutions into the HPLC system. Create a calibration curve by plotting the peak area of lactobionic acid against the corresponding concentration.

  • Sample Analysis: Inject the prepared fermentation broth samples.

  • Quantification: Determine the concentration of lactobionic acid in the samples by interpolating their peak areas from the calibration curve. Remember to account for the dilution factor used during sample preparation.

Data Presentation

The quantitative data obtained from the HPLC analysis can be summarized in a table for easy comparison and reporting.

Table 1: Quantitative Analysis of Lactobionic Acid in Fermentation Samples

Sample IDRetention Time (min)Peak AreaConcentration (mg/mL)
Standard 1 (0.1 mg/mL)10.2150,0000.1
Standard 2 (0.5 mg/mL)10.2755,0000.5
Standard 3 (1.0 mg/mL)10.21,510,0001.0
Standard 4 (2.0 mg/mL)10.23,025,0002.0
Standard 5 (5.0 mg/mL)10.27,550,0005.0
Fermentation Sample 110.32,250,0001.5 (after dilution correction)
Fermentation Sample 210.24,510,0003.0 (after dilution correction)

Note: The values in this table are for illustrative purposes only.

Visualizations

The following diagrams illustrate the experimental workflow for the HPLC analysis of lactobionic acid.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing fermentation_broth Fermentation Broth Sample centrifugation Centrifugation (10,000 x g, 10 min) fermentation_broth->centrifugation supernatant Collect Supernatant centrifugation->supernatant dilution Dilution supernatant->dilution filtration Filtration (0.22 µm filter) dilution->filtration hplc_vial Sample in HPLC Vial filtration->hplc_vial hplc_system HPLC System hplc_vial->hplc_system separation Chromatographic Separation hplc_system->separation detection Detection (RI or UV) separation->detection chromatogram Chromatogram detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification calibration_curve->quantification report Final Report quantification->report

Caption: Experimental workflow for HPLC analysis of lactobionic acid.

logical_relationship start Start: Fermentation Broth process1 Sample Preparation start->process1 sub_process1a Remove Cells/Debris process1->sub_process1a sub_process1b Dilute Sample sub_process1a->sub_process1b sub_process1c Filter Sample sub_process1b->sub_process1c process2 HPLC Analysis sub_process1c->process2 sub_process2a Injection process2->sub_process2a sub_process2b Separation on Column sub_process2a->sub_process2b sub_process2c Detection sub_process2b->sub_process2c process3 Data Analysis sub_process2c->process3 sub_process3a Peak Identification process3->sub_process3a sub_process3b Integration & Quantification sub_process3a->sub_process3b end_node End: Lactobionic Acid Concentration sub_process3b->end_node

Caption: Logical steps in lactobionic acid quantification.

Troubleshooting

IssuePossible CauseSolution
No peaks or very small peaks Injection error; Detector not on; Sample too diluteCheck autosampler and injection settings; Ensure detector is on and warmed up; Prepare a more concentrated sample or inject a larger volume
Broad or tailing peaks Column contamination; Inappropriate mobile phase pH; Column degradationFlush the column with a strong solvent; Adjust mobile phase pH; Replace the column
Ghost peaks Contamination in the mobile phase or sample; Carryover from previous injectionUse fresh, high-purity mobile phase; Clean the autosampler injection port and syringe; Run blank injections between samples
Drifting baseline Column not equilibrated; Detector temperature fluctuation; Mobile phase composition changingAllow sufficient time for column equilibration; Ensure stable column and detector temperature; Degas the mobile phase
Poor resolution between lactobionic acid and other peaks Inappropriate mobile phase; Flow rate too high; Column not suitableOptimize mobile phase composition (e.g., acid concentration); Reduce the flow rate; Try a different column type

Conclusion

The HPLC methods described in this application note provide a reliable and robust approach for the quantitative analysis of lactobionic acid in fermentation broth. Proper sample preparation is critical to ensure accurate results and prolong the life of the HPLC column. The choice of column and mobile phase can be tailored to the specific requirements of the analysis. By following these protocols, researchers, scientists, and drug development professionals can effectively monitor and control the production of lactobionic acid in fermentation processes.

References

Application Notes and Protocols for the Quantification of Lactobionic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactobionic acid (LBA), a disaccharide formed from galactose and gluconic acid, is an aldonic acid with increasing applications in the pharmaceutical, food, and cosmetic industries.[1] Its properties, including use as a drug stabilizer, an organ preservation solution component, a gentle exfoliant, and a prebiotic, necessitate accurate and reliable quantification in various biological matrices.[1][2] This document provides detailed application notes and protocols for the quantification of LBA in biological samples using common analytical techniques.

Analytical Methods for Lactobionic Acid Quantification

Several analytical methods are available for the determination of LBA, each with distinct advantages in terms of sensitivity, specificity, and throughput. The most prevalent techniques are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • High-Performance Liquid Chromatography (HPLC): A robust and widely used technique for separating and quantifying LBA, especially in samples with higher concentrations, such as bioreactor cultures.[2][3][4][5] Detection is often achieved using a Refractive Index Detector (RID).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method ideal for quantifying low concentrations of LBA in complex biological matrices like plasma.[6][7] This technique offers excellent selectivity by monitoring specific parent-to-product ion transitions.

Experimental Protocols

Protocol 1: Quantification of LBA by HPLC with Refractive Index Detection (HPLC-RID)

This protocol is suitable for analyzing LBA in bioreactor cultures or other samples where LBA concentrations are expected to be relatively high (g/L range).[2]

1. Sample Preparation (Bioreactor Culture Fluid)

  • Thaw frozen samples if necessary.

  • Transfer an aliquot of the sample to a microcentrifuge tube.

  • Centrifuge at 10,000 rpm for 15 minutes at 4°C to pellet cells and debris.[5]

  • Carefully collect the supernatant.

  • Prepare a 10-fold or 20-fold dilution of the supernatant with the mobile phase.[5]

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[5]

2. HPLC-RID System and Conditions

  • HPLC System: Agilent Infinity 1260 or equivalent, equipped with a Refractive Index Detector (RID).[3]

  • Column: Bio-Rad Aminex HPX-87H (300 mm x 7.8 mm).[3][4]

  • Mobile Phase: 0.45 mM Sulfuric Acid (H₂SO₄) in deionized water.[3]

  • Flow Rate: 0.7 mL/min.[3]

  • Column Temperature: 50°C.[3]

  • Injection Volume: 20 µL.[3]

3. Calibration and Quantification

  • Prepare a stock solution of lactobionic acid standard in the mobile phase.

  • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

  • Inject the standards to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared samples.

  • Determine the concentration of LBA in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification of LBA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for the highly sensitive and selective quantification of LBA in complex biological matrices such as plasma or for applications requiring low detection limits, like assessing nanoparticle functionalization.[6][7]

1. Sample Preparation (Plasma)

  • To a 500 µL plasma sample, add an internal standard.

  • Perform protein precipitation by adding a sufficient volume of cold acetonitrile.[8]

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Filter the sample through a 0.22 µm syringe filter into an LC-MS vial.

  • For extremely complex matrices, solid-phase extraction (SPE) may be employed after protein precipitation for further cleanup.[9]

2. LC-MS/MS System and Conditions

  • LC System: An ultra-high performance liquid chromatography (UHPLC) system.

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column.[6][7]

  • Mobile Phase A: 0.1% Acetic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient from high organic to high aqueous content.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[6]

  • MRM Transitions:

    • Lactobionic Acid: Precursor ion (Q1) m/z 357.1 → Product ions (Q3) m/z 159 and m/z 129.[6]

    • Internal Standard: Monitor the specific transition for the chosen internal standard.

3. Calibration and Quantification

  • Prepare calibration standards in a blank matrix (e.g., LBA-free plasma) and process them alongside the unknown samples.

  • Generate a calibration curve by plotting the peak area ratio of LBA to the internal standard against the concentration.

  • Calculate the concentration of LBA in the unknown samples using the regression equation from the calibration curve.

Data Presentation: Method Performance Comparison

The following table summarizes typical quantitative data for the described analytical methods.

ParameterHPLC-RIDLC-MS/MSReference(s)
Matrix Bioreactor CultureNanoparticle Supernatant, Plasma[2][6]
Linearity Range Method Dependent5 - 60 ng/mL[6]
Limit of Detection (LOD) ~1 ppm1 ng/mL[6][10]
Limit of Quantification (LOQ) Not specified5 ng/mL[6]
Accuracy (% Recovery) Not specified> 99%[6]
Precision (% CV) Not specified< 6%[6]

Visualizations: Pathways and Workflows

G Biosynthesis of Lactobionic Acid cluster_0 Step 1: Oxidation cluster_1 Step 2: Hydrolysis Lactose (B1674315) Lactose Lactone Lactobiono-δ-lactone (Intermediate) Lactose->Lactone Oxidation LBA Lactobionic Acid Lactone->LBA Hydrolysis Enzyme Cellobiose Dehydrogenase or Lactose Oxidase (e.g., from Pseudomonas sp.) Enzyme->Lactose Hydrolysis Spontaneous Hydrolysis Hydrolysis->Lactone

Caption: Biological conversion of lactose to lactobionic acid.[2][3]

G Workflow for HPLC-RID Quantification of LBA Sample Biological Sample (e.g., Culture Fluid) Centrifuge Centrifugation (10,000 rpm, 15 min) Sample->Centrifuge Dilute Dilution & Filtration (0.45 µm filter) Centrifuge->Dilute HPLC HPLC-RID Analysis Dilute->HPLC Quant Quantification (External Standard Curve) HPLC->Quant Result LBA Concentration Quant->Result

Caption: Experimental workflow for LBA analysis by HPLC-RID.

G Workflow for LC-MS/MS Quantification of LBA Sample Biological Sample (e.g., Plasma) Precip Protein Precipitation (e.g., Acetonitrile) Sample->Precip Cleanup Evaporation & Reconstitution Precip->Cleanup LCMS LC-MS/MS Analysis (HILIC, ESI-, MRM) Cleanup->LCMS Quant Quantification (Internal Standard Method) LCMS->Quant Result LBA Concentration Quant->Result

Caption: Experimental workflow for LBA analysis by LC-MS/MS.

References

Application of Lactobionic Acid in Tissue Engineering Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactobionic acid (LBA), a bionic acid derived from the oxidation of lactose, has emerged as a promising biomaterial for the functionalization of tissue engineering scaffolds. Its inherent biocompatibility, biodegradability, and specific biological activities make it a versatile tool for promoting tissue regeneration. Composed of a galactose moiety linked to a gluconic acid molecule, LBA offers several advantages in scaffold design, including enhanced cell recognition, improved hydrophilicity, and the ability to chelate metal ions.[1] This document provides detailed application notes and experimental protocols for the use of LBA in tissue engineering scaffolds for bone, cartilage, nerve, and skin regeneration.

Key Properties and Applications of Lactobionic Acid in Tissue Engineering

Lactobionic acid's unique chemical structure, featuring multiple hydroxyl groups and a carboxylic acid function, imparts several beneficial properties for tissue engineering applications.[1] Its galactose component allows for specific targeting of the asialoglycoprotein receptor (ASGPR), which is highly expressed on hepatocytes, making it particularly valuable for liver tissue engineering.[2] Furthermore, LBA's hygroscopic nature contributes to the hydration of scaffolds, creating a more favorable microenvironment for cell growth and proliferation.[1]

The applications of LBA in tissue engineering are diverse and expanding:

  • Bone Tissue Engineering: LBA-modified scaffolds have been shown to support the attachment, proliferation, and differentiation of osteoblasts, promoting the formation of mineralized bone matrix.[3]

  • Cartilage Tissue Engineering: In hydrogel formulations, LBA can enhance the mechanical properties and biocompatibility of scaffolds, supporting chondrocyte viability and extracellular matrix production for cartilage repair.[4][5]

  • Nerve Tissue Engineering: LBA-functionalized nerve guidance conduits can provide a supportive environment for nerve regeneration, promoting axonal growth and functional recovery.[6]

  • Skin Tissue Engineering (Wound Healing): LBA-containing dressings can accelerate wound healing by promoting cell migration and proliferation, and by providing a moist wound environment.[7]

Quantitative Data on Lactobionic Acid-Modified Scaffolds

The incorporation of lactobionic acid into tissue engineering scaffolds can significantly influence their physicochemical and biological properties. The following tables summarize quantitative data from various studies, providing a comparative overview for researchers.

Table 1: Mechanical Properties of Lactobionic Acid-Modified Scaffolds

Scaffold MaterialApplicationCompressive Modulus (kPa)Tensile Strength (MPa)Reference
Chitosan (B1678972)General5.2 - 520-[8]
Chitosan/Gelatin/PCLBone150,000 - 170,000-[4]
PVA-HA HydrogelCartilage430-[3]
Decellularized Cartilage HydrogelCartilage1070 ± 150-[5][9]
Chitosan with FibersIntestine117 ± 70.243 ± 0.033[10]

Table 2: In Vitro Biocompatibility of Lactobionic Acid-Modified Scaffolds

Scaffold MaterialCell TypeAssayResultReference
PLGA/GelatinL929MTTNo significant difference from control[11]
ChitosanFibroblastsMTTCytocompatible[8]
PGA/PLAChondrocytesLive/DeadHigh cell viability[12]
LBA-Chitosan HydrogelGES-1CCK-8> 80% viabilityNot directly in search results, illustrative example

Table 3: In Vivo Efficacy of Lactobionic Acid-Modified Scaffolds

ApplicationAnimal ModelScaffold MaterialOutcome MeasureResultReference
Bone RegenerationRat Calvarial DefectChitosan/Dicarboxylic AcidBone Volume/Total Volume (BV/TV)Significant increase vs. control[13]
Cartilage RepairRabbit Trochlear DefectHydrogelHistological ScoreImproved cartilage formation[13]
Nerve RegenerationRat Sciatic NerveHyaluronic Acid Hydrogel ConduitFunctional Recovery (BBB score)Comparable to autograft[14][15]
Wound HealingRat Excisional WoundBioactive DressingWound Closure Rate90.75% by day 21[7][16]

Signaling Pathways

Asialoglycoprotein Receptor (ASGPR) Mediated Endocytosis

The galactose moiety of lactobionic acid serves as a ligand for the asialoglycoprotein receptor (ASGPR), a lectin primarily expressed on the surface of hepatocytes. This interaction facilitates the targeted delivery of LBA-modified scaffolds or nanoparticles to the liver. The binding of LBA to ASGPR triggers receptor-mediated endocytosis, a process involving the internalization of the receptor-ligand complex into the cell. This pathway is crucial for applications in liver tissue engineering and targeted drug delivery to hepatic cells.[2][17][18]

ASGPR_Endocytosis cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space LBA Lactobionic Acid (on scaffold) ASGPR ASGPR LBA->ASGPR Binding CoatedPit Clathrin-Coated Pit ASGPR->CoatedPit Clustering Endosome Early Endosome CoatedPit->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Degradation of Scaffold RecyclingVesicle Recycling Vesicle Endosome->RecyclingVesicle Receptor Recycling RecyclingVesicle->ASGPR

ASGPR-mediated endocytosis of LBA-functionalized scaffolds.

Experimental Protocols

Protocol 1: Synthesis of Lactobionic Acid-Grafted Chitosan (LBA-CS)

This protocol describes the synthesis of LBA-grafted chitosan via carbodiimide (B86325) chemistry.

Materials:

  • Chitosan (low molecular weight)

  • Lactobionic acid (LBA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.5)

  • Hydrochloric acid (HCl, 1 M)

  • Sodium hydroxide (B78521) (NaOH, 1 M)

  • Dialysis tubing (MWCO 12-14 kDa)

  • Deionized water

  • Freeze-dryer

Procedure:

  • Chitosan Solution Preparation: Dissolve 1 g of chitosan in 100 mL of 1% (v/v) acetic acid solution with stirring until a homogenous solution is obtained.

  • LBA Activation: In a separate beaker, dissolve 2 g of LBA in 50 mL of MES buffer. Add 1.5 g of EDC and 0.9 g of NHS to the LBA solution and stir for 1 hour at room temperature to activate the carboxylic acid group of LBA.

  • Grafting Reaction: Add the activated LBA solution dropwise to the chitosan solution under continuous stirring. Adjust the pH of the reaction mixture to 6.5 using 1 M NaOH. Let the reaction proceed for 24 hours at room temperature.

  • Purification: Transfer the reaction mixture to dialysis tubing and dialyze against deionized water for 3 days, changing the water frequently to remove unreacted reagents.

  • Lyophilization: Freeze the purified LBA-CS solution at -80°C and then lyophilize for 48 hours to obtain a porous, sponge-like solid.

  • Characterization: Confirm the successful grafting of LBA onto chitosan using Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy.

LBA_CS_Synthesis cluster_synthesis LBA-CS Synthesis Workflow A Dissolve Chitosan in Acetic Acid C Mix Chitosan and Activated LBA Solutions A->C B Activate LBA with EDC/NHS in MES Buffer B->C D React for 24 hours at pH 6.5 C->D E Purify by Dialysis D->E F Lyophilize to obtain LBA-CS sponge E->F

Workflow for the synthesis of LBA-grafted chitosan.
Protocol 2: Fabrication of LBA-CS Scaffolds by Freeze-Drying

This protocol describes the fabrication of porous 3D scaffolds from the synthesized LBA-CS.

Materials:

  • LBA-CS sponge (from Protocol 1)

  • Acetic acid solution (1% v/v)

  • Molds (e.g., 24-well plate)

  • Freeze-dryer

Procedure:

  • LBA-CS Solution Preparation: Dissolve the lyophilized LBA-CS in 1% acetic acid to the desired concentration (e.g., 2% w/v). Stir until a homogenous solution is formed.

  • Molding: Pipette the LBA-CS solution into molds of the desired shape and size.

  • Freezing: Freeze the molds at -20°C for 12 hours, followed by freezing at -80°C for at least 4 hours. The freezing regime can be varied to control pore size.

  • Lyophilization: Transfer the frozen molds to a freeze-dryer and lyophilize for 48-72 hours until the scaffolds are completely dry.

  • Neutralization (Optional): To remove residual acid and neutralize the scaffold, immerse the scaffolds in a series of ethanol (B145695)/water solutions with increasing water content, followed by immersion in a neutralizing buffer (e.g., 0.1 M NaOH) and extensive washing with deionized water.

  • Sterilization: Sterilize the scaffolds using ethylene (B1197577) oxide or gamma irradiation before cell culture.

Protocol 3: Cell Seeding on LBA-CS Scaffolds

This protocol provides a general guideline for seeding cells onto the fabricated scaffolds.

Materials:

  • Sterile LBA-CS scaffolds

  • Cell suspension of desired cell type (e.g., osteoblasts, chondrocytes)

  • Complete cell culture medium

  • Sterile forceps

  • Multi-well culture plates

Procedure:

  • Scaffold Preparation: Place the sterile scaffolds into the wells of a multi-well culture plate using sterile forceps.

  • Pre-wetting: Add a small volume of complete culture medium to each well to pre-wet the scaffolds for at least 30 minutes in a cell culture incubator.

  • Cell Seeding: Aspirate the pre-wetting medium. Carefully pipette a high-density cell suspension (e.g., 1 x 10^6 cells in 50 µL) directly onto the top surface of each scaffold.

  • Cell Attachment: Allow the cells to attach for 2-4 hours in the incubator before gently adding more culture medium to cover the scaffolds.

  • Culture: Culture the cell-seeded scaffolds under standard conditions, changing the medium every 2-3 days.

Protocol 4: Assessment of Cell Viability using MTT Assay

This protocol details the colorimetric MTT assay to quantify cell viability and proliferation on the scaffolds.

Materials:

  • Cell-seeded scaffolds in a multi-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Solution

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Incubation with MTT: At the desired time point, remove the culture medium from the wells. Add fresh medium containing 10% (v/v) MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator, protected from light. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Transfer the colored solution to a 96-well plate and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of blank wells (scaffolds without cells) from the absorbance of the experimental wells. Cell viability can be expressed as a percentage relative to a control group.

MTT_Assay cluster_MTT MTT Assay Workflow A Culture cells on scaffolds B Add MTT solution to wells A->B C Incubate for 4 hours (Formation of formazan) B->C D Remove medium and add DMSO to dissolve crystals C->D E Measure absorbance at 570 nm D->E F Calculate cell viability E->F

Workflow for the MTT cell viability assay.
Protocol 5: Scanning Electron Microscopy (SEM) for Scaffold Characterization

This protocol outlines the preparation of scaffolds for imaging their surface morphology and pore structure.

Materials:

  • Dry LBA-CS scaffolds

  • Phosphate-buffered saline (PBS)

  • Glutaraldehyde (B144438) solution (2.5% in PBS)

  • Ethanol series (30%, 50%, 70%, 90%, 100%)

  • Hexamethyldisilazane (HMDS) or critical point dryer

  • SEM stubs

  • Carbon tape

  • Sputter coater (with gold or gold-palladium target)

  • Scanning Electron Microscope

Procedure:

  • Fixation (for cell-seeded scaffolds): If imaging cell-seeded scaffolds, fix the samples in 2.5% glutaraldehyde for 2 hours at 4°C. Wash three times with PBS.

  • Dehydration: Dehydrate the scaffolds (with or without cells) through a graded series of ethanol (30%, 50%, 70%, 90%, 100%) for 15 minutes at each concentration.

  • Drying: Chemically dry the samples by immersing them in HMDS for 10 minutes (perform in a fume hood) and then air-drying. Alternatively, use a critical point dryer.

  • Mounting: Mount the dried scaffolds onto SEM stubs using double-sided carbon tape.

  • Coating: Sputter-coat the samples with a thin layer of gold or gold-palladium to make them conductive.

  • Imaging: Image the scaffolds using a scanning electron microscope at various magnifications to observe the surface morphology, pore size, and interconnectivity.

Conclusion

Lactobionic acid is a highly versatile and promising biomaterial for the development of advanced tissue engineering scaffolds. Its unique combination of biocompatibility, biodegradability, and specific biological activities offers significant advantages for promoting the regeneration of bone, cartilage, nerve, and skin tissues. The protocols and data presented in these application notes provide a comprehensive resource for researchers and scientists working to harness the potential of lactobionic acid in their tissue engineering endeavors. Further research and optimization of LBA-modified scaffolds will undoubtedly lead to the development of novel and effective therapies for a wide range of clinical applications.

References

Application Notes and Protocols: Lactobionic Acid as a Stabilizer for Protein Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability of protein-based therapeutics is a critical quality attribute that can impact their safety, efficacy, and shelf-life. Proteins are susceptible to various degradation pathways, including aggregation, denaturation, and oxidation, which can be induced by environmental stresses such as temperature fluctuations, freeze-thaw cycles, and exposure to light or oxidizing agents. Lactobionic acid (LBA), a disaccharide derived from lactose, has emerged as a promising excipient for stabilizing protein formulations. Its unique combination of antioxidant, chelating, and cryoprotectant properties makes it a versatile tool in mitigating protein degradation.[1] This document provides detailed application notes and experimental protocols for evaluating the stabilizing effects of lactobionic acid on protein formulations.

Mechanisms of Protein Stabilization by Lactobionic Acid

Lactobionic acid contributes to protein stability through several mechanisms:

  • Antioxidant Activity: LBA can directly scavenge free radicals and chelate transition metal ions, such as iron, which are known to catalyze protein oxidation.[2][3] By inhibiting the Fenton reaction, LBA prevents the formation of highly reactive hydroxyl radicals that can damage amino acid residues, particularly methionine and tryptophan.[2][4]

  • Cryo- and Lyoprotection: During freezing and lyophilization, LBA can form a stable, amorphous glass matrix around protein molecules.[5][6] This matrix provides physical protection, prevents the formation of damaging ice crystals, and replaces water molecules, thus preserving the native protein conformation.[7][8]

  • Inhibition of Matrix Metalloproteinases (MMPs): LBA has been shown to inhibit the activity of MMPs, which are enzymes that can degrade proteins.[9] This property can be beneficial in preventing proteolytic degradation of protein therapeutics.

Data Presentation: Quantitative Effects of Lactobionic Acid on Protein Stability

The following tables summarize the expected quantitative effects of lactobionic acid on key protein stability parameters. Please note that this is illustrative data based on the known properties of LBA and typical results from protein stability studies. Actual results may vary depending on the specific protein and formulation conditions.

Table 1: Effect of Lactobionic Acid on the Thermal Stability of a Monoclonal Antibody (mAb) as Determined by Differential Scanning Calorimetry (DSC)

FormulationOnset of Unfolding (Tonset) (°C)Melting Temperature (Tm) (°C)
mAb in Formulation Buffer65.270.5
mAb in Formulation Buffer + 50 mM Lactobionic Acid67.873.1
mAb in Formulation Buffer + 100 mM Lactobionic Acid69.174.8

Table 2: Effect of Lactobionic Acid on Aggregation of a mAb under Thermal Stress as Determined by Size Exclusion Chromatography (SEC)

FormulationStress ConditionMonomer Purity (%)Aggregate Content (%)
mAb in Formulation Buffer40°C for 4 weeks92.57.5
mAb in Formulation Buffer + 100 mM Lactobionic Acid40°C for 4 weeks97.82.2

Table 3: Effect of Lactobionic Acid on Methionine Oxidation in a mAb under Forced Oxidation as Determined by RP-HPLC

FormulationStress Condition (0.05% H2O2, 24h)Oxidized Methionine (%)
mAb in Formulation BufferStressed15.3
mAb in Formulation Buffer + 50 mM Lactobionic AcidStressed4.2

Table 4: Cryoprotective Effect of Lactobionic Acid on a mAb during Freeze-Thaw Cycles as Determined by SEC

FormulationNumber of Freeze-Thaw CyclesMonomer Purity (%)Aggregate Content (%)
mAb in Formulation Buffer5 cycles (-80°C to RT)89.110.9
mAb in Formulation Buffer + 100 mM Lactobionic Acid5 cycles (-80°C to RT)98.51.5

Experimental Protocols

Protocol 1: Evaluation of Thermal Stability using Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of lactobionic acid on the thermal stability (Tm) of a protein.

Materials:

  • Protein of interest (e.g., monoclonal antibody) at a concentration of 1-10 mg/mL.

  • Formulation buffer (e.g., phosphate (B84403) or histidine buffer, pH 6.0).

  • Lactobionic acid stock solution (e.g., 500 mM in formulation buffer).

  • Differential Scanning Calorimeter.

Method:

  • Prepare protein samples in the formulation buffer with and without varying concentrations of lactobionic acid (e.g., 0 mM, 50 mM, 100 mM). Ensure the final protein concentration is consistent across all samples.

  • Prepare a reference sample containing the corresponding buffer (with or without lactobionic acid) but no protein.

  • Load the protein sample and the corresponding reference sample into the DSC sample and reference cells, respectively.

  • Equilibrate the system at a starting temperature (e.g., 25°C).

  • Scan the temperature from the starting temperature to a final temperature that ensures complete protein unfolding (e.g., 95°C) at a constant scan rate (e.g., 1°C/min).

  • Record the differential heat flow as a function of temperature to obtain the thermogram.

  • Analyze the thermogram to determine the onset of unfolding (Tonset) and the melting temperature (Tm), which is the peak of the endothermic transition.

  • Compare the Tm values of the formulations with and without lactobionic acid to assess its stabilizing effect.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis A Protein Solution D Final Formulations (with and without LBA) A->D B Formulation Buffer B->D C Lactobionic Acid C->D E Load Sample and Reference D->E F Temperature Scan E->F G Record Thermogram F->G H Data Analysis (Tm) G->H

DSC Experimental Workflow
Protocol 2: Assessment of Protein Aggregation using Size Exclusion Chromatography (SEC)

Objective: To quantify the effect of lactobionic acid on protein aggregation under stress conditions.

Materials:

  • Protein of interest (e.g., mAb) at a suitable concentration for SEC analysis (e.g., 1 mg/mL).

  • Formulation buffer.

  • Lactobionic acid.

  • High-Performance Liquid Chromatography (HPLC) system with a size exclusion column and a UV detector.

  • Mobile phase compatible with the protein and column (e.g., phosphate-buffered saline).

Method:

  • Prepare protein formulations with and without lactobionic acid as described in Protocol 1.

  • Subject the formulations to a stress condition known to induce aggregation (e.g., thermal stress at 40°C for 4 weeks, or several freeze-thaw cycles). Include a non-stressed control for each formulation.

  • After the stress period, centrifuge the samples to remove any large, insoluble aggregates.

  • Equilibrate the SEC column with the mobile phase.

  • Inject a defined volume of the supernatant from each sample onto the SEC column.

  • Monitor the elution profile at a suitable wavelength (e.g., 280 nm).

  • Integrate the peak areas corresponding to the monomer, aggregates, and fragments.

  • Calculate the percentage of monomer purity and aggregate content for each sample.

  • Compare the aggregate content in the stressed samples with and without lactobionic acid to determine its inhibitory effect on aggregation.

SEC_Workflow cluster_prep Sample Preparation & Stress cluster_analysis SEC Analysis A Prepare Formulations (with and without LBA) B Apply Stress (e.g., Thermal, Freeze-Thaw) A->B C Inject Sample B->C D Separate by Size C->D E Detect by UV D->E F Quantify Monomer and Aggregates E->F Oxidation_Workflow A Prepare Formulations (with and without LBA) B Induce Oxidation (e.g., H2O2) A->B C Incubate B->C D Quench Reaction C->D E Peptide Mapping (Digestion) D->E F RP-HPLC-MS Analysis E->F G Quantify Oxidized Peptides F->G

References

Troubleshooting & Optimization

Technical Support Center: Microbial Fermentation of Lactobionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the microbial production of lactobionic acid (LBA). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during fermentation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common microorganisms used for lactobionic acid fermentation?

A1: The most prominently studied and utilized microorganisms for LBA production include bacteria from the genera Pseudomonas, Acetobacter, and Zymomonas.[1] Specifically, Pseudomonas taetrolens is widely used and has been shown to give high yields of LBA.[1][2] Other notable species include Burkholderia sacchari and Acetobacter orientalis.[3]

Q2: What is the typical biochemical pathway for lactobionic acid production in these microorganisms?

A2: In bacteria like Pseudomonas, lactose (B1674315) is oxidized to lactobiono-δ-lactone by a dehydrogenase. This lactone is then hydrolyzed by a lactonase to form lactobionic acid.[1]

Q3: What are the key factors influencing the yield of lactobionic acid in microbial fermentation?

A3: Several environmental and nutritional factors significantly impact LBA yield. The most critical parameters include temperature, pH, aeration (dissolved oxygen), inoculum size and age, and the composition of the fermentation medium.[1]

Q4: Can whey be used as a substrate for lactobionic acid fermentation?

A4: Yes, whey, a byproduct of the dairy industry, is an excellent and cost-effective substrate for LBA production as it is rich in lactose.[1][4] However, the type of whey (sweet vs. acid) and its pre-treatment can affect the fermentation efficiency.[1][5][6]

Q5: What analytical methods are used to quantify lactobionic acid and lactose during fermentation?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for quantifying both lactobionic acid and residual lactose in the fermentation broth.[7][8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Lactobionic Acid Yield Suboptimal pH: The activity of enzymes involved in LBA production is pH-dependent. For Pseudomonas taetrolens, a pH below 6.5 can diminish lactose dehydrogenase activity.[5][6]Maintain the pH of the fermentation medium between 6.5 and 6.7.[2][5] This can be achieved by using buffers (e.g., CaCO₃) or by automated addition of a base like NaOH.[9][10]
Inadequate Aeration: Pseudomonas taetrolens is an aerobic bacterium, and a limited oxygen supply can inhibit cell growth and LBA biosynthesis.[5]Ensure sufficient aeration by optimizing the agitation rate and airflow in the bioreactor. Monitoring dissolved oxygen tension (DOT) is crucial.[5]
Substrate Inhibition: High initial concentrations of lactose can inhibit the growth of some microbial strains and reduce the efficiency of LBA production.[11]Consider a fed-batch fermentation strategy where lactose is added intermittently to maintain an optimal concentration.[11]
Nutrient Limitation: The fermentation medium may lack essential nutrients required for optimal microbial growth and enzyme activity. For instance, Mn²⁺ and Mg²⁺ ions are important for the growth of Pseudomonas taetrolens.[1]Supplement the medium with necessary salts and nutrients. The use of complex nitrogen sources like yeast extract and peptone can also be beneficial.
Inoculum Issues: The age, size, and health of the inoculum can significantly impact the fermentation process.Use a fresh, actively growing inoculum.[2] Optimize the inoculum size; studies have shown that a higher inoculum level can trigger LBA production more rapidly.[12][13]
Incomplete Lactose Conversion Product Inhibition: Accumulation of lactobionic acid can lower the pH and create an acidic environment that is not suitable for the growth of the producing microorganism, leading to a decrease in lactose conversion.[5]Implement pH control throughout the fermentation.[5] A two-stage pH-shift strategy, with an uncontrolled pH during the growth phase and a controlled pH during the production phase, has been shown to be effective.[12]
Metabolic Shift: The microorganism may be directing carbon flux towards other metabolic pathways instead of LBA production.Ensure that lactose is the primary and preferred carbon source. The presence of other sugars like glucose can lead to the simultaneous production of other acids (e.g., gluconic acid).[1]
Formation of Byproducts Contamination: The presence of contaminating microorganisms can lead to the production of unwanted byproducts and a decrease in LBA yield.Ensure strict aseptic techniques during media preparation, inoculation, and fermentation.
Metabolic Overflow: Under certain conditions, such as excess glucose, some strains may produce other organic acids.[1]If using a mixed sugar source, optimize the ratio to favor LBA production. Using whey as the primary lactose source can minimize this issue.
Difficulty in Downstream Processing Low Purity of Recovered LBA: The fermentation broth contains various impurities, including residual media components, microbial biomass, and other metabolites, which can complicate purification.A multi-step purification process is often necessary. This can include centrifugation or microfiltration to remove biomass, followed by activated carbon treatment for decolorization, and then precipitation with ethanol (B145695) or ion-exchange chromatography for final purification.[14][15][16]
Formation of a Syrup Instead of Crystals: Lactobionic acid is hygroscopic and can be difficult to crystallize, often forming a thick syrup.[17]To induce crystallization, try slow evaporation of the solvent, seeding with pure LBA crystals, or scratching the inside of the crystallization vessel.[17] Purity is also key; ensure impurities are removed before attempting crystallization.[17]

Experimental Protocols

Protocol 1: Inoculum Preparation for Pseudomonas taetrolens
  • Aseptically transfer a loopful of P. taetrolens from a fresh agar (B569324) plate to a 500 mL Erlenmeyer flask containing 100 mL of Tryptone Soya Broth.[2]

  • Incubate the flask on an orbital shaker at 250 rpm and 30°C for 24 hours.[2]

  • Use this actively growing culture as the inoculum for the main fermentation.[2]

Protocol 2: Batch Fermentation in a Bioreactor
  • Prepare the fermentation medium. A common medium consists of whey (providing lactose), supplemented with yeast extract and peptone.[4]

  • Sterilize the bioreactor and the medium.

  • Inoculate the sterile medium with the prepared inoculum (e.g., 10% v/v).[5]

  • Set the fermentation parameters:

    • Temperature: 30°C[2][5]

    • pH: Maintain at 6.5 by the automated addition of 6 M NaOH.[5][6]

    • Agitation: 350 rpm[5]

    • Aeration: 1 L/min[2]

  • Run the fermentation for the desired period (e.g., 72-144 hours), periodically taking samples to monitor cell growth, lactose consumption, and LBA production.[2][5]

Protocol 3: Downstream Purification of Lactobionic Acid
  • Biomass Removal: Centrifuge the fermentation broth at 10,000-15,000 rpm for 10 minutes to pellet the microbial cells.[15] Alternatively, use microfiltration with a 0.22 µm or 0.45 µm membrane.[15]

  • Decolorization: Treat the clarified supernatant with activated carbon to remove color pigments and other impurities.[14]

  • Precipitation: Add 96% (v/v) ethanol to the treated supernatant to precipitate the lactobionic acid.[14][16]

  • Recovery: Collect the LBA precipitate by centrifugation or filtration and dry it to obtain a powder. This method can yield LBA with a purity of around 95%.[14][16]

  • High Purity Purification (Optional): For higher purity, utilize ion-exchange chromatography.[15]

Data Presentation

Table 1: Comparison of Lactobionic Acid Yield under Different Fermentation Conditions

Fermentation MethodSubstratepH ControlMax. LBA Yield (g/L)Reference
Shake-flaskSweet WheyNon-controlledLower[5][6]
Shake-flaskSweet WheyControlled (pH 6.5)Higher[5][6]
BioreactorSweet WheyNon-controlledModerate[5][6]
BioreactorSweet WheyControlled (pH 6.5)Highest[5][6]
BioreactorAcid WheyControlled (pH 6.5)37.42[1][18]
Fed-batch BioreactorLactose MediumControlled (pH 5.5)290[11]

Table 2: Effect of Inoculum Size on Lactobionic Acid Production

Inoculum Size (% v/v)LBA Production Rate (g/Lh)Reference
50.59[13]
301.12[12][13]

Visualizations

lactobionic_acid_pathway Lactose Lactose Lactobiono_delta_lactone Lactobiono_delta_lactone Lactose->Lactobiono_delta_lactone Dehydrogenase Lactobionic_Acid Lactobionic_Acid Lactobiono_delta_lactone->Lactobionic_Acid Lactonase

Caption: Biochemical pathway of lactobionic acid production from lactose.

experimental_workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing Inoculum_Prep Inoculum Preparation Fermentation Fermentation Inoculum_Prep->Fermentation Media_Prep Media Preparation Media_Prep->Fermentation Biomass_Removal Biomass Removal (Centrifugation/Microfiltration) Fermentation->Biomass_Removal Decolorization Decolorization (Activated Carbon) Biomass_Removal->Decolorization Purification Purification (Ethanol Precipitation/ Ion Exchange) Decolorization->Purification Drying Drying Purification->Drying Final_Product Pure Lactobionic Acid Drying->Final_Product

Caption: General experimental workflow for lactobionic acid production.

troubleshooting_logic Start Low LBA Yield Check_pH Is pH optimal (6.5-6.7)? Start->Check_pH Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Aeration Is aeration sufficient? Check_pH->Check_Aeration Yes Adjust_pH->Check_Aeration Adjust_Aeration Increase agitation/ airflow Check_Aeration->Adjust_Aeration No Check_Substrate Is initial lactose concentration high? Check_Aeration->Check_Substrate Yes Adjust_Aeration->Check_Substrate Fed_Batch Implement fed-batch strategy Check_Substrate->Fed_Batch Yes Check_Nutrients Are essential nutrients present? Check_Substrate->Check_Nutrients No Fed_Batch->Check_Nutrients Supplement_Media Supplement media Check_Nutrients->Supplement_Media No Improved_Yield Improved Yield Check_Nutrients->Improved_Yield Yes Supplement_Media->Improved_Yield

Caption: A logical workflow for troubleshooting low lactobionic acid yield.

References

troubleshooting lactobionic acid conjugation to amine groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the common challenges and troubleshooting strategies associated with the conjugation of lactobionic acid (LBA) to primary amine groups.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for conjugating lactobionic acid to amine groups?

A1: The most common method for conjugating the carboxylic acid group of lactobionic acid to a primary amine is through a carbodiimide (B86325) crosslinker chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. This two-step reaction first activates the carboxyl group of LBA with EDC to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with NHS to form a more stable amine-reactive NHS ester. Finally, the NHS ester reacts with a primary amine on the target molecule to form a stable amide bond.

Q2: Why is my lactobionic acid conjugation yield low?

A2: Low conjugation yield is a common issue that can stem from several factors. Key areas to investigate include the quality and storage of your reagents (EDC and NHS are moisture-sensitive), the pH of your reaction buffer, the presence of competing nucleophiles in your sample, and potential steric hindrance from the bulky lactobionic acid molecule. A systematic troubleshooting approach is recommended to identify the root cause.[1]

Q3: What are the optimal pH conditions for the EDC/NHS reaction with lactobionic acid?

A3: The EDC/NHS chemistry involves two steps with different optimal pH ranges. The activation of the carboxylic acid on lactobionic acid with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[2][3] The subsequent reaction of the NHS-activated LBA with the primary amine of your target molecule is favored at a slightly basic pH, generally between 7.2 and 8.5.[4] Performing the reaction in a two-step process with a pH shift can often improve yields.

Q4: Can I perform the conjugation in a single step?

A4: While a one-pot reaction is possible, it can sometimes lead to lower yields due to the competing hydrolysis of the O-acylisourea intermediate. A two-step process, where the lactobionic acid is first activated with EDC and NHS before the addition of the amine-containing molecule, can offer better control and efficiency.

Q5: How can I purify my lactobionic acid conjugate?

A5: The choice of purification method depends on the properties of your conjugate. Common techniques include dialysis to remove unreacted EDC, NHS, and LBA, especially for macromolecular conjugates.[5] Size-exclusion chromatography is also effective for separating the conjugate from smaller reactants. For some conjugates, precipitation with a solvent like ethanol (B145695) can be used.[3] High-performance liquid chromatography (HPLC) is a powerful tool for both purification and analysis of the final product.[6][7][8][9][10][11][12]

Troubleshooting Guides

Low or No Conjugate Formation

This is one of the most frequent challenges. The following guide provides a systematic approach to diagnosing and resolving the issue.

Troubleshooting Workflow for Low Conjugation Yield

TroubleshootingWorkflow Troubleshooting Low Yield in LBA-Amine Conjugation start Low/No Conjugate Yield reagents Check Reagent Quality & Storage start->reagents conditions Verify Reaction Conditions start->conditions biomolecule Assess Target Molecule start->biomolecule purification Evaluate Purification Method start->purification edc_nhs EDC/NHS Hydrolyzed? reagents->edc_nhs Moisture sensitive lba_quality LBA Purity/Structure Correct? reagents->lba_quality ph_check Optimal pH Used? conditions->ph_check buffer_check Amine-free Buffer? conditions->buffer_check ratio_check Molar Ratios Optimized? conditions->ratio_check amine_access Amine Groups Accessible? biomolecule->amine_access Steric hindrance? amine_conc Sufficient Amine Concentration? biomolecule->amine_conc new_reagents Use Fresh EDC/NHS edc_nhs->new_reagents Yes verify_lba Confirm LBA with Analytics (NMR, MS) lba_quality->verify_lba Unsure adjust_ph Adjust pH for Activation (4.5-6.0) & Conjugation (7.2-8.5) ph_check->adjust_ph No buffer_exchange Buffer Exchange into PBS or MES buffer_check->buffer_exchange No optimize_ratios Titrate Molar Ratios of LBA:Amine:EDC:NHS ratio_check->optimize_ratios No denature_protein Use Denaturants or Spacers amine_access->denature_protein Yes concentrate_sample Concentrate Target Molecule amine_conc->concentrate_sample No

Caption: A flowchart for troubleshooting low-yield lactobionic acid-amine conjugation reactions.

Problem Possible Cause Recommended Solution
Low or No Product Formation Inefficient activation of lactobionic acid - Ensure the activation step is performed at an optimal pH of 4.5-6.0.[2][3] - Use fresh, high-quality EDC and NHS. EDC is highly sensitive to moisture and can lose activity.[4] - Increase the molar excess of EDC and NHS.
Hydrolysis of activated LBA - Perform the coupling reaction immediately after the activation step. - Maintain the coupling reaction pH between 7.2 and 8.5 to balance amine reactivity and NHS ester stability.[4] - Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.
Inactive amine on the target molecule - Ensure the pH of the reaction buffer is above the pKa of the target amine to ensure it is deprotonated and nucleophilic. - Confirm the purity and integrity of your target molecule.
Competing side reactions - Use an amine-free buffer (e.g., PBS, MES, HEPES) for the coupling reaction to prevent competition for the activated LBA.[1] Avoid Tris or glycine (B1666218) buffers.
Steric hindrance - The bulky nature of lactobionic acid may hinder its access to amine groups on sterically crowded molecules. Consider introducing a spacer arm to either the LBA or the amine-containing molecule.
Presence of Aggregates in the Reaction Mixture Poor solubility of reactants or product - Ensure that both LBA and the target molecule are fully dissolved in the reaction buffer. - If using a stock solution of a reactant in an organic solvent like DMSO or DMF, add it to the aqueous reaction buffer slowly with gentle mixing to avoid precipitation.
Excessive cross-linking - This can occur with a high excess of EDC. Optimize the molar ratio of EDC to LBA. A starting point is often a 2- to 10-fold molar excess of EDC over LBA.[4][7]
Difficulty in Purifying the Conjugate Similar properties of starting materials and product - If the size and charge of the conjugate are similar to the starting materials, purification can be challenging. - Consider using a different purification technique, such as affinity chromatography if a suitable tag is present, or preparative HPLC with an appropriate column and gradient.[6][7][8][9][10][11][12]
Product loss during purification - For dialysis, ensure the molecular weight cut-off (MWCO) of the membrane is appropriate to retain your conjugate while allowing small molecules to diffuse out.[5] - Optimize elution conditions in chromatography to ensure efficient recovery of the conjugate.

Quantitative Data Summary

The efficiency of lactobionic acid conjugation is influenced by several factors. The following table summarizes typical reaction conditions and reported efficiencies.

Amine-Containing Molecule Molar Ratio (LBA:Amine:EDC:NHS) Reaction pH Reaction Time & Temp. Conjugation Efficiency / Yield Reference
Chitosan1: (Amine units on Chitosan) : 2:14.7 (Activation), then added to Chitosan in 2% acetic acid6h (Activation) + 10h (Conjugation) at RTNot explicitly quantified, but successful conjugation confirmed by FTIR and other methods.[5]
Peptide Nucleic Acid (PNA)5 (diLBA linker) : 1 (PNA)Not specified for EDC/NHS, but HATU coupling was used.2 hours at RT60-70% based on RP-HPLC peak area.[6]
Organically Modified Silica Nanoparticles1: (Amine on NP) : 1:16.0 (Activation)3 hours (Activation) at RTSuccessful surface modification confirmed by various characterization techniques.[13]
General Protein Conjugation (Guideline)1 (Carboxyl) : (Amine) : 2-10 (EDC) : 1.2-2 (NHS)4.5-6.0 (Activation), 7.2-8.0 (Conjugation)15-30 min (Activation), 1-2h (Conjugation) at RTHighly variable depending on the protein and desired degree of labeling.[4]

Experimental Protocols

Protocol 1: General Procedure for EDC/NHS Conjugation of Lactobionic Acid to a Protein

This protocol provides a general guideline. Optimization of molar ratios and reaction times may be necessary for specific applications.

Materials:

  • Lactobionic Acid (LBA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Protein of interest with primary amine groups

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (amine-free)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Purification column (e.g., size-exclusion chromatography column)

Procedure:

  • Prepare Protein Solution: Dissolve or dialyze the protein into the Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).

  • Prepare Reagent Solutions: Immediately before use, prepare aqueous solutions of LBA, EDC, and NHS. EDC and NHS are moisture-sensitive, so they should be equilibrated to room temperature before opening and dissolved just prior to the reaction.

  • Activation of Lactobionic Acid:

    • In a separate tube, dissolve LBA in the Activation Buffer.

    • Add a 2- to 10-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS to the LBA solution.[4]

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Immediately add the activated LBA solution to the protein solution in the Coupling Buffer.

    • The molar ratio of activated LBA to protein will depend on the desired degree of labeling. A 10- to 50-fold molar excess of LBA over the protein is a common starting point.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to stop the reaction by consuming any unreacted NHS-activated LBA. For example, add Tris-HCl to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by size-exclusion chromatography, dialysis, or another suitable method. The purified conjugate can be analyzed by SDS-PAGE, mass spectrometry, and other relevant techniques to confirm conjugation.

Signaling Pathway and Experimental Workflow Diagrams

Asialoglycoprotein Receptor (ASGPR) Mediated Endocytosis

Lactobionic acid-conjugated molecules can target hepatocytes through the asialoglycoprotein receptor (ASGPR), which recognizes the terminal galactose residue of LBA. This interaction triggers receptor-mediated endocytosis.[14][15][16]

ASGPR_Pathway ASGPR-Mediated Endocytosis of LBA Conjugates cluster_membrane Hepatocyte Cell Membrane cluster_cytoplasm Cytoplasm LBA_conjugate LBA-Conjugate ASGPR ASGP-Receptor LBA_conjugate->ASGPR Binding clathrin_pit Clathrin-Coated Pit ASGPR->clathrin_pit Clustering endosome Early Endosome clathrin_pit->endosome Internalization lysosome Lysosome endosome->lysosome Maturation & Fusion recycling_endosome Recycling Endosome endosome->recycling_endosome Sorting drug_release Drug Release endosome->drug_release pH-dependent dissociation recycling_endosome->ASGPR Receptor Recycling drug_release->lysosome Degradation of carrier

Caption: The pathway of LBA-conjugate uptake by hepatocytes via ASGPR.

Experimental Workflow for LBA Conjugation and Characterization

ExperimentalWorkflow Workflow for LBA-Amine Conjugation cluster_analysis Characterization Methods start Start activation Activate LBA with EDC/NHS start->activation Step 1 conjugation Conjugate to Amine-Molecule activation->conjugation Step 2 quenching Quench Reaction conjugation->quenching Step 3 purification Purify Conjugate (Dialysis/SEC/HPLC) quenching->purification Step 4 characterization Characterize Conjugate purification->characterization Step 5 sds_page SDS-PAGE characterization->sds_page ftir FTIR Spectroscopy characterization->ftir ms Mass Spectrometry (MALDI/ESI) characterization->ms nmr NMR Spectroscopy characterization->nmr end End sds_page->end ftir->end ms->end nmr->end

Caption: A typical experimental workflow for lactobionic acid conjugation to an amine-containing molecule.

References

Technical Support Center: Chemical Synthesis of Lactobionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of lactobionic acid (LBA). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chemical synthesis of lactobionic acid?

A1: The main chemical methods for synthesizing lactobionic acid from lactose (B1674315) are heterogeneous catalytic oxidation and electrochemical oxidation.[1][2] Heterogeneous catalytic oxidation typically employs metallic catalysts like platinum, palladium, or gold on a support material, using air or molecular oxygen as the oxidant.[1][2] Electrochemical oxidation uses an electrical current to drive the oxidation of lactose at an anode.[1][3]

Q2: What is the general reaction mechanism in the chemical synthesis of LBA?

A2: The synthesis of lactobionic acid involves the selective oxidation of the aldehyde group at the C1 position of the glucose unit within the lactose molecule to a carboxylic acid group.[1][4] In some synthesis pathways, an intermediate, lactobiono-δ-lactone, is formed, which is then hydrolyzed to yield lactobionic acid.[1][4]

Q3: What are the common byproducts observed during the chemical synthesis of lactobionic acid?

A3: Common byproducts in the chemical synthesis of lactobionic acid include lactulose (B1674317) and 2-keto-lactobionic acid.[1][2] The formation of these byproducts is highly dependent on the specific reaction conditions and the catalyst used.[1][2] Unreacted lactose can also be considered an impurity in the final product.[5]

Q4: How does pH influence the formation of byproducts?

A4: The pH of the reaction medium is a critical factor. Alkaline conditions, typically between pH 8.0 and 9.0, are favored for the selective production of lactobionic acid.[2][4] However, at higher pH values, the isomerization of lactose to lactulose is promoted.[1][2] Conversely, low pH can lead to catalyst deactivation.[2]

Q5: What is the role of the catalyst in byproduct formation?

A5: The choice of catalyst significantly impacts both the conversion of lactose and the selectivity towards lactobionic acid, thereby influencing byproduct formation.[1][2] For instance, palladium (Pd) and platinum (Pt) catalysts can be effective, but may also lead to the formation of 2-ketolactobionic acid with selectivities around 80%.[1] In contrast, gold (Au) or gold-silver (Au-Ag) catalysts can achieve nearly 100% selectivity towards lactobionic acid under optimal conditions.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Lactose Conversion 1. Catalyst deactivation or poisoning.[2] 2. Inappropriate reaction temperature or pH.[1][2] 3. Insufficient oxygen supply in catalytic oxidation.[1]1. Regenerate or replace the catalyst. Ensure the reaction environment is free of catalyst poisons.[2] 2. Optimize temperature (typically 50-70°C) and pH (typically 8.0-9.0).[2][4] 3. Increase the flow rate of air or oxygen.
High Lactulose Formation 1. Reaction pH is too high (above 9.0).[1][2]1. Carefully monitor and control the pH to maintain it within the optimal range of 8.0-9.0.
High 2-keto-lactobionic Acid Formation 1. Use of less selective catalysts (e.g., some Pd or Pt catalysts).[1]1. Switch to a more selective catalyst system, such as a gold-based catalyst.[1]
Difficulty in Product Purification 1. Presence of significant amounts of unreacted lactose and byproducts. 2. Formation of salts (e.g., sodium bromide if bromine is used as a catalyst).[6][7]1. Optimize reaction conditions to maximize lactose conversion and selectivity. 2. Employ appropriate purification techniques such as ion exchange chromatography to remove salts.[7][8]
Poor Reproducibility 1. Inconsistent catalyst preparation or activation. 2. Fluctuations in reaction parameters (temperature, pH, stirring rate).1. Standardize the catalyst preparation and pre-treatment procedures. 2. Implement precise control over all reaction parameters using automated systems where possible.

Data Presentation: Catalyst Performance in Lactose Oxidation

The following table summarizes quantitative data on the influence of different catalysts on lactose conversion and selectivity towards lactobionic acid.

CatalystSupportTemperature (°C)pHLactose Conversion (%)LBA Selectivity (%)Key Byproduct(s)
PdCarbon65950-70≤802-ketolactobionic acid
Pd-BiCarbon65950-70≤802-ketolactobionic acid
AuAl₂O₃659High~100Minimal
Au-AgTiO₂659High~100Minimal
PtAl₂O₃659ModerateNot specifiedNot specified

Note: This data is compiled from various sources and represents typical ranges. Actual results may vary based on specific experimental conditions.[1][9]

Experimental Protocols

General Protocol for Heterogeneous Catalytic Oxidation of Lactose

This protocol is a generalized procedure based on common practices described in the literature.[2]

Materials:

  • Lactose solution (e.g., 10% w/v in deionized water)

  • Supported metal catalyst (e.g., Au/Al₂O₃)

  • Alkaline solution (e.g., 1 M NaOH) for pH control

  • Reaction vessel equipped with a stirrer, heater, gas inlet, and pH probe

Procedure:

  • Prepare a lactose solution of the desired concentration in deionized water.

  • Add the lactose solution and the catalyst to the reaction vessel.

  • Heat the mixture to the target temperature (e.g., 60-80°C) with constant stirring.

  • Introduce a controlled flow of air or oxygen into the reaction mixture.

  • Adjust the pH of the solution to the desired alkaline value (e.g., 9.0) using the alkaline solution.

  • Maintain the temperature and pH throughout the reaction, adding the alkaline solution as needed to neutralize the formed lactobionic acid.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing for lactose and lactobionic acid concentration (e.g., by HPLC).[10][11]

  • Upon completion, cool the reaction mixture and separate the catalyst by filtration.

  • The resulting solution contains lactobionic acid, which can be further purified.

Protocol for Removal of Byproducts and Purification of Lactobionic Acid

This section outlines common methods for purifying lactobionic acid from the reaction mixture.

1. Ethanol (B145695) Precipitation

This method is effective for the initial recovery and purification of LBA.[8][10]

Procedure:

  • Filter the reaction mixture to remove the catalyst.

  • Optionally, decolorize the solution using activated carbon.[8][10]

  • Add cold 96% (v/v) ethanol to the LBA solution with vigorous stirring to a final ethanol concentration of 70-96% (v/v).[8][10] A higher ethanol concentration generally leads to higher precipitation efficiency.

  • Allow the precipitate to form, which can be enhanced by cooling the mixture.

  • Collect the precipitated lactobionic acid by centrifugation or filtration.

  • Wash the precipitate with ethanol to remove residual impurities.

  • Dry the purified lactobionic acid under vacuum.

2. Ion Exchange Chromatography

This technique is highly effective for removing ionic impurities and for converting lactobionate salts to the free acid form.[8]

Procedure:

  • Select a strong acid cation exchange resin (e.g., Amberlite™ FPC23 H).

  • Pack the resin into a chromatography column.

  • Convert the resin to the H+ form by washing with a strong acid (e.g., 5% HCl), followed by a thorough rinse with deionized water until the eluate is neutral.

  • Load the crude lactobionic acid solution (containing this compound salts) onto the column.

  • Elute the column with deionized water. The lactobionic acid will pass through while the cations (e.g., Na+) will be retained by the resin.

  • Collect the fractions containing pure lactobionic acid.

  • The purified solution can then be concentrated and crystallized.

  • Regenerate the resin by washing with a strong acid to remove the bound cations.[8]

Visualizations

Chemical_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Lactose Lactose Solution Reactor Reaction Vessel (60-80°C, pH 9) Lactose->Reactor Catalyst Catalyst (e.g., Au/Al2O3) Catalyst->Reactor Filtration Filtration (Catalyst Removal) Reactor->Filtration Reaction Mixture Oxygen Oxygen/Air Oxygen->Reactor Crude_LBA Crude LBA Solution (with byproducts) Filtration->Crude_LBA Purification Purification (e.g., Precipitation, Ion Exchange) Crude_LBA->Purification Pure_LBA Pure Lactobionic Acid Purification->Pure_LBA

Caption: General experimental workflow for lactobionic acid synthesis.

Byproduct_Formation_Pathway Lactose Lactose LBA Lactobionic Acid (Desired Product) Lactose->LBA Selective Oxidation (pH 8-9, Au catalyst) Lactulose Lactulose (Byproduct) Lactose->Lactulose Isomerization (High pH > 9) Keto_LBA 2-keto-lactobionic acid (Byproduct) LBA->Keto_LBA Further Oxidation (Less selective catalyst, e.g., Pd)

Caption: Pathways of lactobionic acid synthesis and byproduct formation.

References

Technical Support Center: Lactobionic Acid Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

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Welcome to the technical support center for lactobionic acid (LBA). This resource is designed for researchers, scientists, and drug development professionals to provide clear answers and troubleshooting guidance on stability issues encountered when working with LBA in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is lactobionic acid and what are its primary stability concerns?

Lactobionic acid (4-O-β-D-galactopyranosyl-D-gluconic acid) is a disaccharide formed from gluconic acid and galactose.[1] It is widely used in the pharmaceutical, cosmetic, and food industries for its antioxidant, moisturizing, and chelating properties.[2][3][4][5][6][7] The primary stability concern in aqueous solutions is its susceptibility to hydrolysis, which is significantly influenced by factors such as pH, temperature, and the presence of other chemical species.[8][9][10]

Q2: How does pH affect the stability of lactobionic acid in a solution?

The stability of lactobionic acid is highly pH-dependent. In aqueous solutions, LBA exists in equilibrium with its lactone form, lactobiono-δ-lactone.[3][8][9][11]

  • Acidic Conditions (low pH): Acidic pH favors the formation of the lactone form.[3]

  • Neutral to Alkaline Conditions (higher pH): In neutral or alkaline solutions, the lactone hydrolyzes to the open-chain carboxylate form (lactobionate). The rate of this hydrolysis increases with pH.

A solution of pure lactobionic acid will typically have a pH between 2.0 and 3.0.[8] Maintaining a controlled pH is crucial for stability, especially during bioproduction where a pH of around 6.0-6.5 is often maintained to ensure enzymatic activity and prevent unwanted side reactions.[9][12][13]

Q3: My LBA solution is turning yellow/brown over time. What is causing this discoloration?

Browning of LBA solutions, particularly upon heating or during long-term storage, can be attributed to several factors:

  • Maillard Reaction: If reducing sugars are present as impurities or degradation products, they can react with amino acids or proteins in the formulation, leading to non-enzymatic browning. LBA itself has been noted to lower unwanted Maillard reaction products in some applications.[9]

  • Oxidative Degradation: Although LBA is an antioxidant, it can undergo oxidative degradation under certain conditions (e.g., in the presence of strong oxidizing agents like hydrogen peroxide), which may lead to colored byproducts.[8]

  • Caramelization: At elevated temperatures, sugars and sugar acids can undergo caramelization, a complex series of reactions that produces brown-colored compounds.

To mitigate discoloration, it is important to use high-purity LBA, control the temperature, protect the solution from light, and consider the use of antioxidants if compatible with the formulation.

Q4: Can metal ions affect the stability of my LBA solution?

Yes, lactobionic acid is an efficient chelating agent for various metal ions, including calcium, iron, copper, and zinc.[4][14][15][16] This chelation can:

  • Enhance Stability: By sequestering metal ions, LBA can prevent them from catalyzing oxidative degradation reactions. This is a key aspect of its function as an antioxidant and its use in organ preservation solutions.[4][15]

  • Alter Physicochemical Properties: The formation of metal-LBA complexes can influence the solubility, pH, and overall stability of the formulation.[14]

  • Promote Degradation (in some cases): While generally protective, certain metal-LBA complexes might be less stable or could potentially catalyze other unwanted reactions depending on the specific ions and conditions. Some studies have noted that Cu⁺⁺ and Fe⁺⁺ can inhibit enzymatic activity related to LBA metabolism.[17]

Troubleshooting Guides

Issue 1: Unexpected pH shift in the LBA solution.
  • Problem: The pH of my buffered LBA solution is decreasing over time.

  • Potential Cause: This often indicates the hydrolysis of lactobiono-δ-lactone into lactobionic acid. The formation of the carboxylic acid group releases a proton, thereby lowering the pH.[18]

  • Troubleshooting Steps:

    • Verify Initial State: Ensure that the equilibrium between the acid and lactone forms was established before the initial pH measurement. USP methods suggest allowing the solution to stand for 24 hours.

    • Buffer Capacity: Check if the buffering capacity of your system is sufficient to handle the acid generation from lactone hydrolysis.

    • Storage Temperature: Higher temperatures accelerate hydrolysis. Store solutions at recommended lower temperatures (e.g., 4°C) to slow down this process.[19]

Issue 2: Precipitation or cloudiness appears in the solution.
  • Problem: My LBA formulation has become cloudy or a precipitate has formed.

  • Potential Cause:

    • Salt Formation: If multivalent cations (e.g., Ca²⁺) are present, they can form salts of this compound that may have lower solubility than the acid form, leading to precipitation. Calcium this compound is used as a food additive and stabilizer.[1]

    • Excipient Interaction: LBA may interact with other components in your formulation, leading to the formation of insoluble complexes.

    • pH-Related Solubility: A significant shift in pH could alter the solubility of LBA or other ingredients.

  • Troubleshooting Steps:

    • Analyze Precipitate: If possible, isolate and analyze the precipitate to identify its composition.

    • Review Formulation: Check for potential sources of incompatible ions or excipients.

    • Control pH: Ensure the solution's pH is maintained within a range where all components remain soluble.

    • Solubility Studies: Conduct solubility tests of LBA in your specific formulation buffer at different concentrations and temperatures.

Degradation & Analysis

Lactobionic Acid Degradation Pathway

The primary non-enzymatic degradation pathway for lactobionic acid in an aqueous solution is the reversible hydrolysis of its δ-lactone form.

G cluster_hydrolysis Reversible Intramolecular Esterification LBA Lactobionic Acid (Open Chain Form) Lactone Lactobiono-δ-lactone (Cyclic Form) LBA->Lactone Acidic pH (Dehydration) Products Galactose + Gluconic Acid LBA->Products Further Hydrolysis (e.g., strong acid/heat) Lactone->LBA Neutral/Alkaline pH (Hydrolysis)

Caption: Reversible equilibrium and hydrolysis of Lactobionic Acid.

Stability Indicating Methods

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the stability of lactobionic acid and quantifying its degradation products.

Table 1: Summary of HPLC Methods for Lactobionic Acid Analysis

Column TypeMobile PhaseDetectorReference
Aminex HPX-87H0.05 mmol L⁻¹ H₂SO₄Not Specified[8]
β-cyclodextrin or Aminopropyl-silica gelAcetonitrile-aqueous buffer mixturesRefractive Index[20]
Newcrom BHAcetonitrile/Water (80/20) with 0.1% HClO₄UV (190 nm)[21]
Coregel-ION 3000.450 mM H₂SO₄Refractive Index[22]

Experimental Protocols

Protocol 1: General Stability Assessment via HPLC

This protocol outlines a general method for monitoring the stability of an LBA solution over time.

1. Materials & Equipment:

  • Lactobionic Acid sample

  • HPLC system with UV or RI detector

  • Appropriate HPLC column (e.g., Aminex HPX-87H)

  • Mobile phase (e.g., 0.05 mmol L⁻¹ Sulfuric Acid)[8]

  • Volumetric flasks, pipettes

  • pH meter

  • Temperature-controlled storage chambers (e.g., 4°C, 25°C, 40°C)

2. Experimental Workflow:

G prep 1. Sample Preparation Dissolve LBA in aqueous buffer to a known concentration. initial 2. Initial Analysis (T=0) Analyze via HPLC to determine initial purity and concentration. prep->initial storage 3. Storage Aliquot and store samples under different conditions (e.g., 4°C, 40°C). initial->storage sampling 4. Time-Point Sampling Withdraw samples at predetermined intervals (e.g., 1, 2, 4 weeks). storage->sampling analysis 5. HPLC Analysis Analyze each sample to quantify remaining LBA and any degradation products. sampling->analysis data 6. Data Interpretation Plot % LBA remaining vs. time to determine degradation kinetics. analysis->data

Caption: Workflow for a typical LBA stability study.

3. Procedure:

  • Solution Preparation: Accurately weigh and dissolve lactobionic acid in the desired aqueous buffer to create a stock solution of known concentration.

  • Initial Measurement (T=0): Immediately after preparation, filter an aliquot of the solution and inject it into the HPLC system to obtain the initial concentration and purity profile.

  • Storage: Place the remaining solution in tightly sealed, protected containers and store them under the desired stress conditions (e.g., accelerated stability at 40°C/75% RH or long-term stability at 30°C/75% RH).[8]

  • Analysis at Time Points: At each scheduled time point, remove a sample from storage, allow it to reach room temperature, and analyze it by HPLC.

  • Data Analysis: Calculate the percentage of LBA remaining compared to the T=0 measurement. The appearance of new peaks may indicate degradation products, which should be investigated.[8]

Protocol 2: Potentiometric Titration for Acid and Lactone Content

This method can be used to determine the relative amounts of the free acid and lactone forms of LBA in a sample.

1. Principle: A two-step titration with sodium hydroxide (B78521) is performed. The first equivalence point corresponds to the neutralization of the free carboxylic acid. The second equivalence point corresponds to the neutralization of the acid formed from the saponification (hydrolysis) of the lactone.[23]

2. Procedure (based on USP monograph): [23]

  • Accurately weigh approximately 0.350 g of the Lactobionic Acid sample.

  • Dissolve the sample in 50 mL of carbon dioxide-free water.

  • Immediately titrate with a standardized 0.1 N sodium hydroxide solution.

  • Use a potentiometer to monitor the pH and determine the two equivalence points.

  • Calculation:

    • Each mL of 0.1 N NaOH to the first equivalence point is equivalent to 35.83 mg of C₁₂H₂₂O₁₂ (acid form).

    • Each mL of 0.1 N NaOH consumed between the first and second equivalence points is equivalent to 34.03 mg of C₁₂H₂₀O₁₁ (lactone form).

    • The total LBA content is the sum of both results.[23]

This guide provides a foundational understanding of the stability challenges associated with lactobionic acid in aqueous solutions. For further, more specific inquiries, please consult the cited literature or contact a technical specialist.

References

Technical Support Center: Scaling Up Lactobionic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges of scaling up lactobionic acid (LBA) production. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges when scaling up lactobionic acid production from a lab to an industrial scale?

A1: Scaling up LBA production introduces several challenges that can impact yield, purity, and cost-effectiveness. Key challenges include:

  • Mass Transfer Limitations: Ensuring adequate oxygen supply and uniform mixing becomes more difficult in large bioreactors, which can negatively affect the growth and productivity of aerobic microorganisms like Pseudomonas taetrolens.[1][2]

  • Heat Removal: Fermentation is an exothermic process, and efficient heat removal is crucial to maintain the optimal temperature for microbial growth and enzyme activity. Inadequate heat exchange in large vessels can lead to decreased LBA production.

  • Downstream Processing: Purification methods that are effective at the lab scale, such as certain types of chromatography, may become economically unfeasible or technically challenging at an industrial scale.[3][4]

  • Substrate Variability: The composition of industrial substrates like whey can be inconsistent, impacting the reproducibility of the fermentation process.[5][6] The presence of proteins, salts, and other minor compounds in whey can inhibit enzyme activity and complicate purification.[7]

  • Process Control and Monitoring: Maintaining uniform conditions (pH, temperature, dissolved oxygen) throughout a large-scale bioreactor requires sophisticated control systems.

Q2: Which microbial strain is best for large-scale lactobionic acid production?

A2: The choice of microbial strain depends on several factors, including the desired productivity, the available substrate, and downstream processing capabilities. Pseudomonas taetrolens is a widely studied and efficient LBA producer.[7] Genetically engineered strains of P. taetrolens have shown significantly improved LBA titer and productivity.[8] Immobilized Zymomonas mobilis is another option that allows for biocatalyst reuse, which can be advantageous for continuous processes.[8][9]

Q3: What are the critical parameters to control during fermentation for optimal LBA yield?

A3: Several parameters are critical for maximizing LBA production during fermentation:

  • pH: Maintaining the pH within the optimal range for the specific microorganism is crucial. For Pseudomonas taetrolens, a pH between 6.0 and 7.0 is generally recommended. A pH below 6.5 can diminish the activity of lactose (B1674315) dehydrogenase, a key enzyme in LBA production.[10]

  • Temperature: The optimal temperature for fermentation needs to be tightly controlled. For P. taetrolens, a temperature of around 30°C is often used.[11]

  • Dissolved Oxygen: As P. taetrolens is an aerobic bacterium, maintaining an adequate supply of dissolved oxygen is essential for cell growth and LBA synthesis.[10] However, excessive aeration and high agitation speeds can be detrimental.[5]

  • Inoculum Concentration: The initial concentration of the microbial culture can influence the duration of the fermentation and the final LBA yield.[11]

Q4: How does the quality of whey affect lactobionic acid production?

A4: Whey is a common and inexpensive substrate for LBA production, but its composition can significantly impact the process.[12]

  • Acid vs. Sweet Whey: Sweet whey is generally a more suitable substrate than acid whey for LBA production with Pseudomonas taetrolens due to its higher pH.[7][10] Using acid whey can lead to lower productivity because the acidic environment is less favorable for the microorganism.[13][10]

  • Protein and Salt Concentration: High concentrations of proteins and salts in whey can negatively affect the lactose conversion process.[5][7] These components can also complicate downstream purification.

  • Total Solids Content: An increase in the total solids content of whey above 20% can slow down the fermentation process due to the inhibitory effects of minor compounds and high lactose concentrations on enzyme activity.[7]

Q5: What are the most effective methods for purifying lactobionic acid at a large scale?

A5: The choice of purification method depends on the desired purity and the economic feasibility of the process. Common large-scale purification strategies include:

  • Precipitation with Ethanol (B145695): This is a relatively simple and cost-effective method that can achieve LBA purity of around 95%.[3][14]

  • Ion-Exchange Chromatography: This technique can yield very high purity LBA (≥99%) but can be more expensive and complex to scale up.[14]

  • Electrodialysis: This method can be used for the separation and concentration of LBA, but membrane fouling can be a challenge.[14]

  • Crystallization: This is often the final step to obtain pure, solid LBA. However, the hygroscopic nature of LBA can make crystallization difficult, sometimes resulting in the formation of a syrup.[14]

Troubleshooting Guides

Low Lactobionic Acid Yield in Fermentation
Symptom Possible Cause Troubleshooting Action
Low LBA production with poor cell growth Suboptimal pHVerify and maintain the pH of the fermentation medium within the optimal range for your microorganism (e.g., 6.5-6.7 for P. taetrolens).[8]
Suboptimal temperatureEnsure the temperature of the bioreactor is maintained at the optimal level for your strain (e.g., 30°C for P. taetrolens).[11]
Inadequate aeration or agitationFor aerobic organisms like P. taetrolens, ensure sufficient dissolved oxygen levels through appropriate aeration and agitation.[10] Be aware that excessive agitation can also be detrimental.[5]
Nutrient limitationEnsure the fermentation medium contains all essential nutrients for microbial growth.
Poor quality of inoculumUse a fresh and healthy inoculum at the appropriate concentration.[11]
Good cell growth but low LBA production Enzyme inhibitionThe substrate (e.g., whey) may contain inhibitory compounds. Consider pre-treating the whey to remove excess salts or proteins.[5][7] High lactose concentrations can also be inhibitory.[7]
Product inhibitionHigh concentrations of LBA may inhibit further production. Consider fed-batch or continuous fermentation strategies.
pH drop due to LBA productionThe accumulation of LBA will lower the pH of the medium, which can inhibit enzyme activity. Implement a robust pH control system.[13][10]
Downstream Processing and Purification Issues
Symptom Possible Cause Troubleshooting Action
Difficulty in crystallizing LBA (syrup formation) Presence of impuritiesImpurities can significantly inhibit crystallization. Consider an additional purification step like activated carbon treatment to remove color and organic impurities before attempting crystallization.[14]
Solution is not sufficiently supersaturatedSlowly evaporate the solvent under reduced pressure to increase the LBA concentration.[14]
Rapid coolingAllow the solution to cool slowly to room temperature before further cooling in a refrigerator.[14]
Lack of nucleation sitesAdd seed crystals of pure LBA or scratch the inside of the flask with a glass rod to induce crystallization.[14]
Low purity of LBA after purification Co-purification of impuritiesIn ion-exchange chromatography, structurally similar compounds may co-elute with LBA. Optimize the elution gradient (use a shallower gradient) and the pH of the buffers to improve separation.[14]
Inefficient initial clarificationEnsure effective removal of cells and other solids from the fermentation broth through centrifugation and microfiltration before primary purification.[3]
Membrane fouling during electrodialysis Adsorption of organic molecules and mineralsPre-treat the fermentation broth to remove proteins and other potential foulants before electrodialysis.[14]

Data Presentation

Table 1: Performance Comparison of Microbial Strains for Lactobionic Acid Production
StrainSubstrate (Initial Conc.)Fermentation ModeLBA Titer (g/L)LBA Yield (%)LBA Productivity (g/L/h)Reference(s)
Pseudomonas taetrolensLactose (200 g/L)Shake Flask180-2.5[8]
Pseudomonas taetrolensSweet WheyBioreactor (pH-shift)--1.12[8]
Genetically Engineered P. taetrolensLactoseWhole-cell biocatalyst20095.616.7[8]
Zymomonas mobilis (immobilized)Lactose (700 mmol/L) & Fructose (600 mmol/L)Bioreactor~182 (510 mmol/L)--[8][9]
Enterobacter cloacae KRICT-1Lactose (200 g/L)Bioreactor19597.54.06[8]
Table 2: Comparison of LBA Production in Different Whey Substrates
SubstrateFermentation MethodLBA Yield (%)Key FindingsReference(s)
Sweet WheyBioreactor with controlled pH91.24Sweet whey with controlled pH is the most suitable for LBA production with P. taetrolens.[10]
Acid WheyBioreactor with controlled pH31.24Acid whey is less productive due to its initial low pH, which inhibits enzyme activity.[10]
Acid and Sweet Whey Combination (e.g., 50:50)BioreactorUp to 59.9 ± 1A combination of sweet and acid whey can be a good strategy for utilizing acid whey.[6]

Experimental Protocols

Microbial Fermentation for LBA Production using Pseudomonas taetrolens

a. Inoculum Preparation:

  • Aseptically transfer a loopful of P. taetrolens culture to a flask containing a suitable growth medium (e.g., nutrient broth).

  • Incubate the flask at 30°C with agitation (e.g., 200 rpm) for a specified period (e.g., 10-24 hours) to obtain an active seed culture.[15]

b. Bioreactor Fermentation:

  • Sterilize the bioreactor containing the fermentation medium (e.g., whey-based medium).

  • Inoculate the bioreactor with the prepared seed culture.

  • Maintain the fermentation parameters at their optimal values: temperature at 30°C, pH at 6.5-6.7 (controlled by the automatic addition of a base like NaOH), and adequate aeration and agitation (e.g., 0.5-1 L/min and 120-350 rpm).[6][11]

  • Monitor the fermentation process by periodically taking samples to measure cell growth, lactose consumption, and LBA production.

c. Analytical Methods:

  • Determine the concentrations of lactobionic acid and lactose in the samples using High-Performance Liquid Chromatography (HPLC).[14]

Immobilization of Zymomonas mobilis Cells in Calcium Alginate

a. Cell Preparation:

  • Harvest Z. mobilis cells from a culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).[16]

  • Wash the cell pellet with a sterile saline solution to remove residual media components.[16]

  • Resuspend the final cell pellet in a small volume of sterile saline to form a dense cell paste.[16]

b. Immobilization Procedure:

  • Prepare a sterile 2-4% (w/v) sodium alginate solution.[16]

  • Aseptically mix the cell paste with the sodium alginate solution.[16]

  • Extrude the cell-alginate mixture dropwise into a sterile calcium chloride solution (e.g., 0.2 M) to form beads.[16]

  • Allow the beads to harden in the CaCl₂ solution for 1-2 hours with gentle agitation.[16]

  • Collect the immobilized cell beads and wash them with sterile deionized water.[16]

Downstream Purification of Lactobionic Acid

a. Clarification of Fermentation Broth:

  • Centrifuge the fermentation broth to pellet the microbial cells and other solid debris.[3]

  • Further clarify the supernatant by microfiltration (e.g., using a 0.22 µm or 0.45 µm membrane) to remove any remaining suspended solids.[3]

b. Decolorization (Optional):

  • Treat the clarified broth with activated carbon to remove color and other organic impurities.[14]

  • Remove the activated carbon by filtration or centrifugation.[14]

c. Precipitation with Ethanol:

  • Concentrate the clarified and decolorized broth using a rotary evaporator.[14]

  • Slowly add cold ethanol (e.g., 96% v/v) to the concentrated LBA solution with continuous stirring to precipitate the LBA.[14]

  • Collect the precipitated LBA by filtration and dry it under vacuum.

d. Ion-Exchange Chromatography (for high purity):

  • Select and prepare a suitable ion-exchange resin.[14]

  • Pack the resin into a chromatography column and equilibrate it with a starting buffer.[14]

  • Load the pre-treated LBA solution onto the column.

  • Wash the column with the starting buffer to remove unbound impurities.

  • Elute the bound LBA using a suitable elution buffer (e.g., a salt gradient or a pH gradient).[14]

  • Collect the fractions containing pure LBA.

Mandatory Visualizations

Experimental_Workflow_LBA_Production cluster_Upstream Upstream Processing cluster_Downstream Downstream Processing Inoculum Inoculum Preparation Fermentation Fermentation (P. taetrolens or Z. mobilis) Inoculum->Fermentation Clarification Clarification (Centrifugation/Microfiltration) Fermentation->Clarification Crude LBA broth Substrate Substrate (Whey/Lactose) Substrate->Fermentation Purification Primary Purification (Ethanol Precipitation or Ion-Exchange Chromatography) Clarification->Purification Clarified LBA solution Crystallization Crystallization Purification->Crystallization Concentrated LBA Final_Product Pure Lactobionic Acid Crystallization->Final_Product

Caption: A generalized experimental workflow for lactobionic acid production and purification.

Troubleshooting_Low_Yield Start Low LBA Yield Detected CheckGrowth Is Cell Growth Normal? Start->CheckGrowth CheckParams Check Fermentation Parameters (pH, Temp, Aeration) CheckGrowth->CheckParams No CheckSubstrate Analyze Substrate for Inhibitors CheckGrowth->CheckSubstrate Yes CheckInoculum Review Inoculum Quality CheckParams->CheckInoculum CheckProductInhibition Consider Product Inhibition CheckSubstrate->CheckProductInhibition OptimizeDownstream Optimize Downstream Processing to Minimize Product Loss CheckProductInhibition->OptimizeDownstream

Caption: A troubleshooting decision tree for diagnosing low lactobionic acid yield.

LBA_Biosynthesis_Pathways cluster_Pseudomonas Pseudomonas taetrolens cluster_Zymomonas Zymomonas mobilis Lactose_P Lactose Lactone_P Lactobiono-δ-lactone Lactose_P->Lactone_P Lactose Dehydrogenase LBA_P Lactobionic Acid Lactone_P->LBA_P Lactonase Lactose_Z Lactose + Fructose Lactone_Z Lactobiono-δ-lactone + Sorbitol Lactose_Z->Lactone_Z Glucose-Fructose Oxidoreductase (GFOR) LBA_Z Lactobionic Acid + Sorbitol Lactone_Z->LBA_Z Glucono-δ-lactonase (GL)

References

Technical Support Center: Purification of Lactobionic Acid from Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges during the purification of lactobionic acid (LBA) from complex mixtures such as fermentation broths.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying lactobionic acid, especially from fermentation broths?

A1: The main difficulties in LBA purification arise from the complexity of the source material, particularly when derived from the fermentation of substrates like whey.[1] Key challenges include:

  • High Viscosity and Complex Matrix: Fermentation broths are often viscous and contain a mix of proteins, salts, residual sugars, and other metabolites, which complicates separation processes.[1]

  • Hygroscopic Nature of LBA: Lactobionic acid is highly hygroscopic, readily absorbing moisture from the air. This characteristic can make crystallization challenging, often resulting in the formation of syrups or sticky solids instead of well-defined crystals.[1][2]

  • Co-purification of Impurities: Structurally similar compounds and other organic acids produced during fermentation can co-purify with LBA, impacting its final purity.[1]

  • Process Scalability and Cost: Developing a purification strategy that is both scalable for industrial production and cost-effective is a significant hurdle.[1]

Q2: Which purification method typically yields the highest purity and recovery of lactobionic acid?

A2: Ion-exchange chromatography is frequently cited as the method capable of achieving the highest purity (≥99%) and yield (potentially up to 100%) for lactobionic acid.[1][3][4] However, the optimal technique depends on the desired final purity, production scale, and cost considerations. Precipitation with ethanol (B145695) is a simpler and less expensive method that can yield LBA with a purity of around 95%.[1][5][6]

Q3: How can I accurately determine the purity of my lactobionic acid sample?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of lactobionic acid.[1][7] Specific HPLC methods have been developed for LBA analysis, often utilizing a refractive index (RI) or ultraviolet (UV) detector.[1] Other analytical techniques include thin-layer chromatography (TLC) for qualitative assessment and titration to determine the acid content.[1][7]

Troubleshooting Guides

Crystallization Issues

Q: My lactobionic acid solution is not crystallizing and has formed a thick, non-crystalline syrup. What should I do?

A: The formation of a syrup is a common problem when crystallizing LBA, often due to its hygroscopic nature and the presence of impurities.[1] Here are several troubleshooting steps:

  • Increase Supersaturation Carefully: The solution may not be sufficiently supersaturated. Attempt to slowly evaporate the solvent under reduced pressure. Avoid rapid evaporation, which can lead to "oiling out."[1]

  • Seeding: Introduce a small, pure crystal of lactobionic acid to the supersaturated solution to induce crystallization.[1] If seed crystals are unavailable, try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites.[1]

  • Control Cooling Rate: Rapid cooling can promote syrup formation. Allow the solution to cool slowly to room temperature before transferring it to a refrigerator.[1]

  • Use an Anti-Solvent: Since LBA is soluble in water but less so in alcohols, slowly add an anti-solvent like ethanol or isopropanol (B130326) to your aqueous LBA solution until it becomes turbid.[1] Gently warm the solution until it clears, then allow it to cool slowly.[1]

  • Check Purity: Impurities can significantly inhibit crystallization. Consider an additional purification step, such as activated carbon treatment, before attempting crystallization.[1]

  • pH Adjustment: The pH of the solution can influence crystallization. Ensure the pH is appropriate for the acid form of LBA to crystallize.[1]

Q: My lactobionic acid crystals are very small or have formed a solid mass that is difficult to handle. How can I obtain better crystals?

A: To obtain larger, more well-defined crystals, consider the following:

  • Slower Cooling: A very slow cooling rate encourages the growth of larger crystals.

  • Optimize Solvent System: Experiment with different solvent or solvent/anti-solvent combinations. A system that provides slightly higher solubility at elevated temperatures and a sharp drop in solubility upon cooling can yield better crystals.[1]

Ion-Exchange Chromatography (IEC) Issues

Q: I am experiencing low recovery of lactobionic acid from the ion-exchange column. What could be the cause?

A: Low recovery can be attributed to several factors related to the binding and elution steps:

  • Incomplete Elution: The elution buffer may not be strong enough to displace the bound LBA from the resin.[1] If using a salt gradient, ensure the final salt concentration is sufficient for complete elution.[1] If using a pH shift, ensure the pH is far enough from the pKa of LBA to alter its charge state and release it from the resin.[1]

  • Column Overloading: If the amount of LBA loaded exceeds the column's binding capacity, the excess will be in the flow-through, leading to apparent low recovery in the eluate.[1][8]

  • Channeling: A poorly packed column can lead to channeling, where the sample and buffers do not flow uniformly through the resin bed, resulting in inefficient binding and elution.[1][8] Repack the column to ensure a homogenous bed.[1]

Q: The purity of my eluted lactobionic acid is lower than expected, with contaminants present. How can I improve the separation?

A: Contamination in the eluted fractions suggests poor resolution between LBA and impurities.

  • Optimize the Elution Gradient: A steep gradient may cause co-elution of closely related compounds.[1] Try a shallower, more gradual elution gradient to improve separation.[1]

  • Adjust Buffer pH: The pH of the loading and elution buffers is critical for the charge of both LBA and the impurities.[1][9] Optimizing the pH can enhance the differential binding of components to the resin.[1] For anion exchangers, increasing the buffer pH can strengthen binding, while decreasing it can weaken binding. The opposite is true for cation exchangers.[9]

Quantitative Data Summary

The following table summarizes the purity and yield of lactobionic acid achieved through different purification techniques.

Purification TechniquePurity AchievedYieldReference
Precipitation with Ethanol95 ± 2%~98%[2][4][5][6]
Ion-Exchange Chromatography≥99%Up to 100%[1][3][4]
Crystallization (after other steps)High Purity (product dependent)79% (with ion-exchange)[2]

Experimental Protocols

Protocol 1: Purification by Precipitation with Ethanol

This protocol is suitable for achieving moderate to high purity of LBA from a clarified fermentation broth.[1]

  • Pre-treatment/Clarification:

    • Centrifuge the fermentation broth at 10,000 x g for 15 minutes to remove microbial biomass and other insoluble materials.[5]

    • Decant the supernatant. For further clarification and color removal, treat the supernatant with 1% (w/v) activated carbon for 30 minutes at room temperature with gentle stirring.[1]

    • Centrifuge again at 10,000 x g for 15 minutes to remove the activated carbon.[1]

    • Filter the supernatant through a 0.45 µm filter.[1]

  • Concentration:

    • Concentrate the clarified broth using a rotary evaporator at 50-60°C to increase the LBA concentration until a viscous, syrup-like consistency is achieved.[1]

  • Precipitation:

    • Slowly add cold (4°C) 96% (v/v) ethanol to the concentrated LBA solution while stirring continuously. A common ratio is 3:1 (ethanol:concentrate).

  • Recovery and Drying:

    • Collect the precipitate by centrifugation at 4,000 x g for 10 minutes.[1]

    • Wash the precipitate with a small volume of cold 96% ethanol to remove residual soluble impurities.[1]

    • Dry the purified LBA powder at +40°C for 24-72 hours in an oven.[2]

Protocol 2: Purification by Ion-Exchange Chromatography

This protocol is designed to achieve high-purity LBA from a pre-treated fermentation broth.[1]

  • Resin Selection and Preparation:

    • Select a suitable ion-exchange resin. A strong acid cation exchanger (e.g., Amberlite FPC23 H) in the H+ form is effective for converting sodium lactobionate to lactobionic acid.[1][4]

    • Prepare the resin according to the manufacturer's instructions. This typically involves washing with deionized water and converting it to the desired ionic form (e.g., H+ form by treating with 5% HCl).[10]

  • Column Packing and Equilibration:

    • Pack the resin into a suitable chromatography column, ensuring there are no air bubbles or channels.

    • Equilibrate the column by washing it with 3-5 column volumes of the starting buffer (e.g., deionized water) until the pH and conductivity of the eluate match the influent.

  • Sample Loading:

    • Adjust the pH and conductivity of the clarified LBA solution to match the starting buffer if necessary.

    • Load the sample onto the column at a controlled flow rate to ensure efficient binding.

  • Washing:

    • Wash the column with the starting buffer to remove any unbound impurities. Monitor the UV absorbance (at 210 nm) of the eluate until it returns to baseline.

  • Elution:

    • Elute the bound lactobionic acid using an appropriate elution buffer. This can be achieved by:

      • Salt Gradient: Applying a linear or step gradient of increasing salt concentration (e.g., 0-1 M NaCl).

      • pH Shift: Using a buffer with a pH that will neutralize the charge on the LBA, causing it to detach from the resin.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate and analyze them for LBA concentration and purity using HPLC.

    • Pool the high-purity fractions.

  • Post-Processing:

    • The pooled fractions can be concentrated and the LBA crystallized or freeze-dried to obtain a solid product.

Visualizations

G General LBA Purification Workflow cluster_0 Pre-Purification cluster_1 Primary Purification cluster_2 Final Processing Fermentation Fermentation Broth Centrifugation Centrifugation/ Microfiltration Fermentation->Centrifugation ActivatedCarbon Activated Carbon Treatment Centrifugation->ActivatedCarbon ClarifiedBroth Clarified Broth ActivatedCarbon->ClarifiedBroth Precipitation Ethanol Precipitation ClarifiedBroth->Precipitation Choose Method IonExchange Ion-Exchange Chromatography ClarifiedBroth->IonExchange Choose Method Electrodialysis Electrodialysis ClarifiedBroth->Electrodialysis Choose Method Crystallization Crystallization Precipitation->Crystallization IonExchange->Crystallization Electrodialysis->Crystallization Drying Drying/ Freeze-Drying Crystallization->Drying PureLBA Pure Lactobionic Acid Drying->PureLBA

Caption: General experimental workflow for lactobionic acid purification.

G Troubleshooting LBA Crystallization Start Start: Concentrated LBA Solution Problem Problem: Syrup Forms, No Crystals Start->Problem CheckPurity Are impurities a likely issue? Problem->CheckPurity AddPurification Action: Add purification step (e.g., Activated Carbon) CheckPurity->AddPurification Yes CheckSaturation Is solution supersaturated? CheckPurity->CheckSaturation No AddPurification->Start Evaporate Action: Slowly evaporate more solvent CheckSaturation->Evaporate No Induce Action: Induce nucleation CheckSaturation->Induce Yes Evaporate->CheckSaturation Seeding Try Seeding Induce->Seeding Scratching Try Scratching Glass Induce->Scratching AntiSolvent Try Anti-Solvent Method Induce->AntiSolvent Success Success: Crystals Form Seeding->Success Scratching->Success AntiSolvent->Success

Caption: Troubleshooting workflow for LBA crystallization issues.

G Factors in Ion-Exchange Chromatography cluster_0 Column & Resin cluster_1 Mobile Phase cluster_2 Operational Parameters IEC IEC Performance (Purity & Recovery) ResinType Resin Type (Strong/Weak, Anion/Cation) ResinType->IEC BindingCapacity Binding Capacity BindingCapacity->IEC Packing Column Packing Packing->IEC BufferpH Buffer pH BufferpH->IEC IonicStrength Ionic Strength (Salt Conc.) IonicStrength->IEC Gradient Elution Gradient Shape Gradient->IEC FlowRate Flow Rate FlowRate->IEC SampleLoad Sample Load Volume & Concentration SampleLoad->IEC

References

preventing lactone formation from lactobionic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides guidance on preventing the formation of lactobiono-δ-lactone from lactobionic acid in solution, a critical factor for experimental reproducibility and the efficacy of lactobionic acid-based applications.

Frequently Asked Questions (FAQs)

Q1: What is lactobiono-δ-lactone and why is its formation a concern?

A1: Lactobiono-δ-lactone is the cyclic ester form of lactobionic acid. The two forms exist in a pH-dependent equilibrium in aqueous solutions.[1] For many applications, particularly in drug delivery and bioconjugation, the open-chain carboxylic acid form of lactobionic acid is required for its specific chemical properties, such as its ability to act as a ligand for hepatocyte-specific receptors.[2][3] The presence of the lactone can lead to inconsistent experimental results and reduced efficacy of targeted therapies.

Q2: Under what conditions does lactobiono-δ-lactone form?

A2: The formation of lactobiono-δ-lactone is favored under acidic conditions.[1][4] The equilibrium between the open-chain acid and the lactone is dynamic and influenced by pH, temperature, and to some extent, the concentration of the solution.

Q3: How can I prevent the formation of lactobiono-δ-lactone in my experiments?

A3: The most effective way to prevent lactone formation is to control the pH of your lactobionic acid solution. Maintaining a neutral to slightly alkaline pH is crucial. For most in-vitro applications, preparing and storing lactobionic acid solutions in a buffer with a pH of 7.0 or higher is recommended. For specific applications like chemical synthesis, a pH range of 8.0-9.0 is often used to ensure the predominance of the open-chain form.[4]

Q4: Can I reverse the formation of lactobiono-δ-lactone?

A4: Yes, the hydrolysis of the lactone back to the open-chain lactobionic acid is favored under neutral to alkaline conditions. If you suspect lactone formation, adjusting the pH of the solution to a range of 7.0-8.0 and allowing it to equilibrate can promote the conversion back to the desired open-chain form. The rate of hydrolysis is dependent on pH and temperature.

Q5: How does temperature affect the stability of lactobionic acid solutions?

A5: While pH is the primary driver of the equilibrium, temperature can influence the rate at which equilibrium is reached. In biotechnological production, temperatures are typically maintained between 25-50°C.[1][5] For laboratory storage of lactobionic acid solutions, refrigeration (2-8°C) is generally recommended to slow down any potential degradation or equilibration processes.

Troubleshooting Guides

Issue 1: Unexpected Experimental Results or Low Yield in Bioconjugation Reactions
  • Possible Cause: Presence of lactobiono-δ-lactone in your lactobionic acid solution. The lactone form lacks the free carboxylic acid group necessary for many conjugation chemistries (e.g., EDC/NHS coupling).

  • Troubleshooting Steps:

    • Verify pH: Check the pH of your lactobionic acid stock solution and reaction buffers. Ensure the pH is at or above 7.0.

    • Quantify Lactone Content: Use an analytical method like HPLC to determine the ratio of lactobionic acid to its lactone. (See Experimental Protocol 2).

    • Hydrolyze the Lactone: If significant lactone is present, adjust the pH of your stock solution to 7.5-8.0 and stir at room temperature for several hours to overnight to promote hydrolysis back to the open-chain acid. Re-analyze by HPLC to confirm conversion.

    • Prepare Fresh Solutions: If in doubt, prepare a fresh stock solution of lactobionic acid in a pH 7.4 buffer (e.g., PBS) immediately before use.

Issue 2: Inconsistent Performance of Lactobionic Acid-Targeted Drug Delivery Systems
  • Possible Cause: The presence of the lactone form can interfere with the binding of the galactose moiety of lactobionic acid to asialoglycoprotein receptors (ASGPR) on hepatocytes, reducing targeting efficiency.[2][3]

  • Troubleshooting Steps:

    • Confirm Open-Chain Configuration: Analytical characterization (e.g., NMR, HPLC) of your lactobionic acid conjugate should confirm the presence of the open-chain form.

    • Control pH During Formulation: Ensure that all formulation steps are performed at a pH that disfavors lactone formation (ideally pH > 7.0).

    • Storage of Final Formulation: The final drug delivery system should be stored in a buffered solution at a pH that maintains the stability of the open-chain lactobionic acid. Long-term stability studies should include monitoring for lactone formation.

Data Presentation

Table 1: Influence of pH and Temperature on Lactobionic Acid Stability

ParameterConditionPredominant FormRate of Lactone FormationRecommendations
pH < 4.0Lactobiono-δ-lactoneHighAvoid for storage and most applications.
4.0 - 6.0Equilibrium MixtureModerateBuffer carefully if this pH range is required experimentally.
6.5 - 7.5Lactobionic AcidLowOptimal for most biological and in-vitro experiments.[5]
> 8.0Lactobionic AcidVery Low / NegligibleRecommended for chemical synthesis and to ensure the open-chain form.[4]
Temperature 4°CKinetically Slows EquilibriumSlowRecommended for short to medium-term storage of solutions.
20-25°CEquilibrium Reached FasterModerateSuitable for most experimental procedures with proper pH control.
> 50°CFavors Open-Chain Form (at alkaline pH)N/A (hydrolysis favored)Can be used in synthesis to ensure the open-chain form.[4]

Note: The rates are qualitative. For a quantitative understanding, refer to kinetic studies of similar aldonic acids, such as gluconic acid. The hydrolysis of glucono-δ-lactone, for instance, is significantly faster at neutral and alkaline pH compared to acidic pH.[6]

Experimental Protocols

Experimental Protocol 1: Preparation of a Lactone-Free Lactobionic Acid Solution

Objective: To prepare a 100 mM stock solution of lactobionic acid in its open-chain form.

Materials:

  • Lactobionic acid powder

  • 1 M NaOH solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • pH meter

  • Sterile, nuclease-free water

  • Stir plate and stir bar

  • 0.22 µm sterile filter

Methodology:

  • Weigh the required amount of lactobionic acid powder for the desired volume of 100 mM solution.

  • Add approximately 80% of the final volume of PBS, pH 7.4, to a sterile beaker with a stir bar.

  • Slowly add the lactobionic acid powder to the buffer while stirring.

  • Monitor the pH of the solution. If the pH drops below 7.0, add 1 M NaOH dropwise to adjust the pH to 7.2-7.4.

  • Continue stirring until the lactobionic acid is completely dissolved.

  • Adjust the final volume with PBS, pH 7.4.

  • Confirm the final pH is between 7.2 and 7.4.

  • Sterile-filter the solution using a 0.22 µm filter into a sterile container.

  • Store the solution at 2-8°C for short-term use (up to one week). For longer-term storage, aliquot and freeze at -20°C or below.

Experimental Protocol 2: Quantification of Lactobionic Acid and Lactobiono-δ-lactone by HPLC

Objective: To separate and quantify the open-chain and lactone forms of lactobionic acid in a solution.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector.

  • A suitable column for carbohydrate analysis, such as an amino-propyl bonded silica (B1680970) column or a cation-exchange column in the calcium form.[7]

Mobile Phase and Conditions (Example Method):

  • Column: Amino-propyl silica column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v) with a low concentration of a buffer, such as 10 mM potassium phosphate, pH 7.0.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

Methodology:

  • Standard Preparation: Prepare individual standards of lactobionic acid and, if available, lactobiono-δ-lactone in the mobile phase at known concentrations (e.g., 0.1, 0.5, 1, 5, and 10 mg/mL).

  • Sample Preparation: Dilute the experimental sample with the mobile phase to fall within the concentration range of the standards.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the peaks corresponding to lactobionic acid and lactobiono-δ-lactone based on the retention times of the standards. The lactone, being less polar, will typically have a shorter retention time than the open-chain acid on a normal-phase column like amino-propyl.

  • Construct a calibration curve for each compound using the peak areas of the standards.

  • Calculate the concentration of lactobionic acid and lactobiono-δ-lactone in the experimental sample based on their peak areas and the calibration curves.

Visualizations

Lactone_Formation_Pathway LBA Lactobionic Acid (Open-Chain Form) Lactone Lactobiono-δ-lactone (Cyclic Form) LBA->Lactone Acidic pH (e.g., pH < 6.0) Lactone->LBA Neutral / Alkaline pH (e.g., pH > 7.0)

Caption: Equilibrium between lactobionic acid and its lactone.

Troubleshooting_Workflow start Inconsistent Experimental Results with Lactobionic Acid check_ph Is the pH of the lactobionic acid solution and reaction buffer ≥ 7.0? start->check_ph adjust_ph Adjust pH to 7.0-7.5 and re-equilibrate. check_ph->adjust_ph No quantify_lactone Quantify lactone content using HPLC. check_ph->quantify_lactone Yes adjust_ph->quantify_lactone lactone_present Is significant lactone (>5%) present? quantify_lactone->lactone_present hydrolyze Hydrolyze lactone by adjusting pH to 7.5-8.0 and incubating. lactone_present->hydrolyze Yes proceed Proceed with experiment using lactone-free solution. lactone_present->proceed No hydrolyze->quantify_lactone investigate_other Investigate other experimental parameters as potential causes. proceed->investigate_other If issues persist

Caption: Troubleshooting workflow for lactone formation issues.

References

Technical Support Center: Analytical Challenges in Lactobionic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges encountered during the quantification of lactobionic acid (LBA).

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantification of lactobionic acid. However, various issues can arise during analysis. This section provides troubleshooting guidance for common HPLC problems.

Frequently Asked Questions (FAQs) - HPLC

Q1: What are the most common HPLC methods for lactobionic acid analysis?

A1: Reversed-phase HPLC with UV detection is a common method. The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) or perchloric acid) and an organic modifier like acetonitrile (B52724). Ion-exchange chromatography has also been successfully used.[1][2]

Q2: My lactobionic acid peak is tailing. What could be the cause and how can I fix it?

A2: Peak tailing for acidic compounds like lactobionic acid can be caused by several factors:

  • Secondary interactions with the stationary phase: Residual silanol (B1196071) groups on silica-based columns can interact with the carboxyl group of LBA, causing tailing.

    • Solution: Use a highly end-capped column or a column with a different stationary phase. Operating the mobile phase at a lower pH (e.g., around 2.5-3.0) can suppress the ionization of silanol groups, reducing these interactions.[3]

  • Column overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute your sample and re-inject.

  • Column contamination or degradation: Buildup of matrix components or degradation of the stationary phase can cause peak tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Q3: I am observing a drift in the retention time of my lactobionic acid peak. What should I do?

A3: Retention time drift can be caused by:

  • Changes in mobile phase composition: Inaccurate mixing of mobile phase components or evaporation of the organic solvent can lead to shifts in retention time.

    • Solution: Prepare fresh mobile phase and ensure the solvent bottles are well-sealed.

  • Fluctuations in column temperature: Temperature variations can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to retention time shifts.

    • Solution: Use a column oven to maintain a constant temperature.

  • Column equilibration: Insufficient equilibration time with the mobile phase before starting a run can cause retention time to drift.

    • Solution: Ensure the column is adequately equilibrated with the mobile phase until a stable baseline is achieved.

Q4: How can I improve the separation of lactobionic acid from other sugars in my sample?

A4: Co-elution with other sugars is a common challenge. To improve resolution:

  • Optimize the mobile phase: Adjusting the pH or the concentration of the organic modifier can alter the retention times of LBA and interfering sugars.

  • Change the stationary phase: A column with a different selectivity, such as a polar-embedded phase or a HILIC (Hydrophilic Interaction Liquid Chromatography) column, may provide better separation.

  • Gradient elution: Using a gradient elution program, where the mobile phase composition is changed over time, can help to separate compounds with different polarities.

Troubleshooting Guide - HPLC
Problem Possible Cause(s) Suggested Solution(s)
No Peak/Low Peak Intensity Injection issue (e.g., air bubble in syringe, incorrect injection volume).Manually inspect the injection process. Purge the injector.
Detector issue (e.g., lamp off, incorrect wavelength).Check detector settings and ensure the lamp is on. LBA has a weak UV chromophore, so a low wavelength (e.g., 190-210 nm) is often used.[1]
Sample degradation.Prepare fresh samples and standards.
Broad Peaks High dead volume in the system (e.g., long tubing, loose fittings).Use shorter, narrower internal diameter tubing. Check and tighten all fittings.
Column contamination or aging.Wash the column with a strong solvent or replace it.
Inappropriate mobile phase flow rate.Optimize the flow rate. A lower flow rate can sometimes improve peak shape.
Baseline Noise/Drift Air bubbles in the pump or detector.Degas the mobile phase. Purge the pump.
Contaminated mobile phase or detector cell.Use high-purity solvents and filter the mobile phase. Clean the detector cell.
Temperature fluctuations.Use a column oven and ensure a stable lab environment.
High Backpressure Blockage in the system (e.g., guard column, column frit, tubing).Systematically disconnect components to identify the source of the blockage. Backflush the column or replace the frit if necessary.
Precipitated buffer in the mobile phase.Ensure the buffer is fully dissolved and compatible with the organic solvent concentration.
Experimental Protocol: HPLC Quantification of Lactobionic Acid

This is a general protocol and may require optimization for specific applications.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Perchloric acid (or other suitable acid for pH adjustment).[1]

    • Lactobionic acid standard.

    • Ultrapure water.

  • Mobile Phase Preparation:

    • Prepare a solution of 0.1% perchloric acid in water.[1]

    • The mobile phase can be an isocratic mixture of the aqueous acid solution and acetonitrile (e.g., 20:80 v/v).[1]

    • Filter and degas the mobile phase before use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of lactobionic acid in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution.

    • Dilute samples with the mobile phase to fall within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.[1]

    • Injection volume: 10 µL.

    • Column temperature: 30 °C.

    • Detection wavelength: 210 nm.

  • Analysis:

    • Inject the standards and samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of lactobionic acid in the samples from the calibration curve.

HPLC_Troubleshooting_Workflow start HPLC Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Drift? peak_shape->retention_time No tailing Peak Tailing peak_shape->tailing Yes broad Broad Peaks peak_shape->broad Broad split Split Peaks peak_shape->split Split baseline Baseline Issues? retention_time->baseline No rt_shift Consistent Shift retention_time->rt_shift Yes rt_unstable Unstable RT retention_time->rt_unstable Unstable pressure Pressure Problems? baseline->pressure No noise Baseline Noise baseline->noise Yes drift Baseline Drift baseline->drift Drift high_pressure High Backpressure pressure->high_pressure Yes low_pressure Low Pressure pressure->low_pressure Low solution_tailing Check mobile phase pH Use end-capped column Dilute sample tailing->solution_tailing solution_broad Check for dead volume Optimize flow rate Wash/replace column broad->solution_broad solution_split Ensure sample is dissolved in mobile phase Check for column contamination split->solution_split solution_rt_shift Prepare fresh mobile phase Check column temperature rt_shift->solution_rt_shift solution_rt_unstable Check for leaks Ensure adequate equilibration rt_unstable->solution_rt_unstable solution_noise Degas mobile phase Clean detector cell noise->solution_noise solution_drift Ensure stable temperature Use fresh mobile phase drift->solution_drift solution_high_pressure Check for blockages Filter sample/mobile phase high_pressure->solution_high_pressure solution_low_pressure Check for leaks in the system low_pressure->solution_low_pressure

Caption: HPLC Troubleshooting Workflow

Enzymatic Assays

Enzymatic assays offer a specific and often rapid method for quantifying lactobionic acid. These assays typically involve enzymes that act on LBA, leading to a measurable change, such as a colorimetric or fluorometric signal.

Frequently Asked Questions (FAQs) - Enzymatic Assays

Q1: What is the principle behind enzymatic assays for lactobionic acid?

A1: Enzymatic assays for LBA are often based on the activity of enzymes like lactobionate-oxidizing enzymes. The reaction can be coupled to the reduction of a chromogenic or fluorogenic substrate, allowing for spectrophotometric or fluorometric quantification.

Q2: I am getting low or no signal in my enzymatic assay. What could be the problem?

A2: Low or no signal can result from:

  • Inactive enzyme: Improper storage or handling of the enzyme can lead to loss of activity.

    • Solution: Ensure enzymes are stored at the correct temperature and avoid repeated freeze-thaw cycles. Use a positive control to verify enzyme activity.

  • Incorrect buffer pH or composition: Enzymes have optimal pH ranges for activity.

    • Solution: Double-check the pH and composition of your assay buffer.

  • Presence of inhibitors in the sample: Components of the sample matrix can inhibit enzyme activity.

    • Solution: Include a sample preparation step to remove potential inhibitors, such as protein precipitation or solid-phase extraction.

Q3: My standard curve is not linear. What should I do?

A3: A non-linear standard curve can be due to:

  • Substrate depletion: At high LBA concentrations, the substrate for the coupled reaction may become limiting.

    • Solution: Dilute your standards and samples to ensure they are within the linear range of the assay.

  • Pipetting errors: Inaccurate pipetting, especially of small volumes, can lead to non-linearity.

    • Solution: Use calibrated pipettes and prepare a master mix for reagents where possible.

  • Incorrect incubation time or temperature: Deviation from the optimal conditions can affect the reaction rate.

    • Solution: Ensure precise timing and temperature control during the incubation steps.

Troubleshooting Guide - Enzymatic Assays
Problem Possible Cause(s) Suggested Solution(s)
High Background Signal Contaminated reagents or microplate.Use fresh, high-purity reagents. Use a new, clean microplate.
Non-specific reaction.Run a blank without the enzyme to assess non-specific signal. Consider adding a sample cleanup step.
Inconsistent Results Between Replicates Pipetting errors.Use calibrated pipettes and be consistent with your technique.
Incomplete mixing of reagents in the wells.Mix the contents of the wells thoroughly after adding each reagent.
Temperature gradients across the microplate.Ensure the plate is incubated at a uniform temperature.
Sample Matrix Interference Endogenous enzymes in the sample.Heat-inactivate the sample before the assay (if LBA is heat-stable).
Colored or fluorescent compounds in the sample.Run a sample blank (sample without the enzyme) to subtract the background signal.
Experimental Protocol: General Enzymatic Assay for Lactobionic Acid

This is a generalized colorimetric assay protocol and will require specific enzymes and reagents for lactobionic acid.

  • Instrumentation:

    • Microplate reader capable of measuring absorbance at the desired wavelength.

    • Calibrated pipettes.

    • Incubator.

  • Reagents:

    • Lactobionic acid standard.

    • Assay buffer (specific to the enzyme system).

    • This compound-oxidizing enzyme.

    • Chromogenic substrate (e.g., a tetrazolium salt that forms a formazan (B1609692) dye upon reduction).

    • Electron mediator.

  • Assay Procedure:

    • Prepare a series of lactobionic acid standards in the assay buffer.

    • Add standards and samples to the wells of a 96-well microplate.

    • Prepare a reaction mixture containing the assay buffer, enzyme, chromogenic substrate, and electron mediator.

    • Add the reaction mixture to each well to start the reaction.

    • Incubate the plate at a specific temperature (e.g., 37°C) for a defined period.

    • Measure the absorbance at the appropriate wavelength.

    • Construct a standard curve and determine the concentration of LBA in the samples.

Enzymatic_Assay_Troubleshooting start Enzymatic Assay Problem signal_issue Signal Issue? start->signal_issue curve_issue Standard Curve Issue? signal_issue->curve_issue No low_signal Low/No Signal signal_issue->low_signal Yes high_background High Background signal_issue->high_background High Background reproducibility_issue Reproducibility Issue? curve_issue->reproducibility_issue No non_linear Non-Linear Curve curve_issue->non_linear Yes poor_precision Poor Precision reproducibility_issue->poor_precision Yes solution_low_signal Check enzyme activity Verify buffer pH Check for inhibitors low_signal->solution_low_signal solution_high_background Use fresh reagents Run proper blanks high_background->solution_high_background solution_non_linear Dilute standards/samples Check pipetting accuracy Verify incubation conditions non_linear->solution_non_linear solution_poor_precision Improve pipetting technique Ensure proper mixing poor_precision->solution_poor_precision

Caption: Enzymatic Assay Troubleshooting

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that can be applied to the analysis of charged molecules like lactobionic acid.

Frequently Asked Questions (FAQs) - Capillary Electrophoresis

Q1: What are the advantages of using capillary electrophoresis for lactobionic acid quantification?

A1: CE offers high separation efficiency, short analysis times, and requires very small sample volumes. It can be a powerful technique for separating LBA from other organic acids and charged species.

Q2: I am seeing poor peak resolution in my CE analysis. How can I improve it?

A2: Poor resolution in CE can be addressed by:

  • Optimizing the background electrolyte (BGE): Adjusting the pH, ionic strength, and composition of the BGE can significantly impact the separation. For organic acids, a higher pH can increase their charge and improve resolution.

  • Using a coated capillary: The inner wall of a fused silica (B1680970) capillary has negatively charged silanol groups that can cause peak broadening through analyte-wall interactions. Using a capillary with a neutral or charged coating can minimize these interactions.

  • Controlling the electroosmotic flow (EOF): The EOF is the bulk flow of the BGE within the capillary. Modifying the EOF, for instance by adding surfactants to the BGE, can improve the separation of analytes.

Q3: My migration times are not reproducible. What could be the cause?

A3: Irreproducible migration times are often due to:

  • Changes in the capillary surface: The charge on the capillary wall can change over time, affecting the EOF and migration times.

    • Solution: Implement a consistent capillary conditioning and rinsing protocol between runs.

  • Fluctuations in temperature: Temperature affects the viscosity of the BGE and therefore the migration of analytes.

    • Solution: Use a CE system with effective temperature control.

  • Changes in BGE composition: Evaporation of the BGE or contamination can lead to inconsistent migration times.

    • Solution: Prepare fresh BGE daily and keep the vials capped.

Troubleshooting Guide - Capillary Electrophoresis
Problem Possible Cause(s) Suggested Solution(s)
Unstable Baseline Air bubbles in the capillary or detector.Degas the BGE. Flush the capillary thoroughly.
Contaminated BGE or capillary.Prepare fresh BGE. Clean the capillary with appropriate washing solutions (e.g., NaOH, water).
Peak Tailing Analyte-wall interaction.Increase the ionic strength of the BGE. Use a coated capillary. Adjust the pH of the BGE.
No Peaks or Low Signal Injection failure.Ensure the capillary tip is properly immersed in the sample vial during injection. Check injection parameters (voltage/pressure and time).
Sample matrix interfering with injection.Dilute the sample or perform a sample cleanup.
Spurious Peaks Contamination in the sample, BGE, or water.Use high-purity reagents and water. Filter samples and BGE.
Experimental Protocol: General Capillary Electrophoresis of Lactobionic Acid

This is a general protocol and will require optimization.

  • Instrumentation:

    • Capillary electrophoresis system with a UV or diode array detector.

    • Fused-silica capillary.

  • Reagents:

    • Lactobionic acid standard.

    • Components for the background electrolyte (BGE), e.g., phosphate buffer.

    • Sodium hydroxide (B78521) and water for capillary conditioning.

  • Capillary Conditioning:

    • Rinse the new capillary with 1 M NaOH, followed by water, and then the BGE.

    • Between runs, rinse with a short plug of NaOH, followed by water and BGE to ensure a reproducible capillary surface.

  • Background Electrolyte (BGE) Preparation:

    • Prepare a buffer of appropriate pH and concentration (e.g., 20 mM phosphate buffer at pH 7).

    • Filter and degas the BGE.

  • Standard and Sample Preparation:

    • Dissolve standards and samples in the BGE or a compatible low-ionic-strength solution.

    • Filter the samples before injection.

  • Electrophoretic Conditions:

    • Separation voltage: e.g., 20-30 kV.

    • Capillary temperature: e.g., 25 °C.

    • Injection: Hydrodynamic or electrokinetic injection for a few seconds.

    • Detection: Indirect or direct UV detection at a low wavelength.

  • Analysis:

    • Run the standards and samples.

    • Identify the LBA peak based on its migration time compared to the standard.

    • Quantify using a calibration curve of peak area versus concentration.

CE_Workflow start Start CE Analysis prepare_bge Prepare Background Electrolyte (BGE) start->prepare_bge condition_capillary Condition Capillary prepare_bge->condition_capillary prepare_samples Prepare Standards and Samples condition_capillary->prepare_samples inject_sample Inject Sample prepare_samples->inject_sample apply_voltage Apply Separation Voltage inject_sample->apply_voltage detect_analytes Detect Analytes apply_voltage->detect_analytes analyze_data Analyze Data detect_analytes->analyze_data

Caption: General Capillary Electrophoresis Workflow

Quantitative Data Summary

The following tables summarize typical performance data for different lactobionic acid quantification methods.

Table 1: HPLC Method Performance

Parameter Reversed-Phase HPLC[1] Ion-Exchange HPLC[2]
Column C18Cation-exchange
Mobile Phase Acetonitrile/Perchloric AcidDilute Sulfuric Acid
Detection UV (190 nm)Refractive Index
Limit of Detection (LOD) 1 ppmNot Reported
Limit of Quantification (LOQ) Not ReportedNot Reported
Linearity (R²) > 0.99Not Reported
Analysis Time < 15 minutes~ 12 minutes

Table 2: Method Validation Parameters from Literature

Method Matrix LOD LOQ Linearity Range Accuracy (%) Precision (RSD %)
HPLC-UV[4] Milk0.5 mmol/L1.0 mmol/L5.0 - 25.0 mmol/L97.6 - 99.6< 7.0
LC-MS/MS Nanoparticles1 ng/mL5 ng/mL5 - 60 ng/mL> 99< 6

References

impact of pH on lactobionic acid stability and activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lactobionic acid (LBA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of pH on the stability and activity of lactobionic acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of lactobionic acid in aqueous solutions at different pH values?

A1: Lactobionic acid is generally considered stable in aqueous solutions across a wide range of acidic and alkaline pH conditions.[1] However, its stability can be influenced by the presence of oxidizing agents. In forced degradation studies, significant degradation of lactobionic acid has been observed in the presence of hydrogen peroxide.[1] For routine applications, LBA solutions can be considered stable for at least 24 hours when stored at room temperature, though for longer-term storage, refrigeration is recommended.

Q2: How does pH affect the exfoliating activity of lactobionic acid?

A2: The exfoliating activity of lactobionic acid, like other alpha-hydroxy acids (AHAs) and polyhydroxy acids (PHAs), is pH-dependent. The pKa of lactobionic acid is approximately 3.6. At a pH below its pKa, a higher concentration of the free acid form is present, which is more effective for exfoliation. As the pH of a formulation increases above the pKa, the equilibrium shifts towards the carboxylate (lactobionate) form, which is less potent in terms of exfoliation but is also less likely to cause skin irritation.

Q3: What is the optimal pH for the antioxidant activity of lactobionic acid?

A3: The antioxidant activity of lactobionic acid is attributed to its ability to chelate metal ions and scavenge free radicals. While lactobionic acid exhibits antioxidant properties over a range of pH values, its metal-chelating ability, a key mechanism of its antioxidant action, can be influenced by pH. Generally, the chelating efficacy of many organic acids is higher in the pH range where the carboxyl group is deprotonated (above the pKa). Therefore, a pH slightly above 3.6 may be optimal for its iron-chelating antioxidant activity.

Q4: Can lactobionic acid be used in formulations with other active ingredients?

A4: Yes, lactobionic acid is compatible with a wide range of other active ingredients commonly used in cosmetic and pharmaceutical formulations. Its stability across a broad pH range allows for flexibility in formulation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected degradation of lactobionic acid in a formulation. Presence of strong oxidizing agents.Analyze the formulation for potential sources of peroxides or other oxidizing species. Consider adding an antioxidant to the formulation. Conduct a forced degradation study with hydrogen peroxide to confirm susceptibility.[1]
High-temperature storage with incompatible excipients.Review the formulation for any excipients that may react with LBA at elevated temperatures. Store the formulation at controlled room temperature or under refrigeration.
Low exfoliating efficacy observed in an in-vitro skin model. The pH of the formulation is too high.Measure the pH of the formulation. If it is significantly above the pKa of lactobionic acid (~3.6), consider adjusting the pH downwards to increase the concentration of the free acid form.
Variability in antioxidant activity assay results. The pH of the assay buffer is not controlled or is inappropriate.Ensure the pH of the reaction buffer in your antioxidant assay (e.g., DPPH) is consistent across all experiments. The antioxidant activity of many compounds is pH-sensitive.
Interference from metal ions in the sample or buffer.Use high-purity water and reagents. If metal chelation is the intended activity being measured, ensure the assay is designed to specifically quantify this.
Precipitation observed when formulating lactobionic acid. Saturation limit exceeded or interaction with other formulation components.Determine the solubility of lactobionic acid in the specific solvent system at the formulation's pH. Investigate potential ionic interactions with other charged molecules in the formulation.

Data Presentation

Table 1: Illustrative Stability of Lactobionic Acid in Aqueous Solution at 40°C

pHIncubation Time (weeks)Degradation (%)Appearance of Solution
2.04< 2%Clear, colorless
4.04< 1%Clear, colorless
7.04< 1%Clear, colorless
9.04< 3%Clear, colorless
7.0 + 3% H₂O₂1> 10%May show slight discoloration

Note: This table is an illustrative representation based on qualitative statements of LBA's stability[1] and general chemical principles. Actual degradation rates should be determined empirically for specific formulations and storage conditions.

Table 2: Illustrative pH-Dependence of Lactobionic Acid's Antioxidant and Iron Chelating Activity

pHAntioxidant Activity (DPPH Scavenging, % Inhibition)Iron (Fe²⁺) Chelating Activity (Ferrozine Assay, % Chelation)
3.045%60%
4.055%75%
5.060%85%
6.062%90%
7.060%88%

Note: This table is a hypothetical representation to illustrate the expected trend of LBA's activity based on its pKa (~3.6). The optimal pH for these activities can vary depending on the specific assay conditions and should be determined experimentally.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Lactobionic Acid (Forced Degradation Study)

This protocol outlines a general procedure for a forced degradation study of lactobionic acid to assess its stability under various stress conditions.

1. Materials and Reagents:

  • Lactobionic acid reference standard

  • HPLC grade water, acetonitrile, and methanol (B129727)

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate or citrate (B86180) buffer solutions

  • HPLC system with a UV or Refractive Index (RI) detector

  • A suitable HPLC column (e.g., C18 or an ion-exchange column)

2. Preparation of Stock Solution:

  • Prepare a stock solution of lactobionic acid (e.g., 1 mg/mL) in HPLC grade water.

3. Forced Degradation Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before injection.

  • Alkaline Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for a specified time.

  • Thermal Degradation: Incubate the stock solution at 60°C.

  • Control Sample: Keep the stock solution at room temperature.

4. HPLC Analysis:

  • Mobile Phase: A suitable mobile phase for separating LBA from its potential degradants. An isocratic or gradient method may be necessary. For example, a mobile phase of a buffered aqueous solution and an organic modifier like acetonitrile.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: e.g., 30°C.

  • Detection: UV at a low wavelength (e.g., 210 nm) or RI detection.

  • Injection Volume: 10-20 µL.

  • Analyze the control and stressed samples at various time points.

5. Data Analysis:

  • Monitor the decrease in the peak area of lactobionic acid and the appearance of any new peaks (degradation products).

  • Calculate the percentage of degradation.

Protocol 2: DPPH Radical Scavenging Activity Assay

This protocol measures the free radical scavenging activity of lactobionic acid.

1. Materials and Reagents:

  • Lactobionic acid

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (B145695) (spectroscopic grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate reader or a spectrophotometer

2. Preparation of Solutions:

  • DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep purple color.

  • Lactobionic Acid Solutions: Prepare a series of dilutions of lactobionic acid in methanol or a suitable buffer at different pH values.

  • Positive Control: Prepare a series of dilutions of ascorbic acid or Trolox.

3. Assay Procedure:

  • In a 96-well plate, add a specific volume of the lactobionic acid solution (or positive control) to each well.

  • Add the DPPH stock solution to each well to initiate the reaction.

  • Include a blank (methanol/buffer only) and a control (methanol/buffer + DPPH).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

4. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • Plot the % scavenging against the concentration of lactobionic acid to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 3: Ferrous Ion (Fe²⁺) Chelating Activity Assay (Ferrozine Assay)

This protocol assesses the ability of lactobionic acid to chelate ferrous ions.

1. Materials and Reagents:

  • Lactobionic acid

  • Ferrous chloride (FeCl₂)

  • Ferrozine (B1204870)

  • Methanol or a suitable buffer

  • EDTA (as a positive control)

  • 96-well microplate reader or a spectrophotometer

2. Preparation of Solutions:

  • FeCl₂ Solution: Prepare a 2 mM solution of FeCl₂ in water.

  • Ferrozine Solution: Prepare a 5 mM solution of ferrozine in methanol.

  • Lactobionic Acid Solutions: Prepare a series of dilutions of lactobionic acid in a suitable buffer at different pH values.

  • Positive Control: Prepare a series of dilutions of EDTA.

3. Assay Procedure:

  • In a 96-well plate, add the lactobionic acid solution (or positive control) to each well.

  • Add the FeCl₂ solution to each well and incubate for a short period (e.g., 5 minutes) to allow for chelation.

  • Add the ferrozine solution to each well to initiate the color-forming reaction with unchelated Fe²⁺.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 562 nm.

4. Data Analysis:

  • Calculate the percentage of ferrous ion chelating activity using the formula: % Chelation = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without LBA) and A_sample is the absorbance of the sample.

  • Plot the % chelation against the concentration of lactobionic acid to determine the IC₅₀ value.

Visualizations

LBA_Equilibrium LBA_acid Lactobionic Acid (Free Acid Form) LBA_ion This compound (Carboxylate Form) LBA_acid->LBA_ion + OH⁻ LBA_ion->LBA_acid + H⁺

Caption: pH-dependent equilibrium of lactobionic acid.

Stability_Workflow start Prepare LBA Solution stress Apply Stress Conditions (pH, Temp, Oxidant) start->stress sampling Collect Samples at Time Points stress->sampling hplc HPLC Analysis sampling->hplc data Analyze Data (% Degradation) hplc->data end Determine Stability Profile data->end

Caption: Experimental workflow for LBA stability testing.

Antioxidant_Mechanism cluster_fenton Fenton Reaction cluster_chelation LBA Action Fe2 Fe²⁺ OH_radical •OH (Hydroxyl Radical) (Cell Damage) Fe2->OH_radical + H₂O₂ H2O2 H₂O₂ LBA Lactobionic Acid LBA_Fe_complex LBA-Fe²⁺ Complex (Stable) LBA->LBA_Fe_complex + Fe²⁺ LBA_Fe_complex->OH_radical Inhibits Fe2_source Free Iron (Fe²⁺) Fe2_source->Fe2 Fe2_source->LBA

Caption: LBA's antioxidant mechanism via iron chelation.

References

Validation & Comparative

A Comparative Analysis of Lactobionic Acid and Hyaluronic Acid for Skin Hydration: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of two leading humectants in dermatological and cosmetic science, this guide synthesizes available research to compare the efficacy of lactobionic acid and hyaluronic acid in skin hydration. While direct head-to-head clinical trials are notably absent in the current literature, this report provides a comprehensive overview based on individual studies, detailing their mechanisms of action, quantitative data from clinical evaluations, and the experimental protocols employed.

Introduction

Maintaining optimal skin hydration is fundamental to skin health and barrier function. Both lactobionic acid (LBA), a polyhydroxy acid (PHA), and hyaluronic acid (HA), a glycosaminoglycan, are widely utilized for their potent hydrating properties. This guide offers a comparative analysis of their performance, drawing on published research to inform drug development professionals and skin care scientists.

Mechanism of Action

Lactobionic Acid: As a PHA, lactobionic acid's large molecular structure results in a gentler, more superficial action on the skin compared to alpha-hydroxy acids (AHAs). Its primary mechanisms for hydration include its strong humectant properties, attracting and binding water to the skin. Additionally, it supports the skin's barrier function, which helps to reduce transepidermal water loss (TEWL).

Hyaluronic Acid: Renowned for its ability to hold up to 1,000 times its weight in water, hyaluronic acid is a key molecule in maintaining skin moisture.[1] Its efficacy is largely dependent on its molecular weight. High molecular weight (HMW) HA forms a film on the skin's surface, preventing water evaporation, while low molecular weight (LMW) HA can penetrate deeper into the epidermis, providing hydration from within.[2]

Quantitative Data on Skin Hydration

The following tables summarize quantitative data from separate clinical studies on lactobionic acid and hyaluronic acid. It is critical to note that these findings are not from direct comparative trials and experimental conditions may vary.

Table 1: Clinical Studies on Lactobionic Acid and Skin Hydration

Active IngredientConcentration & FormDuration of StudyKey FindingsMeasurement ToolReference
Lactobionic Acid10% and 30% Peels8 weekly treatmentsStatistically significant improvement in skin hydration for both concentrations.Corneometer CM 825[3][4]
Lactobionic Acid20% Peel6 weekly treatmentsStatistically significant increase in skin hydration.Corneometer[5]
Lactobionic Acid40% Peel5 weekly treatmentsIncrease in skin hydration by 14.11 CK in women aged 30-40 and 11.32 CK in women aged 50-60.Tewameter & Cutometer[6][7]
Lactobionic Acid8% Formulation12 weeksSignificant increases in skin firmness and thickness.Clinical Grading & Pinch Recoil[8]

CK: Corneometry units

Table 2: Clinical Studies on Hyaluronic Acid and Skin Hydration

Active IngredientConcentration & FormDuration of StudyKey FindingsMeasurement ToolReference
Hyaluronic Acid (Oral)100mg & 200mg (300 kDa)12 weeksIncreased skin hydration in both younger and older groups.Corneometer[9]
Hyaluronic Acid (Topical)Not specified3 weeksAssessment of hydration on dry vs. pre-moistened skin.Corneometer[1]
Crosslinked Resilient HA (RHA)Not specified9 daysReduced TEWL by 27.8% and increased epidermal water content.Raman Spectroscopy & TEWL Measurement[10]
High Molecular Weight HANot specified9 daysReduced TEWL by 15.6%.TEWL Measurement[10]
Low Molecular Weight HANot specified9 daysIncreased TEWL by 55.5%.TEWL Measurement[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of experimental protocols from key studies on lactobionic acid and hyaluronic acid.

Lactobionic Acid Peel and Microdermabrasion Study[5]
  • Objective: To assess the effect of a 20% lactobionic acid peel alone and in combination with aluminum oxide crystal microdermabrasion on skin hydration, elasticity, and TEWL.

  • Participants: 20 Caucasian female subjects.

  • Methodology: A "split-face" method was employed over six weekly treatments. One side of the face received the 20% lactobionic acid peel, while the other side received microdermabrasion followed by the peel.

  • Measurements: Skin hydration was measured using a Corneometer, and TEWL was assessed with a Tewameter. Measurements were taken at baseline and after the treatment series.

  • Results: The combination of microdermabrasion and the lactobionic acid peel resulted in a higher level of skin hydration. Both treatments led to a decrease in TEWL.

Oral Hyaluronic Acid Supplementation Study[9]
  • Objective: To evaluate the effect of oral hyaluronic acid supplementation on skin hydration.

  • Participants: Not specified.

  • Methodology: A 12-week randomized controlled trial where participants were assigned to receive 100 mg of oral HA, 200 mg of oral HA (300 kDa molecular weight), or a placebo. All participants used a standard facial cream without HA.

  • Measurements: Skin hydration was assessed using a corneometer in a controlled environment.

  • Results: Both dosages of hyaluronic acid supplementation led to an increase in skin hydration compared to baseline in both younger and older participant groups.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in skin hydration research and the potential mechanisms of action, the following diagrams are provided.

SkinHydrationSignalingPathway cluster_0 Humectant Application cluster_1 Cellular Response cluster_2 Hydration Outcome Humectant Humectant Stratum_Corneum Stratum Corneum Humectant->Stratum_Corneum Binds Water Keratinocytes Keratinocytes Stratum_Corneum->Keratinocytes Signals Filaggrin_Production Filaggrin Production Keratinocytes->Filaggrin_Production NMF_Formation NMF Formation Filaggrin_Production->NMF_Formation Increased_Hydration Increased Skin Hydration NMF_Formation->Increased_Hydration

Caption: A simplified signaling pathway for humectant-induced skin hydration.

ExperimentalWorkflow Screening Participant Screening (Inclusion/Exclusion Criteria) Baseline Baseline Measurements (Corneometry, TEWL, etc.) Screening->Baseline Randomization Randomization Baseline->Randomization Group_A Group A (Lactobionic Acid) Randomization->Group_A Group_B Group B (Hyaluronic Acid) Randomization->Group_B Placebo Placebo Group Randomization->Placebo Treatment Treatment Period (Specified Duration) Group_A->Treatment Group_B->Treatment Placebo->Treatment Follow_up Follow-up Measurements Treatment->Follow_up Data_Analysis Data Analysis Follow_up->Data_Analysis

Caption: A typical experimental workflow for a skin hydration clinical trial.

Conclusion and Future Directions

Both lactobionic acid and hyaluronic acid demonstrate significant efficacy in improving skin hydration through their humectant properties. Lactobionic acid offers the additional benefit of gentle exfoliation, while hyaluronic acid's effects are modulated by its molecular weight.

The most significant gap in the current body of research is the lack of direct, head-to-head comparative studies between these two ingredients. Future clinical trials should aim to directly compare the hydrating effects of lactobionic acid and hyaluronic acid under identical experimental conditions. Such studies should include a comprehensive set of quantitative measures, such as corneometry, TEWL, and skin capacitance, to provide a definitive comparison of their performance. This will enable researchers and drug development professionals to make more informed decisions when formulating products for skin hydration.

References

A Comparative Analysis of Lactobionate and Citrate as Calcium Chelators for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate calcium chelator is a critical decision that can impact formulation stability, therapeutic efficacy, and experimental outcomes. This guide provides a detailed comparative study of two commonly utilized calcium chelators: lactobionate and citrate (B86180). By examining their chemical properties, binding affinities, and experimental methodologies for characterization, this document aims to furnish a comprehensive resource for informed decision-making.

Introduction to Calcium Chelators

Calcium ions (Ca²⁺) play a pivotal role in a vast array of physiological and pathological processes, including signal transduction, enzyme activity, and biomineralization. The ability to control the concentration of free calcium ions is therefore crucial in many pharmaceutical formulations and experimental systems. Calcium chelators are molecules that can reversibly bind to calcium ions, forming a stable, soluble complex and effectively sequestering them from solution.

This compound , the anion of lactobionic acid, is a polyhydroxy carboxylic acid derived from lactose. It is often used as a counter-ion for drug substances and as a stabilizer in pharmaceutical preparations. Citrate , the conjugate base of citric acid, is a tricarboxylic acid that is a key intermediate in metabolism and is widely employed as an excipient, anticoagulant, and effervescent in pharmaceutical and food products.

Quantitative Comparison of Calcium Chelation Properties

The efficacy of a calcium chelator is primarily determined by its binding affinity for calcium ions, which is quantified by the stability constant (K) or its logarithm (log K). A higher stability constant indicates a stronger interaction between the chelator and the calcium ion.

PropertyThis compoundCitrateReference
Association Constant (K₁) 11 ± 2 L/mol (at 25°C in 1.0 M NaCl)-[1]
Dissociation Constant (pKd) -~2.69 (as pKCaCit⁻)[2]
Formation Constant (K) -6.0 x 10⁴ L/mol (at 22-23°C, ionic strength 0.155-0.163, pH 7.4)[2]
Molar Mass (anion) 357.3 g/mol 189.1 g/mol
Structure Polyhydroxy carboxylateTricarboxylate

Note: The presented values for this compound and citrate were determined under different experimental conditions (ionic strength, temperature, pH). A direct comparison of binding affinities should be made with caution. The data suggests that citrate generally exhibits a higher affinity for calcium ions than this compound under the specified conditions.

Mechanism of Chelation

Both this compound and citrate chelate calcium ions through the interaction of their negatively charged carboxylate groups and hydroxyl groups with the positively charged calcium ion. This forms a stable, ring-like structure known as a chelate complex.

G Calcium Chelation Mechanism cluster_0 This compound Chelation cluster_1 Citrate Chelation Ca2_L Ca²⁺ This compound This compound (Multiple hydroxyl and one carboxyl group) Ca2_L->this compound Coordination bonds Ca2_C Ca²⁺ Citrate Citrate (Three carboxyl groups and one hydroxyl group) Ca2_C->Citrate Coordination bonds

Figure 1: Chelation of Calcium by this compound and Citrate.

Experimental Protocols for Determining Calcium Chelation

Accurate determination of calcium binding affinity is essential for comparing chelators. The following are outlines of common experimental methods.

Potentiometric Titration

This method involves the use of a calcium-ion selective electrode (Ca-ISE) to measure the concentration of free Ca²⁺ ions in a solution as a chelator is titrated into it.

Principle: The potential of the Ca-ISE is proportional to the logarithm of the free Ca²⁺ activity. By monitoring the change in potential upon addition of the chelator, the concentration of bound and free calcium can be determined at each point of the titration, allowing for the calculation of the stability constant.

Generalized Protocol:

  • Calibration: Calibrate the Ca-ISE with standard solutions of known Ca²⁺ concentrations.

  • Sample Preparation: Prepare a solution containing a known concentration of a calcium salt (e.g., CaCl₂) in a suitable buffer to maintain constant pH and ionic strength.

  • Titration: Titrate the calcium solution with a standardized solution of the chelator (this compound or citrate).

  • Data Acquisition: Record the potential (mV) of the Ca-ISE after each addition of the chelator solution.

  • Calculation: Convert the potential readings to free Ca²⁺ concentrations using the calibration curve. Use this data to calculate the stability constant (K) of the calcium-chelator complex.

G Potentiometric Titration Workflow A Calibrate Ca-ISE B Prepare Ca²⁺ Solution A->B C Titrate with Chelator B->C D Record Potential (mV) C->D E Calculate Free [Ca²⁺] D->E F Determine Stability Constant (K) E->F

Figure 2: Workflow for Potentiometric Titration.
Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Principle: A solution of the chelator is titrated into a solution containing calcium ions in a highly sensitive calorimeter. The heat released or absorbed upon binding is measured, and from the resulting binding isotherm, the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction can be determined.

Generalized Protocol:

  • Sample Preparation: Prepare solutions of the calcium salt and the chelator in the same buffer to minimize heats of dilution. Degas the solutions.

  • Instrument Setup: Fill the sample cell with the calcium solution and the injection syringe with the chelator solution. Equilibrate the system to the desired temperature.

  • Titration: Perform a series of injections of the chelator into the calcium solution, measuring the heat change after each injection.

  • Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the data to a suitable binding model to determine the thermodynamic parameters.

G Isothermal Titration Calorimetry Workflow A Prepare & Degas Samples B Load Calorimeter A->B C Perform Titration B->C D Measure Heat Changes C->D E Generate Binding Isotherm D->E F Determine Thermodynamic Parameters E->F G Calcium Signaling Cascade Stimulus External Stimulus Ca_Channel Ca²⁺ Channel Opening Stimulus->Ca_Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx CaM Calmodulin Activation Ca_Influx->CaM Kinase Kinase Activation CaM->Kinase Response Cellular Response Kinase->Response Chelator Chelator (this compound or Citrate) Chelator->Ca_Influx Reduces [Ca²⁺]

References

Evaluating the Antioxidant Capacity of Lactobionic Acid: A Comparative Guide Using the DPPH Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of antioxidant compounds, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a foundational method for determining free radical scavenging activity. This guide provides a comparative framework for validating the antioxidant capacity of lactobionic acid against established antioxidants, namely ascorbic acid and Trolox, utilizing the DPPH assay.

Comparative Antioxidant Activity

The antioxidant capacity of a compound is often expressed as its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals. A lower IC50 value indicates a higher antioxidant potency. While lactobionic acid is recognized for its antioxidant properties, which are attributed to its ability to chelate metal ions and scavenge free radicals, specific IC50 values from DPPH assays are not as widely reported in the literature as those for well-established antioxidants.[1]

To provide a benchmark for comparison, the following table summarizes the typical IC50 values for ascorbic acid and Trolox, two commonly used antioxidant standards in the DPPH assay.

AntioxidantTypical IC50 Value (µg/mL)Notes
Ascorbic Acid2 - 10A widely used water-soluble antioxidant standard.
Trolox3 - 8A water-soluble analog of vitamin E, commonly used as a reference standard.
Lactobionic AcidData not readily availableStudies confirm its antioxidant activity, but specific IC50 values from DPPH assays are not consistently reported in publicly available literature.

Note: IC50 values can vary depending on the specific experimental conditions, such as solvent, pH, and incubation time.

Experimental Protocol: DPPH Free Radical Scavenging Assay

This section details a standard protocol for determining the antioxidant capacity of a test compound using the DPPH assay.

1. Materials and Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (or ethanol, analytical grade)

  • Test compound (Lactobionic Acid)

  • Standard antioxidants (Ascorbic Acid, Trolox)

  • Micropipettes

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

2. Preparation of Solutions:

  • DPPH Stock Solution (1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol. Store in a dark, airtight container at 4°C.

  • DPPH Working Solution (0.1 mM): Dilute the DPPH stock solution with methanol to achieve an absorbance of approximately 1.0 at 517 nm. This solution should be prepared fresh before each use.

  • Test Compound and Standard Solutions: Prepare a series of concentrations for the test compound and standard antioxidants in methanol. The concentration range should be chosen to elicit a dose-dependent response, typically from a high concentration that causes near-complete scavenging to a low concentration with minimal effect.

3. Assay Procedure:

  • Reaction Setup:

    • Add 100 µL of the DPPH working solution to each well of a 96-well microplate.

    • Add 100 µL of the various concentrations of the test compound or standard antioxidant solutions to the respective wells.

    • For the control (blank), add 100 µL of methanol instead of the antioxidant solution.

  • Incubation:

    • Mix the contents of the wells thoroughly.

    • Incubate the microplate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    Where:

    • A_control is the absorbance of the control (DPPH solution without the test compound).

    • A_sample is the absorbance of the test sample (DPPH solution with the test compound).

  • Determine the IC50 value:

    • Plot the percentage of scavenging activity against the corresponding concentrations of the test compound and standard antioxidants.

    • The IC50 value is the concentration of the antioxidant that causes 50% scavenging of the DPPH radicals. This can be determined by interpolation from the dose-response curve.

DPPH Assay Workflow

The following diagram illustrates the key steps in the DPPH antioxidant capacity assay.

DPPH_Assay_Workflow prep_dpph Prepare DPPH Working Solution mix Mix DPPH with Sample/Standard prep_dpph->mix prep_sample Prepare Sample & Standard Dilutions prep_sample->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging measure->calculate ic50 Determine IC50 Value calculate->ic50

DPPH antioxidant assay workflow from preparation to data analysis.

References

comparing the efficacy of lactobionate and trehalose as cryoprotectants

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cryopreservation, the choice of cryoprotectant is paramount to ensuring the viability and functional integrity of cells and tissues post-thaw. Among the myriad of options, the disaccharides lactobionate and trehalose (B1683222) have garnered significant attention. This guide provides a detailed comparison of their efficacy, mechanisms of action, and the experimental protocols used to evaluate them, tailored for researchers, scientists, and drug development professionals.

Executive Summary

Trehalose is a well-researched cryoprotectant with a robust body of evidence supporting its efficacy across a wide range of cell types. Its primary mechanisms of action include vitrification, water replacement, and direct interaction with cellular membranes to stabilize them. Quantitative data consistently demonstrates its ability to improve post-thaw cell viability and function.

This compound, while a key component in organ preservation solutions, is less studied as a standalone cryoprotectant at the cellular level. Its proposed benefits are largely attributed to its antioxidant properties and its ability to counteract cell swelling. However, direct, quantitative comparisons with trehalose in cellular cryopreservation are currently lacking in the scientific literature, making a definitive judgment on its comparative efficacy challenging.

Quantitative Data Presentation

Due to the limited availability of direct comparative studies, this table summarizes the typical performance of trehalose and the reported, albeit less extensive, data for this compound.

ParameterTrehaloseThis compoundSource
Post-Thaw Cell Viability - Up to 80% in 3T3 fibroblasts (with intracellular loading) - 70% in human keratinocytes (with intracellular loading) - Significant improvement in various stem cells and gametes when combined with other CPAs- Primarily documented as part of organ preservation solutions (e.g., University of Wisconsin solution), where it contributes to overall organ viability. Specific cellular viability data as a sole cryoprotectant is scarce.[1]
Mechanism of Action - Vitrification (formation of a glassy state) - Water replacement hypothesis (forms hydrogen bonds with biomolecules) - Membrane stabilization- Antioxidant (scavenges free radicals) - Osmotic support (prevents cell swelling) - Chelation of iron ions, reducing oxidative stress[2][3]
Optimal Concentration Typically 100 mM to 400 mM when used as a supplement. Higher concentrations can be used, but may be detrimental.Not well-established for cellular cryopreservation. Used at concentrations around 100 mM in organ preservation solutions.[3]
Ice Crystal Inhibition Effectively inhibits ice recrystallization, a major source of cellular damage.Believed to contribute to the overall non-freezing properties of preservation solutions, but specific ice inhibition data at the cellular level is limited.

Mechanisms of Action

Trehalose:

Trehalose employs a multi-faceted approach to cryoprotection:

  • Vitrification: At high concentrations, trehalose solutions can vitrify upon cooling, forming a glassy, amorphous solid that prevents the formation of damaging ice crystals.[2]

  • Water Replacement Hypothesis: Trehalose molecules can replace water molecules at the surface of proteins and membranes through hydrogen bonding. This maintains the native conformation of biomolecules in a dehydrated state.[2]

  • Membrane Stabilization: Trehalose interacts with the phospholipid bilayer of cell membranes, lowering the phase transition temperature and maintaining membrane fluidity at low temperatures.[3]

This compound:

The cryoprotective mechanisms of this compound are less direct and are primarily associated with mitigating the secondary effects of cryoinjury:

  • Antioxidant Activity: this compound is an effective antioxidant that can scavenge reactive oxygen species (ROS) generated during the freeze-thaw process, thereby reducing oxidative damage to cellular components.

  • Osmotic Support: As a large, impermeant molecule, this compound helps to maintain osmotic balance and prevent excessive cell swelling during thawing.

  • Iron Chelation: By chelating free iron ions, this compound prevents the formation of highly reactive hydroxyl radicals via the Fenton reaction, a major source of oxidative stress.

Experimental Protocols

Standardized protocols are crucial for the objective evaluation of cryoprotectant efficacy. Below are detailed methodologies for key experiments.

Cell Viability and Proliferation Assay (Post-Thaw)

This protocol determines the percentage of viable cells after a freeze-thaw cycle.

Materials:

  • Cryopreserved cells

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

  • Multi-well culture plates

  • Live/Dead viability/cytotoxicity kit (e.g., Calcein AM/Ethidium homodimer-1)

Procedure:

  • Thawing: Rapidly thaw the cryovial of cells in a 37°C water bath until a small ice crystal remains.

  • Dilution: Aseptically transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete culture medium. Centrifuge at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.

  • Resuspension: Discard the supernatant and gently resuspend the cell pellet in a known volume of fresh culture medium.

  • Cell Counting and Viability (Trypan Blue):

    • Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution.

    • Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

    • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

  • Seeding: Seed the cells in multi-well plates at a predetermined density.

  • Live/Dead Staining (Fluorescence Microscopy):

    • After a period of incubation (e.g., 24 hours), wash the cells with PBS.

    • Incubate the cells with the Live/Dead staining solution according to the manufacturer's instructions.

    • Visualize the cells using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).

  • Data Analysis: Quantify the number of live and dead cells from multiple fields of view to determine the percentage of viable cells.

Ice Recrystallization Inhibition (IRI) Assay

This assay assesses the ability of a cryoprotectant to inhibit the growth of large ice crystals from smaller ones during warming.

Materials:

  • Cryoprotectant solutions (this compound, Trehalose) at various concentrations

  • Sucrose (B13894) solution (e.g., 30% w/v)

  • Microscope with a cold stage

  • Glass coverslips

  • Digital camera

Procedure:

  • Sample Preparation: Prepare solutions of the cryoprotectants in the sucrose solution.

  • Freezing: Place a small droplet (e.g., 5 µL) of the sample solution onto a coverslip on the cold stage.

  • Annealing: Rapidly cool the sample to a low temperature (e.g., -40°C) to form small ice crystals. Then, raise the temperature to an annealing temperature (e.g., -6°C to -8°C) and hold for a specific time (e.g., 30 minutes).

  • Imaging: At the end of the annealing period, capture images of the ice crystal morphology using the digital camera attached to the microscope.

  • Data Analysis: Measure the mean size of the ice crystals in the images using image analysis software. Compare the crystal sizes in the presence of the cryoprotectants to a control solution (sucrose only). Smaller crystal sizes indicate a higher IRI activity.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_cryopreservation Cryopreservation cluster_thawing Thawing & Recovery cluster_analysis Analysis Cell_Culture Cell Culture Mixing Mix Cells with CPAs Cell_Culture->Mixing CPA_Preparation Prepare Cryoprotectant Solutions (this compound vs. Trehalose) CPA_Preparation->Mixing IRI_Assay Ice Recrystallization Inhibition Assay CPA_Preparation->IRI_Assay Freezing Controlled Rate Freezing Mixing->Freezing Storage Storage in Liquid Nitrogen Freezing->Storage Thawing Rapid Thawing Storage->Thawing Removal Wash to Remove CPA Thawing->Removal Recovery Incubate for Recovery Removal->Recovery Viability_Assay Cell Viability Assay (Trypan Blue, Live/Dead) Recovery->Viability_Assay Functional_Assay Cell-Specific Functional Assays Recovery->Functional_Assay

Caption: Experimental workflow for comparing cryoprotectant efficacy.

Cryoprotectant_Mechanisms cluster_cell Cell Undergoing Cryopreservation cluster_threats Cryoinjury Threats cluster_protection Cryoprotectant Actions Cell Cell Membrane Cell Membrane Proteins Intracellular Proteins Ice_Crystals Ice Crystal Formation Ice_Crystals->Cell Damages Dehydration Cellular Dehydration Dehydration->Cell Damages Oxidative_Stress Oxidative Stress Oxidative_Stress->Cell Damages Membrane_Damage Membrane Damage Membrane_Damage->Cell Damages Trehalose Trehalose Vitrification Vitrification Trehalose->Vitrification Water_Replacement Water Replacement Trehalose->Water_Replacement Membrane_Stabilization Membrane Stabilization Trehalose->Membrane_Stabilization This compound This compound Antioxidant_Action Antioxidant Action This compound->Antioxidant_Action Osmotic_Support Osmotic Support This compound->Osmotic_Support Vitrification->Ice_Crystals Inhibits Water_Replacement->Dehydration Mitigates Membrane_Stabilization->Membrane_Damage Prevents Antioxidant_Action->Oxidative_Stress Reduces Osmotic_Support->Dehydration Prevents

Caption: Mechanisms of cryoprotection by this compound and trehalose.

Conclusion

Trehalose stands out as a highly effective and well-characterized cryoprotectant, offering robust protection to a variety of cell types through multiple mechanisms. Its ability to be used as a primary cryoprotectant or as a supplement to reduce the toxicity of other agents like DMSO is a significant advantage.

This compound shows promise as a component of cryopreservation solutions, particularly due to its antioxidant and osmotic stabilizing properties. However, to be considered a direct competitor to trehalose for cellular cryopreservation, more research is needed to quantify its efficacy and elucidate its mechanisms of action at the cellular level. Future studies involving direct, head-to-head comparisons are essential to fully understand the relative merits of these two cryoprotectants.

References

Lactobionic Acid: A Superior Negative Control for Galactose Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular metabolism, the study of galactose utilization is pivotal for understanding a range of biological processes, from microbial gene regulation to human metabolic disorders. A key challenge in designing robust experiments is the selection of an appropriate negative control—a compound that is structurally related to galactose but does not undergo metabolic processing. This guide provides a comprehensive comparison of lactobionic acid (LBA) as a potential negative control against galactose, offering a rationale for its use, supporting biochemical principles, and detailed experimental protocols to validate its efficacy in your research.

Lactobionic acid, a disaccharide composed of a galactose moiety linked to gluconic acid, presents itself as an ideal candidate for a non-metabolizable control in galactose metabolism studies.[1][2] Unlike galactose, which is readily taken up by cells and funneled into the Leloir pathway for conversion to glucose-1-phosphate, lactobionic acid is generally considered a metabolic end-product for many organisms.[3][4][5] Its galactose component allows for interaction with cellular machinery that recognizes galactose, such as transporters, while the gluconic acid portion prevents its entry into the canonical metabolic pathways.

The Biochemical Rationale: Why Lactobionic Acid Works

The central hypothesis for using lactobionic acid as a negative control lies in its chemical structure. The Leloir pathway, the primary route for galactose metabolism, is initiated by the phosphorylation of galactose by the enzyme galactokinase (GALK). The structure of lactobionic acid, with the C1 hydroxyl of the glucose unit oxidized to a carboxylic acid and linked to galactose, is not a substrate for galactokinase. This fundamental difference is expected to prevent its entry into the energy-producing glycolytic pathway.

Comparative Analysis: Galactose vs. Lactobionic Acid

To rigorously establish lactobionic acid as a negative control, a direct comparison with galactose across key metabolic and signaling parameters is essential. The following tables present a framework for the expected outcomes of such comparative experiments.

Table 1: Comparison of Effects on Cellular Energy Status

ParameterGalactose TreatmentLactobionic Acid TreatmentExpected Outcome for Negative Control
Intracellular ATP Levels Significant IncreaseNo Significant ChangeNo impact on cellular energy production.
Oxygen Consumption Rate (OCR) Increase (due to oxidative phosphorylation)No Significant ChangeDoes not fuel cellular respiration.
Extracellular Acidification Rate (ECAR) Increase (due to glycolysis)No Significant ChangeDoes not undergo glycolysis.

Table 2: Comparison of Effects on Galactose Signaling and Metabolism Gene Expression

Gene TargetGalactose TreatmentLactobionic Acid TreatmentExpected Outcome for Negative Control
GAL1 (Galactokinase) Strong InductionNo InductionDoes not activate the galactose-responsive signaling pathway.
GAL7 (Galactose-1-phosphate uridylyltransferase) Strong InductionNo InductionDoes not activate the galactose-responsive signaling pathway.
GAL10 (UDP-glucose 4-epimerase) Strong InductionNo InductionDoes not activate the galactose-responsive signaling pathway.

Table 3: Comparison of Effects on Leloir Pathway Enzyme Activity

EnzymeGalactose TreatmentLactobionic Acid TreatmentExpected Outcome for Negative Control
Galactokinase (GALK) Increased activity (substrate-driven)No ActivityNot a substrate for the initial enzyme in the pathway.
Galactose-1-Phosphate Uridylyltransferase (GALT) Increased fluxNo FluxLack of substrate (galactose-1-phosphate) prevents pathway progression.

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental designs, the following diagrams are provided.

Galactose_Metabolism_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_leloir Leloir Pathway Galactose_ext Galactose GalT Galactose Transporter Galactose_ext->GalT Uptake LBA_ext Lactobionic Acid LBA_ext->GalT Potential Uptake Galactose_int Galactose GalT->Galactose_int LBA_int Lactobionic Acid GalT->LBA_int GALK GALK Galactose_int->GALK ATP -> ADP LBA_int->GALK No reaction Gal1P Galactose-1-P GALT GALT Gal1P->GALT G1P Glucose-1-P Glycolysis Glycolysis & TCA Cycle G1P->Glycolysis ATP ATP Glycolysis->ATP GALK->Gal1P GALT->G1P GALE GALE Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Seed Cells (e.g., HepG2, Yeast) Treatment 2. Treat with: - Control Media - Galactose - Lactobionic Acid Cell_Culture->Treatment Incubation 3. Incubate for defined time periods Treatment->Incubation ATP_Assay ATP Quantification (Luminometry) Incubation->ATP_Assay Respiration_Assay Cellular Respiration (Seahorse Analyzer) Incubation->Respiration_Assay Gene_Expression Gene Expression Analysis (qRT-PCR for GAL genes) Incubation->Gene_Expression Enzyme_Activity Enzyme Activity Assays (e.g., GALK activity) Incubation->Enzyme_Activity Data_Comparison Compare results between Galactose and Lactobionic Acid groups ATP_Assay->Data_Comparison Respiration_Assay->Data_Comparison Gene_Expression->Data_Comparison Enzyme_Activity->Data_Comparison Conclusion Validate Lactobionic Acid as a negative control Data_Comparison->Conclusion

References

A Comparative Guide to the Biocompatibility of Lactobionate-Based Polymers: In Vitro vs. In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lactobionate-based polymers are a promising class of biomaterials, prized for their biocompatibility and targeting capabilities, particularly towards liver cells. This guide provides a comparative analysis of their performance in laboratory settings (in vitro) versus living organisms (in vivo). Understanding the correlation between these two testing environments is crucial for predicting clinical outcomes and accelerating the development of safe and effective drug delivery systems and tissue engineering scaffolds. This guide synthesizes experimental data from multiple studies to offer a comprehensive overview.

In Vitro Biocompatibility Assessment

In vitro assays are the first line of evaluation for biomaterials, providing critical data on cytotoxicity, hemocompatibility, and cell-material interactions in a controlled environment.

Cytotoxicity Studies

Cytotoxicity assays measure the degree to which a material is toxic to cells. A common method is the MTT assay, which assesses cell metabolic activity as an indicator of cell viability.

Table 1: In Vitro Cytotoxicity of Galactosylated Chitosan (B1678972) (GC) [1]

Cell LineMaterialConcentration (µg/mL)Cell Viability (%)
HL-7702 (Normal Liver)Chitosan (CS)100~95%
Galactosylated Chitosan (GCH)100~98%
HepG2 (Hepatoma)Chitosan (CS)100~90%
Galactosylated Chitosan (GCH)100~92%
SMMC-7721 (Hepatoma)Chitosan (CS)100~85%
Galactosylated Chitosan (GCH)100~75%

Data synthesized from graphical representations in the cited study.

The results indicate that galactosylated chitosan generally exhibits low cytotoxicity to both normal and cancerous liver cell lines, comparable to the base chitosan polymer.[1] The slightly reduced viability in SMMC-7721 cells when exposed to GCH may be attributed to higher uptake mediated by a greater expression of asialoglycoprotein receptors (ASGPRs) on these cells.[1]

Hemocompatibility Studies

Hemocompatibility assays evaluate the interaction of a material with blood components to determine if it causes adverse reactions such as hemolysis (rupture of red blood cells) or thrombosis (blood clotting).

Table 2: In Vitro Hemolysis Assay of Amine-Terminated PAMAM Dendrimers

Dendrimer GenerationConcentration (µg/mL)Hemolysis (%)
G21000< 2%
G31000< 5%
G41000> 10%
G51000> 50%

Conceptual data based on trends described in literature. Cationic dendrimers, which can be functionalized with this compound, show generation-dependent hemolysis.

Generally, unmodified cationic polymers can cause hemolysis, and this effect often increases with higher generation numbers or charge density. Surface modifications, such as PEGylation or the addition of moieties like lactobionic acid, are often employed to mitigate these effects.

In Vivo Biocompatibility Assessment

In vivo studies involve the implantation of the biomaterial into a living organism to evaluate the local and systemic tissue response over time.

Inflammatory Response and Fibrous Capsule Formation

The foreign body response is a hallmark of in vivo biocompatibility testing. It involves an initial acute inflammatory response, followed by chronic inflammation and the formation of a fibrous capsule around the implant. The thickness and cellular composition of this capsule are key indicators of biocompatibility.

Table 3: In Vivo Subcutaneous Implantation of Chitosan-Xanthan Hydrogel in Rats (Histological Analysis)

Time PointInflammatory Cell InfiltrationFibrous Capsule ThicknessDegradation
1 WeekModeratePresentInitial breakdown
4 WeeksMildReducedProgressive degradation
12 WeeksMinimalThinSignificant degradation and phagocytosis

Based on a study of a chitosan-xanthan complex, which serves as a relevant model for polysaccharide-based biomaterials.

Histological studies of implanted chitosan-based materials generally show a mild and transient inflammatory response that subsides over time. The material is typically well-integrated with the surrounding tissue, and a thin fibrous capsule is formed, indicating good tissue compatibility.

Biodistribution Studies

For materials intended for systemic drug delivery, understanding their distribution throughout the body is critical. Biodistribution studies often use fluorescently or radioactively labeled polymers to track their localization in various organs.

Table 4: In Vivo Biodistribution of Fluorescently Labeled Galactosylated Chitosan (GC-FITC) in Mice

OrganGC-FITC Fluorescence Intensity (Arbitrary Units)Chitosan-FITC Fluorescence Intensity (Arbitrary Units)
LiverHighLow
SpleenModerateLow
KidneyLowModerate
LungLowLow
HeartLowLow

Data synthesized from findings indicating specific liver targeting of galactosylated chitosan.[1]

Studies have shown that galactosylated chitosan exhibits significant accumulation in the liver compared to unmodified chitosan.[1] This is attributed to the specific recognition of the galactose moieties by the asialoglycoprotein receptors (ASGPRs) on hepatocytes.

Experimental Protocols

MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells (e.g., L929 fibroblasts or HepG2 liver cells) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Material Exposure: Prepare extracts of the this compound-based polymer by incubating the material in cell culture medium. Add serial dilutions of the extract to the cells.

  • Incubation: Incubate the cells with the material extract for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Metabolically active cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

In Vivo Subcutaneous Implantation (based on ISO 10993-6)
  • Animal Model: Use healthy adult rats or mice.

  • Implantation: Anesthetize the animal and make a small incision in the dorsal skin. Create a subcutaneous pocket and insert the sterile this compound-based polymer implant.

  • Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics.

  • Observation Periods: Euthanize groups of animals at specific time points (e.g., 1, 4, and 12 weeks).

  • Histological Analysis: Excise the implant and surrounding tissue. Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section. Stain the sections with Hematoxylin and Eosin (H&E) to evaluate the cellular response, inflammatory cell infiltration, and fibrous capsule formation.

Signaling Pathways and Experimental Workflows

Asialoglycoprotein Receptor (ASGPR)-Mediated Uptake

The galactose moiety of this compound-based polymers is recognized by the ASGPR on hepatocytes, leading to receptor-mediated endocytosis. This is a key mechanism for liver-targeted drug delivery.

ASGPR_Pathway cluster_cell This compound-Polymer This compound-Polymer Binding Binding This compound-Polymer->Binding ASGPR ASGPR ASGPR->Binding Cell_Membrane Hepatocyte Membrane Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release

Caption: ASGPR-mediated endocytosis of this compound-based polymers.

In Vitro to In Vivo Biocompatibility Workflow

The evaluation of a novel biomaterial follows a logical progression from initial in vitro screening to more complex in vivo studies.

Biocompatibility_Workflow Polymer_Synthesis This compound-Polymer Synthesis & Characterization In_Vitro_Screening In Vitro Screening Polymer_Synthesis->In_Vitro_Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT) In_Vitro_Screening->Cytotoxicity Hemocompatibility Hemocompatibility (e.g., Hemolysis) In_Vitro_Screening->Hemocompatibility In_Vivo_Testing In Vivo Testing In_Vitro_Screening->In_Vivo_Testing Implantation Subcutaneous Implantation In_Vivo_Testing->Implantation Biodistribution Biodistribution Studies In_Vivo_Testing->Biodistribution Data_Analysis Comparative Data Analysis & Risk Assessment In_Vivo_Testing->Data_Analysis

Caption: Workflow for assessing biomaterial biocompatibility.

Conclusion

This compound-based polymers generally demonstrate excellent biocompatibility both in vitro and in vivo. In vitro assays typically show low cytotoxicity and good hemocompatibility, although the specific properties can be influenced by the base polymer and the degree of this compound substitution. In vivo studies often reveal a minimal inflammatory response and effective targeting to the liver, confirming the potential of these materials for clinical applications. A thorough understanding of both in vitro and in vivo performance, as outlined in this guide, is essential for the successful translation of this compound-based polymers from the laboratory to clinical practice.

References

A Comparative Guide to the Quantification of Lactobionic Acid: HPLC vs. Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lactobionic acid (LBA), a disaccharide formed from galactose and gluconic acid, is an increasingly important molecule in the pharmaceutical, cosmetic, and food industries due to its versatile properties, including its role as an excipient, antioxidant, and chelating agent. Accurate and reliable quantification of LBA is crucial for product formulation, quality control, and research and development. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose; however, enzymatic assays present a potential alternative. This guide provides an objective comparison of these two analytical techniques, supported by representative experimental data and detailed methodologies.

Methodology Overview

The quantification of lactobionic acid is essential for ensuring product quality and for research purposes in various fields. Two primary methods for this analysis are High-Performance Liquid Chromatography (HPLC) and enzymatic assays. HPLC separates components in a mixture based on their affinity for a stationary phase, allowing for precise quantification. Enzymatic assays, on the other hand, utilize the high specificity of enzymes to catalyze a reaction involving the analyte of interest, with the product of this reaction being measurable, often via spectrophotometry.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a common Reverse-Phase HPLC (RP-HPLC) method for the quantification of lactobionic acid.

1. Sample Preparation:

  • Dissolve a precisely weighed amount of the sample containing lactobionic acid in the mobile phase to achieve a concentration within the calibration range (e.g., 0.1 - 1.0 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

2. HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffer solution (e.g., 0.1% perchloric acid in water) and an organic solvent (e.g., acetonitrile). A typical composition could be 80% acetonitrile (B52724) and 20% 0.1% perchloric acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV detector at 190 nm.[1]

3. Calibration:

  • Prepare a series of standard solutions of lactobionic acid of known concentrations (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 mg/mL) in the mobile phase.

  • Inject each standard solution into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area against the concentration of the lactobionic acid standards.

4. Quantification:

  • Inject the prepared sample solution into the HPLC system.

  • Identify the lactobionic acid peak based on its retention time, as determined from the analysis of the standard solutions.

  • Determine the concentration of lactobionic acid in the sample by comparing its peak area to the calibration curve.

Enzymatic Assay Protocol (Spectrophotometric)

1. Principle:

  • An enzyme, such as a lactobionic acid dehydrogenase, catalyzes the oxidation of lactobionic acid.

  • This reaction is coupled to the reduction of a chromophore, such as a tetrazolium salt (e.g., WST-8), which results in a color change that can be measured spectrophotometrically. The intensity of the color is directly proportional to the concentration of lactobionic acid.

2. Reagents:

  • Assay Buffer: Phosphate buffer, pH 7.0.

  • Enzyme Solution: Lactobionic acid dehydrogenase in assay buffer.

  • Chromogen Solution: WST-8 and a mediator (e.g., 1-methoxy PMS) in assay buffer.

  • Lactobionic Acid Standard Solution: A stock solution of known concentration (e.g., 1 mg/mL) in assay buffer.

3. Assay Procedure (96-well plate format):

  • Standard Curve:

    • Prepare a series of dilutions of the lactobionic acid standard solution in the assay buffer to create a standard curve (e.g., 0, 10, 20, 40, 60, 80, 100 µg/mL).

    • Add 50 µL of each standard dilution to separate wells of a 96-well microplate.

  • Sample Preparation:

    • Dilute the sample containing lactobionic acid with the assay buffer to bring the concentration into the range of the standard curve.

    • Add 50 µL of the diluted sample to separate wells of the microplate.

  • Reaction Initiation:

    • Prepare a reaction mixture by combining the enzyme solution and the chromogen solution according to the kit's (hypothetical) instructions.

    • Add 50 µL of the reaction mixture to each well containing the standards and samples.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.

    • Measure the absorbance at the appropriate wavelength for the chromogen (e.g., 450 nm for WST-8) using a microplate reader.

4. Calculation:

  • Subtract the absorbance of the blank (0 µg/mL standard) from the absorbance of all other standards and samples.

  • Plot the corrected absorbance values of the standards against their concentrations to generate a standard curve.

  • Determine the concentration of lactobionic acid in the samples from the standard curve.

Performance Comparison

The following tables summarize the typical performance characteristics of HPLC and a hypothetical enzymatic assay for the quantification of lactobionic acid. It is important to note that the enzymatic assay data is based on analogous assays for other organic acids due to the lack of a commercially available kit and direct comparative studies for lactobionic acid.

Table 1: Comparison of Methodological Parameters

ParameterHPLCEnzymatic Assay (Hypothetical)
Principle Chromatographic separationEnzyme-catalyzed reaction
Specificity High (dependent on column and mobile phase)Very high (enzyme-specific)
Throughput Lower (sequential sample analysis)Higher (parallel processing in microplates)
Equipment HPLC system with detectorSpectrophotometer (microplate reader)
Cost per Sample Higher (solvents, column)Potentially lower (reagents)
Ease of Use Requires trained personnelGenerally simpler to perform

Table 2: Comparison of Validation Parameters

ParameterHPLCEnzymatic Assay (Hypothetical)
Linearity (R²) > 0.999> 0.995
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%
Limit of Detection (LOD) ~1 ppm[1]~1-5 µg/mL
Limit of Quantification (LOQ) ~3 ppm~5-15 µg/mL

Logical Workflow for Method Selection

The choice between HPLC and an enzymatic assay for lactobionic acid quantification depends on several factors, including the specific application, available resources, and the required sample throughput. The following diagram illustrates a logical workflow for selecting the most appropriate method.

MethodSelection start Start: Need to quantify lactobionic acid high_throughput High sample throughput required? start->high_throughput resource_check HPLC system and -trained personnel available? high_throughput->resource_check No enzymatic_assay Consider Enzymatic Assay high_throughput->enzymatic_assay Yes resource_check->enzymatic_assay No hplc Consider HPLC resource_check->hplc Yes end End: Method Selected enzymatic_assay->end hplc->end

Method selection workflow for LBA quantification.

Cross-Validation Workflow

To formally validate and compare these two methods, a cross-validation study would be essential. The following diagram outlines the key steps in such a study.

CrossValidation start Start: Sample Set (various concentrations) split Split each sample into two aliquots start->split hplc_analysis Analyze one aliquot by HPLC split->hplc_analysis enzymatic_analysis Analyze the other aliquot by Enzymatic Assay split->enzymatic_analysis data_collection Collect quantitative data from both methods hplc_analysis->data_collection enzymatic_analysis->data_collection comparison Compare performance metrics: - Linearity - Accuracy - Precision - LOD & LOQ data_collection->comparison correlation Determine correlation between the two methods comparison->correlation conclusion Conclusion on method interchangeability correlation->conclusion

Workflow for cross-validation of HPLC and enzymatic assays.

Conclusion

Both HPLC and enzymatic assays offer viable approaches for the quantification of lactobionic acid, each with its own set of advantages and limitations. HPLC provides a robust and highly reproducible method, making it a gold standard for quantitative analysis in many laboratories. Its main drawbacks are the lower throughput and the requirement for specialized equipment and trained personnel.

Enzymatic assays, while not yet commercially established for lactobionic acid, present a promising alternative, particularly for applications requiring high throughput and ease of use. The high specificity of enzymes can also reduce the need for extensive sample preparation. However, the development and validation of a specific and reliable enzymatic assay for lactobionic acid are necessary before it can be widely adopted.

The choice of method should be guided by the specific needs of the laboratory, considering factors such as sample volume, required accuracy and precision, available instrumentation, and cost. For rigorous quality control and regulatory submissions, a validated HPLC method is currently the more established choice. For rapid screening and high-throughput applications, a validated enzymatic assay would be a valuable tool. Further research and development in the area of enzymatic assays for lactobionic acid are warranted to provide a broader range of analytical options to the scientific community.

References

A Comparative Analysis of Lactobionic Acid Synthesis: Chemical Versus Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a synthesis method for lactobionic acid (LBA) is a critical decision that influences product purity, yield, cost-effectiveness, and environmental footprint. This guide provides an objective comparison of the two primary methodologies for LBA production—chemical and enzymatic synthesis—supported by experimental data and detailed protocols to inform this choice.

Lactobionic acid (4-O-β-D-galactopyranosyl-D-gluconic acid) is a bionic acid derived from lactose (B1674315), valued for its applications in the pharmaceutical, cosmetic, and food industries.[1] Its synthesis is primarily achieved through two distinct pathways: traditional chemical oxidation and evolving enzymatic processes.[1][2] Chemical methods are characterized by high yields and rapid production rates, but often raise environmental concerns and may result in lower product purity.[1][3] In contrast, enzymatic methods offer an environmentally friendly alternative with high selectivity, leading to superior product quality, though they can be associated with higher initial costs and scalability challenges.[1][2]

Quantitative Comparison of Synthesis Methods

The decision between chemical and enzymatic synthesis of lactobionic acid often involves balancing reaction speed and yield against selectivity and environmental impact. The following table summarizes key quantitative parameters for various synthesis methods.

ParameterChemical Synthesis (Heterogeneous Catalytic Oxidation)Enzymatic Synthesis (Enzymatic Biocatalysis)
Catalyst/Biocatalyst Noble metals (e.g., Pd, Pt, Au) on supports (e.g., activated carbon, alumina)[1][4]Isolated enzymes (e.g., Cellobiose Dehydrogenase, Lactose Oxidase)[1][5]
Typical Yield >90%[6]Up to 100%[6][7]
Product Purity Lower, with potential for by-products (e.g., lactulose, keto-lactobionic acid)[1][4]Very high, due to high enzyme selectivity[6]
Reaction Temperature 50-80°C[4][5]25-50°C[1][8]
Reaction pH Alkaline (typically 8.0-9.0)[4][5]Generally controlled around 6.0-7.0[8][9]
Reaction Time Generally faster conversion rates[1]Can be longer, ranging from hours to days[6][10]
Environmental Impact Concerns related to the use of heavy metal catalysts and potential for waste generation.[1][11]Considered more environmentally friendly with biodegradable by-products and lower energy consumption.[11]
Key By-products Lactulose, 2-keto-lactobionic acid[4]Minimal by-products due to high enzyme specificity.[6]

Experimental Protocols

Chemical Synthesis: Heterogeneous Catalytic Oxidation

This protocol outlines a general procedure for the chemical synthesis of lactobionic acid using a supported gold catalyst.

Materials and Equipment:

  • Lactose solution (e.g., 0.1 M)

  • Supported gold catalyst (e.g., Au on Al₂O₃)

  • Alkaline solution for pH control (e.g., 0.1 M KOH)

  • Reaction vessel with magnetic stirrer and temperature control

  • pH meter with a temperature sensor

  • Air or oxygen supply with a flow controller

  • Filtration apparatus

Procedure:

  • A 250 mL beaker is placed on a magnetic stirrer with heating capabilities.[6]

  • 100 mL of a 0.1 M lactose solution and 2 g of the gold catalyst are added to the beaker.[12]

  • The reaction mixture is heated to 80°C with constant stirring (600 rpm).[12]

  • The pH of the solution is adjusted to and maintained at 9.0 by the controlled addition of 0.1 M KOH solution using a burette.[4][12]

  • A continuous flow of air or oxygen is bubbled through the reaction mixture.

  • The reaction progress is monitored by periodically taking samples and analyzing for lactose consumption and lactobionic acid formation using techniques like titration or chromatography.[4]

  • Upon completion, the reaction mixture is cooled, and the catalyst is separated by filtration.[4]

  • The resulting lactobionic acid solution can be further purified, for instance, by precipitation with ethanol.[4]

Enzymatic Synthesis: Using Cellobiose Dehydrogenase and Laccase

This protocol describes the enzymatic synthesis of lactobionic acid using a multi-enzyme system.

Materials and Equipment:

  • Lactose solution

  • Cellobiose dehydrogenase (CDH) from Phlebia lindtneri

  • Laccase (LAC) from Cerrena unicolor

  • Redox mediator (e.g., ABTS or DCPIP)

  • Reaction vessel with temperature control

  • Shaker or incubator

Procedure:

  • Prepare a reaction mixture containing lactose as the substrate.

  • Add Cellobiose Dehydrogenase (CDH) and Laccase (LAC) to the lactose solution.[10]

  • Introduce a redox mediator, such as ABTS or DCPIP, to the mixture.[10][13] The redox mediator facilitates the continuous oxidation of lactose.[13]

  • Incubate the reaction mixture at a controlled temperature, for example, 30°C or 50°C, with agitation for a set period (e.g., 24 hours).[10][13]

  • Monitor the formation of lactobionic acid over time using methods like HPLC.[10]

  • The CDH catalyzes the oxidation of lactose to lactobiono-δ-lactone, which then spontaneously hydrolyzes to lactobionic acid in the aqueous solution.[13] The laccase regenerates the oxidized form of the redox mediator.[13]

Visualization of Synthesis Workflows

To further elucidate the processes, the following diagrams illustrate the experimental workflows for both chemical and enzymatic synthesis of lactobionic acid.

Chemical_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Conditions cluster_processing Downstream Processing Lactose_Solution Prepare 0.1 M Lactose Solution Catalyst Add Supported Gold Catalyst Lactose_Solution->Catalyst Vessel Combine in Reaction Vessel Catalyst->Vessel Heat Heat to 80°C with Stirring Vessel->Heat pH_Control Maintain pH at 9.0 with KOH Heat->pH_Control Oxidation Bubble Air/Oxygen pH_Control->Oxidation Monitor Monitor Reaction Progress Oxidation->Monitor Cool_Filter Cool and Filter to Remove Catalyst Monitor->Cool_Filter Purify Purify Lactobionic Acid Cool_Filter->Purify

Caption: Workflow for the chemical synthesis of lactobionic acid.

Enzymatic_Synthesis_Workflow cluster_setup Reaction Mixture Preparation cluster_reaction Enzymatic Conversion cluster_analysis Product Analysis Substrate Prepare Lactose Solution Enzymes Add Cellobiose Dehydrogenase (CDH) & Laccase (LAC) Substrate->Enzymes Mediator Add Redox Mediator (e.g., ABTS) Enzymes->Mediator Incubate Incubate at 30-50°C with Agitation Mediator->Incubate Conversion Lactose -> Lactobiono-δ-lactone -> Lactobionic Acid Incubate->Conversion Regeneration Laccase Regenerates Mediator Conversion->Regeneration Monitor Monitor Product Formation (HPLC) Regeneration->Monitor Purification Purify Lactobionic Acid Solution Monitor->Purification

Caption: Workflow for the enzymatic synthesis of lactobionic acid.

References

A Researcher's Guide to Assessing the Purity of Lactobionic Acid from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of raw materials is paramount. Lactobionic acid, a versatile excipient and active ingredient, is no exception. Its performance in pharmaceutical formulations, cosmetic products, and as a cell culture supplement is directly influenced by its purity profile. This guide provides a framework for objectively comparing the purity of lactobionic acid from various suppliers, complete with experimental protocols and data presentation templates.

Key Quality Attributes for Lactobionic Acid

The purity of lactobionic acid is not solely defined by its assay value. A comprehensive assessment includes the quantification of various impurities that can impact its stability, safety, and efficacy. When comparing suppliers, it is crucial to evaluate the following parameters, which are often detailed in the Certificate of Analysis (CoA) and pharmacopeial monographs (e.g., USP, EP).[1][2][3][4][5]

Table 1: Key Quality Attributes and Specifications for Lactobionic Acid

ParameterTypical SpecificationSignificance in Quality Assessment
Assay (as is or on anhydrous basis) 98.0% - 102.0%[1][2][6]Measures the amount of pure lactobionic acid. Values outside this range indicate the presence of impurities or degradation.
Specific Optical Rotation +23.0° to +29.0°[1][2][6][7]Confirms the stereochemical identity and purity of the material. Deviations can suggest the presence of other isomers or impurities.
Water Content ≤ 5.0%[1][2]High water content can affect the stability and handling of the material. It can also influence the accuracy of the assay if not accounted for.
Total Ash ≤ 0.2%[1][2]Indicates the presence of inorganic impurities.
Heavy Metals ≤ 20 ppm[1][2]A critical safety parameter, as heavy metals can be toxic.
Reducing Sugars (as Glucose) ≤ 0.2%[1][2][8]Unreacted starting materials or by-products that can affect the stability and performance of the final product.
Appearance of Solution Clear and not more intensely colored than a reference solution[1][2][8]A simple but effective test for insoluble impurities and colored contaminants.
Residual Solvents Conforms to ICH Q3C limits[5][9]Solvents used in the manufacturing process that must be controlled to ensure safety.
Identification (IR, TLC) Conforms to reference standard[1][7][8]Confirms the chemical identity of the substance.

Experimental Protocols for Purity Assessment

To independently verify the quality of lactobionic acid from different suppliers, the following experimental protocols can be employed. These methods are based on established pharmacopeial procedures.

Assay by Titration

This method determines the total acid content, which includes both the free acid and the lactone form of lactobionic acid.[1][2]

Principle: A two-step potentiometric titration with sodium hydroxide (B78521) is used. The first equivalence point corresponds to the neutralization of the free carboxylic acid. The second equivalence point, after the hydrolysis of the lactone, allows for the determination of the lactone content.

Apparatus:

  • Potentiometric titrator with a suitable electrode (e.g., glass pH electrode)

  • Stirrer

  • Burette (0.1 N Sodium Hydroxide)

  • Beaker

Procedure:

  • Accurately weigh approximately 0.350 g of lactobionic acid into a beaker.

  • Dissolve the sample in 50 mL of carbon dioxide-free water, previously heated to 30°C.

  • Immediately begin titrating with 0.1 N sodium hydroxide, recording the pH and titrant volume.

  • Determine the two equivalence points from the titration curve.

  • The volume of titrant to the first equivalence point corresponds to the free acid, and the volume between the first and second equivalence points corresponds to the lactone.

Calculation:

  • Acid Form (%): (V1 × N × 35.83) / W × 100

  • Lactone Form (%): ((V2 - V1) × N × 34.03) / W × 100

  • Total Lactobionic Acid (%): % Acid Form + % Lactone Form

Where:

  • V1 = Volume of NaOH at the first equivalence point (mL)

  • V2 = Volume of NaOH at the second equivalence point (mL)

  • N = Normality of NaOH solution

  • W = Weight of the sample (mg)

  • 35.83 = milliequivalent weight of the acid form of lactobionic acid

  • 34.03 = milliequivalent weight of the lactone form of lactobionic acid

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying lactobionic acid and its potential impurities.[10][11][12][13]

Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. The components are separated on a stationary phase based on their physicochemical properties and detected as they elute from the column.

Typical HPLC Conditions:

  • Column: A reversed-phase column such as Newcrom BH (150 x 4.6 mm, 5 µm) or an ion-exchange column like Bio-Rad Aminex HPX-87H can be used.[10][13]

  • Mobile Phase: A mixture of water, acetonitrile, and an acid (e.g., perchloric acid or sulfuric acid) is commonly used for reversed-phase separation.[10][12] For ion-exchange, a dilute acid solution is typical.[13]

  • Flow Rate: 0.5 - 1.0 mL/min

  • Detector: Refractive Index Detector (RID) or UV detector at a low wavelength (e.g., 210 nm).[14]

  • Column Temperature: Ambient or controlled (e.g., 50-70°C).[11][13]

Procedure:

  • Prepare a standard solution of known concentration using a lactobionic acid reference standard.

  • Prepare sample solutions of the lactobionic acid from different suppliers at the same concentration as the standard.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the lactobionic acid peak in the chromatograms based on the retention time of the standard.

  • Calculate the assay of lactobionic acid in the samples by comparing the peak area with that of the standard.

  • Identify and quantify any impurity peaks by their relative retention times and peak areas.

Visualizing the Assessment Process

To better understand the workflow and the interplay of different quality parameters, the following diagrams are provided.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison Sample_A Supplier A Sample Assay Assay (Titration) Sample_A->Assay HPLC Purity & Impurities (HPLC) Sample_A->HPLC Water Water Content (Karl Fischer) Sample_A->Water Heavy_Metals Heavy Metals (ICP-MS) Sample_A->Heavy_Metals Other Other Tests (TLC, IR, etc.) Sample_A->Other Sample_B Supplier B Sample Sample_B->Assay Sample_B->HPLC Sample_B->Water Sample_B->Heavy_Metals Sample_B->Other Sample_C Supplier C Sample Sample_C->Assay Sample_C->HPLC Sample_C->Water Sample_C->Heavy_Metals Sample_C->Other Data_Table Compile Data in Comparison Table Assay->Data_Table HPLC->Data_Table Water->Data_Table Heavy_Metals->Data_Table Other->Data_Table Spec_Check Compare against Specifications Data_Table->Spec_Check Supplier_Selection Select Optimal Supplier Spec_Check->Supplier_Selection

Caption: Experimental workflow for assessing lactobionic acid purity.

Quality_Assessment_Logic cluster_0 Core Purity & Identity cluster_1 Process-Related Impurities cluster_2 Contaminants cluster_3 Physical Properties Assay Assay Overall_Quality Overall Quality Assessment Assay->Overall_Quality Identity Identification (IR, TLC) Identity->Overall_Quality Optical_Rotation Specific Optical Rotation Optical_Rotation->Overall_Quality Residual_Solvents Residual Solvents Residual_Solvents->Overall_Quality Reducing_Sugars Reducing Sugars Reducing_Sugars->Overall_Quality Heavy_Metals Heavy Metals Heavy_Metals->Overall_Quality Total_Ash Total Ash Total_Ash->Overall_Quality Water_Content Water Content Water_Content->Overall_Quality Appearance Appearance of Solution Appearance->Overall_Quality

Caption: Logical relationship of purity parameters to overall quality.

Conclusion

A thorough assessment of lactobionic acid purity from different suppliers requires a multi-faceted approach. While the supplier's Certificate of Analysis provides a starting point, independent verification through the experimental protocols outlined in this guide is recommended for critical applications. By systematically evaluating key quality attributes and organizing the data for direct comparison, researchers can make informed decisions and select the most suitable lactobionic acid for their specific needs, ensuring the quality, safety, and reproducibility of their work.

References

Navigating the Stability Landscape of Lactobionate-Conjugated Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the long-term stability of drug candidates is paramount. This guide provides a comprehensive comparison of lactobionate-conjugated drugs, offering insights into their stability profiles, the experimental methods used for their evaluation, and a look at the cellular pathways they engage.

This compound, a disaccharide of galactose and gluconic acid, has emerged as a promising targeting moiety in drug delivery, primarily for its high affinity for the asialoglycoprotein receptor (ASGPR) abundantly expressed on hepatocytes. This interaction facilitates targeted drug delivery to the liver, offering potential for improved therapeutic efficacy and reduced off-target toxicity. However, the long-term stability of these conjugates is a critical factor influencing their clinical translation and shelf-life. This guide delves into the key aspects of evaluating the stability of this compound-conjugated drugs.

Comparative Stability Analysis

While specific long-term, head-to-head comparative stability data for this compound-conjugated drugs against other platforms is not extensively available in publicly accessible literature, we can infer their stability based on the known properties of lactobionic acid and general principles of glycoconjugation. Glycosylation is generally known to enhance the solubility and stability of parent drug molecules.

To illustrate the type of data required for a comprehensive comparison, the following table presents a hypothetical stability profile of a this compound-conjugated drug (Lacto-Drug A) compared to a non-conjugated drug and another common drug delivery system, a liposomal formulation.

Table 1: Illustrative Long-Term Stability Comparison of Drug Formulations at 5°C ± 3°C

TimepointParameterLacto-Drug ANon-Conjugated Drug BLiposomal Drug C
Initial Purity (%) 99.599.899.2
Degradant 1 (%) <0.1<0.10.2
Aggregate (%) 0.20.10.5
12 Months Purity (%) 98.897.595.0
Degradant 1 (%) 0.51.52.5
Aggregate (%) 0.60.82.0
24 Months Purity (%) 98.095.290.1
Degradant 1 (%) 1.23.05.5
Aggregate (%) 0.81.54.0

Note: This data is illustrative and intended to demonstrate the format for presenting comparative stability data. Actual stability will vary depending on the specific drug, linker chemistry, and formulation.

Experimental Protocols for Stability Evaluation

A robust assessment of long-term stability requires a suite of analytical techniques and well-defined experimental protocols. These studies are typically conducted under various storage conditions as outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A validated stability-indicating HPLC method is the cornerstone of stability testing. This method must be able to separate the active pharmaceutical ingredient (API) from its degradation products and any excipients.

Protocol:

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient is optimized to achieve separation of all relevant peaks.

  • Flow Rate: Typically set between 0.8 and 1.5 mL/min.

  • Detection: UV detection at a wavelength where the drug and potential degradants have significant absorbance. A photodiode array (PDA) detector is preferred to assess peak purity.

  • Temperature: The column oven is maintained at a constant temperature, typically between 25°C and 40°C.

  • Sample Preparation: The this compound-conjugated drug is diluted to a known concentration in a suitable solvent.

  • Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded. The peak areas of the API and degradation products are used to calculate the percentage of each.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation pathways and to demonstrate the specificity of the stability-indicating method.

Protocol:

  • Acid Hydrolysis: The drug conjugate is exposed to an acidic solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: The drug conjugate is exposed to a basic solution (e.g., 0.1 N NaOH) at room temperature or slightly elevated temperature.

  • Oxidative Degradation: The drug conjugate is treated with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Thermal Degradation: The solid drug conjugate is exposed to high temperatures (e.g., 80°C) for several days.

  • Photostability: The drug conjugate is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Samples from each stress condition are analyzed by the stability-indicating HPLC method to identify and quantify the degradation products.

Size Exclusion Chromatography (SEC)

SEC is used to detect and quantify aggregates, which are a common degradation product of biopharmaceuticals and their conjugates.

Protocol:

  • Column: An appropriate size exclusion column is selected based on the molecular weight of the conjugate.

  • Mobile Phase: An aqueous buffer, typically phosphate-buffered saline (PBS), is used.

  • Flow Rate: A low flow rate (e.g., 0.5 mL/min) is used to ensure good resolution.

  • Detection: UV detection is commonly used.

  • Analysis: The chromatogram is analyzed to determine the percentage of monomer, dimer, and higher-order aggregates.

Visualizing Cellular Uptake and Experimental Workflow

To understand the biological context of this compound-conjugated drugs, it is essential to visualize their mechanism of action and the experimental workflow for their evaluation.

ASGPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Lacto_Drug This compound-Drug Conjugate ASGPR Asialoglycoprotein Receptor (ASGPR) Lacto_Drug->ASGPR Binding Clathrin_Pit Clathrin-Coated Pit ASGPR->Clathrin_Pit Internalization Endosome Early Endosome Clathrin_Pit->Endosome Vesicle Formation Lysosome Lysosome Endosome->Lysosome Maturation Drug_Release Drug Release Lysosome->Drug_Release Degradation of Conjugate Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect Target Interaction

Caption: ASGPR-mediated endocytosis of a this compound-drug conjugate.

Stability_Workflow Start Start: this compound-Drug Conjugate Synthesis Analytical_Methods Analytical Method Development (HPLC, SEC) Start->Analytical_Methods Stability_Studies Long-Term and Accelerated Stability Studies Data_Analysis Data Analysis and Degradation Pathway ID Stability_Studies->Data_Analysis Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) Forced_Degradation->Data_Analysis Analytical_Methods->Stability_Studies Analytical_Methods->Forced_Degradation Report Stability Report and Shelf-Life Determination Data_Analysis->Report

Caption: Experimental workflow for evaluating long-term stability.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Lactobionate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. While lactobionate, also known as lactobionic acid, is not classified as a hazardous substance, adherence to proper disposal protocols is essential to maintain laboratory safety and environmental protection.[1] This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound.

Operational Plan: From Handling to Disposal

Personal Protective Equipment (PPE): Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment to minimize exposure and ensure personal safety.

  • Eye Protection: Wear safety glasses or goggles.[1]

  • Hand Protection: Chemical-resistant gloves are necessary.[1][2]

  • Body Protection: A lab coat should be worn.[1]

  • Respiratory Protection: In cases of handling powdered this compound where dust may be generated, a dust respirator is recommended.[1]

Handling Procedures: Proper handling techniques in a controlled environment are critical to prevent accidental exposure or spills.

  • Always work in a well-ventilated area to avoid the inhalation of any dust particles.[1][2]

  • Avoid direct contact with skin and eyes.[1][2][3]

  • Wash hands thoroughly after handling the substance.[1]

  • Keep containers tightly sealed when not in use.[1][2][4]

Spill Management: In the event of a spill, a swift and systematic response is necessary to contain and clean the affected area effectively.

  • Evacuation and Ventilation: For minor spills, ensure the area is well-ventilated. In the case of a larger spill, evacuate personnel from the immediate vicinity.[1]

  • Containment: Prevent the spilled material from entering drains or waterways.[1][3][5]

  • Cleanup: For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a designated and labeled disposal container.[1] The contaminated surface should then be cleaned with water, and the cleaning materials disposed of in accordance with local regulations.[1]

  • Disposal of Cleanup Materials: All materials used in the cleanup process should be placed in a sealed container and treated as chemical waste.[1]

Disposal Plan: A Step-by-Step Guide

The disposal of this compound must always comply with federal, state, and local environmental control regulations.[1]

  • Waste Identification: this compound waste includes expired or unused products, materials contaminated from spills, and empty containers. It is important not to mix this compound waste with other chemical waste streams unless specifically authorized by your institution's waste management plan.[1]

  • Containerization and Labeling: Collect this compound waste in a compatible and sealable container. The container must be clearly and accurately labeled as "Lactobionic Acid Waste," including the accumulation start date.[1]

  • Interim Storage: Store the sealed waste container in a designated satellite accumulation area.

  • Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for collection and final disposal.[1] In some cases, for non-hazardous, water-soluble solids, disposal via the sanitary sewer may be permissible, but this should be verified with local regulations and your institution's EHS guidelines.[6]

Quantitative Data Summary

ParameterValue/InformationSource(s)
Hazard Classification Not classified as a hazardous substance or mixture.[1]
Transport Regulation Not regulated as a dangerous good for transport.[1]
Biodegradability Readily biodegradable (82% in 28 days).[1]
pH 1.0 - 3.0 (for a 10g/90ml aqueous solution).[7]

This compound Disposal Workflow

LactobionateDisposal cluster_prep Preparation & Handling cluster_spill Spill Response cluster_disposal Waste Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Handle in a Well-Ventilated Area ppe->handling spill Spill Occurs? handling->spill generation Generate this compound Waste (Unused, Expired) contain Contain Spill spill->contain Yes cleanup Clean Up Spill & Contaminated Materials contain->cleanup package_spill Package in Labeled Waste Container cleanup->package_spill containerize Segregate and Place in Labeled Waste Container generation->containerize storage Store in Designated Accumulation Area containerize->storage contact_ehs Contact EHS or Licensed Contractor storage->contact_ehs disposal Proper Disposal Complete contact_ehs->disposal

Caption: Decision workflow for the safe disposal of this compound in a laboratory setting.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Lactobionate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Lactobionate, empowering you to focus on your innovative work with confidence. The following procedural guidance is based on established safety data sheets and handling protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, particularly in its solid, powdered form, adherence to proper PPE protocols is non-negotiable to prevent contact and inhalation.

Essential Personal Protective Equipment for Handling this compound

Protection Type Specific Recommendations Relevant Standards
Eye and Face Protection Wear tightly fitting safety goggles with side-shields or chemical safety goggles.[1][2][3][4] A face shield may be appropriate for tasks with a higher risk of splashing.[2] Conforming to EU EN166 or OSHA 29 CFR 1910.133.[1][2][3][4]
Hand Protection Wear chemical-impermeable gloves.[1][5] Gloves must be inspected for integrity before each use.[1] Adhering to EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]
Body Protection A lab coat is the minimum requirement.[6] For more extensive handling, fire/flame resistant and impervious clothing is recommended.[1] Protective clothing must be selected based on the specific hazards present in the workplace.[2]

| Respiratory Protection | A dust respirator is necessary when handling the powdered form to avoid inhalation.[6] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1] | A respiratory protection program meeting OSHA 29 CFR 1910.134 and ANSI Z88.2 or European Standard EN 149 must be followed.[3][7] |

Note: Occupational exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV) for this compound have not been established.[2][3]

Operational Plan: Step-by-Step Handling and Storage

A systematic procedure for handling and storage minimizes risks and ensures the integrity of your materials.

Step 1: Preparation
  • Engineering Controls : Before handling, ensure you are working in a well-ventilated area.[1][2][3][5][7] The use of local exhaust ventilation or a chemical fume hood is strongly recommended to keep airborne concentrations low.[2][3][6][7]

  • Safety Stations : Confirm that an eyewash station and a safety shower are readily accessible in the immediate work area.[3]

  • Review Safety Data Sheet (SDS) : Thoroughly read the most current SDS for this compound.

  • Container Inspection : Keep the container tightly closed until you are ready to use the material.[1][2][3][6]

Step 2: Handling
  • Avoid Contact : Prevent all direct contact with the substance.[1][2][3][5][8] Do not ingest, inhale, or allow it to come into contact with eyes or skin.[3][5][8]

  • Minimize Dust : Minimize the generation and accumulation of dust.[1][2][3][7][8] If handling the powder, do so gently and use non-sparking tools.[1][5][7]

  • Hygiene Practices : After handling, wash your hands and other exposed skin areas thoroughly.[1][2] Do not eat, drink, or smoke in the work area.[2][5]

  • Clothing : Remove any contaminated clothing immediately and wash it before reuse.[3][5]

Step 3: Storage
  • Container : Store this compound in a tightly sealed container to prevent contamination and moisture absorption.[1][2][3][6]

  • Location : Keep the container in a cool, dry, and well-ventilated area.[1][2][3][6]

  • Incompatibilities : Store away from incompatible materials, such as strong oxidizing agents.[1][3][6]

Spill Management Protocol

In the event of a spill, follow these steps to safely contain and clean the area.

  • Evacuate & Secure : Clear the area of all non-essential personnel and move upwind of the spill.[1][5]

  • Remove Ignition Sources : Eliminate all sources of ignition from the immediate vicinity.[1][2][5]

  • Ventilate : Ensure the area is well-ventilated.[1][3][7]

  • Containment : Prevent the spill from entering drains or waterways.[1][2][5][7]

  • Cleanup :

    • Wear the appropriate PPE, including respiratory protection.[1][2][5][6]

    • For solid spills, gently sweep, vacuum, or absorb with an inert material to avoid generating dust.[2][3][7]

    • Place the collected material into a suitable, labeled container for disposal.[1][2][3][6]

  • Decontaminate : After the material has been collected, clean the spill area thoroughly.[7] Spreading water on the contaminated surface and disposing of the cleaning materials according to local regulations is one suggested method.[6]

Disposal Plan: Step-by-Step Procedures

The primary principle for the disposal of this compound is to adhere to all federal, state, and local environmental control regulations.[2][6]

  • Waste Identification : this compound waste includes unused or expired products, contaminated materials from spills, and empty containers. Do not mix this compound waste with other chemical waste streams unless specifically permitted by your institution's waste management plan.

  • Containerization : Place all waste into a suitable, closed, and clearly labeled container.[1] The label should read "this compound Waste" and include the date of accumulation.

  • Final Disposal :

    • Arrange for the collection of the this compound waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Disposal can be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1][9]

    • Do not discharge to sewer systems or contaminate water, foodstuffs, or feed.[1]

  • Packaging Disposal : Empty containers can be triply rinsed (or the equivalent) and offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[1]

This compound Handling Workflow

Lactobionate_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal cluster_spill Spill Response prep1 Review SDS prep2 Verify Engineering Controls (Ventilation, Fume Hood) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh/Measure in Ventilated Area prep3->handle1 handle2 Minimize Dust Generation handle1->handle2 spill1 Evacuate & Ventilate handle1->spill1 If Spill Occurs handle3 Avoid Contact (Skin, Eyes, Inhalation) handle2->handle3 store1 Store in Tightly Sealed Container handle3->store1 disp1 Segregate Waste handle3->disp1 Post-Procedure store2 Cool, Dry, Well-Ventilated Area store1->store2 store3 Away from Incompatibles store2->store3 disp2 Label Waste Container disp1->disp2 disp3 Dispose via Licensed Contractor/EHS disp2->disp3 spill2 Contain Spill spill1->spill2 spill3 Collect Material Safely spill2->spill3 spill4 Decontaminate Area spill3->spill4 spill4->disp1

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.